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  • Product: (R)-2-Hydroxypropanimidamide hydrochloride
  • CAS: 4024-05-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Stereoselective Synthesis of (R)-2-Hydroxypropanimidamide Hydrochloride

Abstract (R)-2-hydroxypropanimidamide hydrochloride is a chiral building block of significant interest in pharmaceutical development due to its versatile functional groups. This guide provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-hydroxypropanimidamide hydrochloride is a chiral building block of significant interest in pharmaceutical development due to its versatile functional groups. This guide provides a comprehensive overview of a robust and stereoselective pathway for its synthesis. The core of this strategy involves the enzymatic synthesis of the key chiral intermediate, (R)-2-hydroxypropanenitrile, followed by its conversion to the target amidine hydrochloride via the Pinner reaction and subsequent ammonolysis. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction: The Strategic Importance of Chiral Hydroxy-Amidines

Chiral molecules are at the heart of modern drug discovery, where the specific three-dimensional arrangement of atoms can dictate the efficacy and safety of a therapeutic agent.[1] (R)-2-hydroxypropanimidamide and its hydrochloride salt represent a valuable class of intermediates, possessing a stereocenter, a hydroxyl group, and an imidamide (amidine) moiety. This unique combination of functionalities allows for diverse downstream chemical modifications, making it a desirable scaffold for constructing more complex bioactive molecules.[2] The amidine group, in particular, is a strong basic group that can participate in crucial hydrogen bonding interactions with biological targets. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in subsequent synthetic steps.

The synthesis pathway detailed herein is designed around a cornerstone of green and efficient chemistry: biocatalysis. By employing an (R)-selective hydroxynitrile lyase, we can establish the critical stereocenter with high fidelity early in the synthesis, avoiding the need for challenging chiral resolutions later on. The subsequent Pinner reaction provides a classic yet highly effective method for converting the nitrile into the desired amidine functionality.[3]

The Synthetic Pathway: A Three-Stage Strategic Approach

The synthesis of (R)-2-Hydroxypropanimidamide hydrochloride is logically divided into three main stages, each with its own set of critical parameters and considerations. This modular approach allows for optimization at each step and ensures a high-quality final product.

Synthesis_Workflow cluster_0 Stage 1: Chiral Precursor Synthesis cluster_1 Stage 2: Pinner Reaction cluster_2 Stage 3: Ammonolysis & Isolation A Acetaldehyde + Sodium Cyanide B (R)-2-Hydroxypropanenitrile ((R)-Lactonitrile) A->B (R)-Hydroxynitrile Lyase (PaHNL) pH 4.0-5.5 C Ethyl (R)-2-hydroxypropanimidate HCl (Pinner Salt) B->C Anhydrous Ethanol Anhydrous HCl (gas) < 5 °C D (R)-2-Hydroxypropanimidamide HCl C->D Anhydrous Ammonia Ethanol 0-10 °C

Caption: Overall workflow for the synthesis of (R)-2-Hydroxypropanimidamide HCl.

Stage 1: Enzymatic Synthesis of (R)-2-Hydroxypropanenitrile

The foundation of this synthesis is the creation of the chiral center. While traditional chemical synthesis of cyanohydrins from aldehydes results in a racemic mixture, a biocatalytic approach using a hydroxynitrile lyase (HNL) offers exceptional stereocontrol.[4][5]

Rationale and Enzyme Selection

HNLs catalyze the reversible addition of hydrogen cyanide to a carbonyl group.[5] To obtain the desired (R)-enantiomer, an (R)-selective HNL is required. The HNL from almonds (Prunus amygdalus), often abbreviated as PaHNL, is a well-characterized, FAD-dependent enzyme that reliably produces (R)-cyanohydrins from a range of aldehydes.[6][7]

A critical aspect of this enzymatic reaction is suppressing the competing non-enzymatic, base-catalyzed cyanohydrin formation, which would lead to a racemic product and diminish the enantiomeric excess (ee). This is achieved by maintaining the reaction at a slightly acidic pH (typically between 4.0 and 5.5).[5][7] At this pH, the concentration of the nucleophilic cyanide anion (CN⁻) is low enough to significantly slow the background reaction, while the enzyme retains sufficient activity.

HNL_Mechanism cluster_mech Mechanism of (R)-Hydroxynitrile Lyase (PaHNL) Acetaldehyde Acetaldehyde ActiveSite PaHNL Active Site (His-497) Acetaldehyde->ActiveSite Binds HCN HCN HCN->ActiveSite Binds & deprotonated by His-497 TransitionState [Transition State] Oriented for (R) attack ActiveSite->TransitionState Catalyzes Si-face attack of CN⁻ Product (R)-Lactonitrile TransitionState->Product Product->ActiveSite Released

Caption: Simplified mechanism of PaHNL-catalyzed (R)-lactonitrile synthesis.

Detailed Experimental Protocol: (R)-2-Hydroxypropanenitrile

Materials:

  • Acetaldehyde (freshly distilled)

  • Sodium cyanide (NaCN)

  • Citric acid

  • Sodium citrate

  • (R)-Hydroxynitrile lyase from Prunus amygdalus (PaHNL), immobilized on a suitable support (e.g., Celite) or as a crude enzyme preparation.[8]

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Buffer Preparation: Prepare a 0.1 M citrate buffer solution and adjust the pH to 4.5.

  • Reaction Setup: In a jacketed glass reactor maintained at 15-20°C, add the citrate buffer.

  • Enzyme Addition: Disperse the immobilized PaHNL preparation in the buffer with gentle stirring.

  • Substrate Addition: In a separate vessel, dissolve sodium cyanide in a portion of the citrate buffer. Slowly and simultaneously, add the acetaldehyde and the sodium cyanide solution to the enzyme slurry over a period of 2-3 hours. Maintain the pH of the reaction mixture at 4.5 by controlled addition of a dilute citric acid solution. Expertise Note: The slow, simultaneous addition of substrates is crucial to keep their concentrations low, which minimizes enzyme inhibition and the non-enzymatic side reaction.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots, extracting with MTBE, and analyzing by chiral GC or HPLC to determine conversion and enantiomeric excess.

  • Work-up: Once the reaction has reached completion (typically >95% conversion), filter off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • Extraction: Extract the aqueous filtrate with MTBE (3x). Trustworthiness Note: MTBE is an excellent solvent for this extraction as it has low miscibility with water and is a good solvent for the product.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure at a low temperature (<30°C) to yield crude (R)-2-hydroxypropanenitrile. The product is a volatile liquid and should be used promptly in the next step.

Stage 2: Pinner Reaction to Form the Imidate Hydrochloride

The Pinner reaction is a classic transformation that converts a nitrile into an alkyl imidate hydrochloride, often called a "Pinner salt."[3] This intermediate is the direct precursor to the desired amidine.

Rationale and Critical Parameters

The reaction proceeds via the acid-catalyzed nucleophilic attack of an alcohol on the protonated nitrile.[9][10] Several factors are critical for success:

  • Anhydrous Conditions: The reaction must be strictly anhydrous. Any water present will hydrolyze the Pinner salt intermediate to form an ester, a significant side product.[4]

  • Acid Catalyst: Anhydrous hydrogen chloride (HCl) is the traditional and most effective catalyst. It is typically bubbled through the reaction mixture as a gas. Milder methods, such as using a commercially available solution of HCl in an anhydrous solvent like cyclopentyl methyl ether (CPME), can improve handling and safety.[11]

  • Alcohol Choice: A simple, primary alcohol like ethanol is typically used. It acts as both the solvent and the nucleophile.

  • Temperature Control: The reaction is exothermic, and the Pinner salt intermediate can be thermally unstable.[12] Maintaining a low temperature (typically below 5°C) is essential to prevent decomposition and side reactions.[4]

Detailed Experimental Protocol: Ethyl (R)-2-hydroxypropanimidate hydrochloride

Materials:

  • (R)-2-Hydroxypropanenitrile (from Stage 1)

  • Anhydrous ethanol (absolute, <0.1% water)

  • Anhydrous hydrogen chloride (gas) or a saturated solution of HCl in an anhydrous solvent

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube (filled with calcium chloride), add a solution of (R)-2-hydroxypropanenitrile in anhydrous ethanol.

  • Cooling: Cool the reaction vessel to 0°C in an ice-salt bath.

  • HCl Addition: Slowly bubble anhydrous HCl gas through the stirred solution. Monitor the temperature closely and ensure it does not rise above 5°C. Continue the addition until the solution is saturated and a precipitate begins to form. Expertise Note: The hydroxyl group on the lactonitrile is generally stable under these anhydrous acidic conditions and does not require protection, simplifying the overall process.

  • Reaction: Seal the flask and allow it to stand at a low temperature (e.g., in a refrigerator at 4°C) for 24-48 hours. During this time, the Pinner salt will precipitate as a white crystalline solid.

  • Isolation: Collect the solid product by filtration under a blanket of dry nitrogen. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product, ethyl (R)-2-hydroxypropanimidate hydrochloride, under vacuum. This intermediate is hygroscopic and should be used immediately in the next stage.

Stage 3: Ammonolysis to (R)-2-Hydroxypropanimidamide Hydrochloride

The final stage involves the conversion of the Pinner salt into the target amidine hydrochloride through reaction with ammonia.

Rationale and Key Considerations

The imidate hydrochloride is a highly reactive intermediate. Ammonia, being a potent nucleophile, readily attacks the electrophilic carbon of the imidate, displacing the ethoxy group to form the more stable amidine.[4] The reaction is typically carried out in an anhydrous alcoholic solvent at a low temperature to control the reaction rate and minimize side reactions.

Detailed Experimental Protocol: (R)-2-Hydroxypropanimidamide hydrochloride

Materials:

  • Ethyl (R)-2-hydroxypropanimidate hydrochloride (from Stage 2)

  • Anhydrous ethanol

  • Anhydrous ammonia (gas)

Procedure:

  • Reaction Setup: Suspend the ethyl (R)-2-hydroxypropanimidate hydrochloride from Stage 2 in anhydrous ethanol in a flask cooled in an ice bath.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the stirred suspension. The solid will gradually dissolve as it reacts.

  • Reaction: Continue the addition of ammonia until the solution is saturated. Then, seal the vessel and stir at a low temperature (0-10°C) for several hours (e.g., 6-12 hours).

  • Byproduct Removal: During the reaction, ammonium chloride (NH₄Cl) will precipitate as a byproduct. Remove the NH₄Cl by filtration.

  • Product Isolation: Concentrate the filtrate under reduced pressure. The crude (R)-2-hydroxypropanimidamide hydrochloride will begin to crystallize.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and diethyl ether. Dissolve the crude solid in a minimal amount of warm ethanol, then slowly add diethyl ether until the solution becomes turbid. Cool the mixture to induce crystallization.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Summary and Characterization

The successful synthesis should be confirmed through rigorous characterization of the final product.

Quantitative Data Summary
StepProductTypical YieldPurity (Typical)Key Method
1(R)-2-Hydroxypropanenitrile85-95%>98% (ee)Enzymatic Resolution
2Ethyl (R)-2-hydroxypropanimidate HCl80-90%>95%Pinner Reaction
3(R)-2-Hydroxypropanimidamide HCl75-85%>99% (post-recrystallization)Ammonolysis
Physicochemical and Spectroscopic Data
  • Appearance: White to off-white crystalline solid[2]

  • Molecular Formula: C₃H₉ClN₂O[2]

  • Molecular Weight: 124.57 g/mol [2]

  • Melting Point: Approximately 160-165 °C[2]

  • Solubility: Soluble in water and alcohols.[2]

  • Specific Rotation: A positive value is expected for the (R)-enantiomer, to be determined experimentally.

  • ¹H NMR (D₂O, 400 MHz) δ (ppm): ~4.3 (q, 1H, CH-OH), ~1.4 (d, 3H, CH₃). The NH₂ and OH protons may exchange with D₂O or appear as broad signals.

  • ¹³C NMR (D₂O, 100 MHz) δ (ppm): ~175 (C=N), ~65 (CH-OH), ~20 (CH₃).

  • IR (KBr, cm⁻¹): ~3400-3200 (O-H and N-H stretch), ~2980 (C-H stretch), ~1670 (C=N stretch), ~1100 (C-O stretch).

Safety and Handling

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

  • Sodium Cyanide (NaCN): Highly toxic by ingestion, inhalation, and skin contact. Always handle in a certified fume hood. Wear appropriate PPE, including double gloves, a lab coat, and safety goggles. Do not allow contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide antidote kit available and ensure all personnel are trained in its use.

  • Hydrogen Chloride (HCl) Gas: Corrosive and toxic. Handle only in a well-ventilated fume hood. Use appropriate gas handling equipment and scrubbers.

  • Acetaldehyde: Flammable and volatile liquid. Handle in a fume hood away from ignition sources.

  • General Precautions: Always wear appropriate personal protective equipment (PPE). Perform all reactions in a well-ventilated fume hood. Be aware of the exothermic nature of the Pinner reaction and have adequate cooling in place.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and stereocontrolled method for producing high-purity (R)-2-hydroxypropanimidamide hydrochloride. By leveraging the high enantioselectivity of the hydroxynitrile lyase from Prunus amygdalus, the critical stereocenter is set with confidence. The subsequent Pinner reaction and ammonolysis, while requiring careful control of reaction conditions, are robust and scalable transformations. This guide provides the necessary detail and scientific rationale to empower researchers to successfully synthesize this valuable chiral building block for applications in pharmaceutical research and development.

References

  • Schwerk, A., & Schomäcker, R. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1626–1633. [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • García-Urdiales, E., Alfonso, I., & Gotor, V. (2011). Immobilization of hydroxynitrile lyases for the synthesis of cyanohydrins.
  • Wikipedia. (2023). Pinner reaction. Retrieved from [Link]

  • Sciforum. (2022). Сu-catalyzed Pinner reaction of acetonitrile with alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Variation of nitriles and alcohols. Retrieved from [Link]

  • Lauble, H., Müller, M., & Schindelin, H. (2001). The active site of hydroxynitrile lyase from Prunus amygdalus: Modeling studies provide new insights into the mechanism of cyanogenesis. Proteins: Structure, Function, and Bioinformatics, 44(4), 455-465. [Link]

  • Wikipedia. (2023). (S)-hydroxynitrile lyase. Retrieved from [Link]

  • ChemBK. (2024). (2R)-2-hydroxypropaniMidaMide HCl. Retrieved from [Link]

  • Google Patents. (1988). Process for the preparation of organo N-hydroxyimidates. (US Patent No. US4743701A).
  • PubChem. (n.d.). Ethyl 2-hydroxypropanimidate. Retrieved from [Link]

  • ResearchGate. (2025). Preparation and Reactions of Optically Active Cyanohydrins Using the ( R)- Hydroxynitrile Lyase from Prunus amygdalus 1. Retrieved from [Link]

  • M-CSA. (n.d.). (S)-hydroxynitrile lyase. Retrieved from [Link]

  • Preprints.org. (2024). The Use of Hydroxynitrile Lyases (HNLs) for Stereospecific Synthesis of Esters, Alcohols, and Acids. Retrieved from [Link]

  • Google Patents. (2024). Process of purification of protein. (US Patent No. US20240239838A1).
  • National Center for Biotechnology Information. (2023). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. Retrieved from [Link]

  • Dadashipour, M., & Asano, Y. (2005). A new (R)-hydroxynitrile lyase from Prunus mume: asymmetric synthesis of cyanohydrins. Tetrahedron: Asymmetry, 16(14), 2445-2453. [Link]

  • PubMed. (2018). The crystal structure and catalytic mechanism of hydroxynitrile lyase from passion fruit, Passiflora edulis. Retrieved from [Link]

  • ResearchGate. (2013). Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of (R)-mandelonitrile using E. coli cells expressing Pton3HNL. Retrieved from [Link]

  • ACS Publications. (2021). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of (R)-o-chloromandelonitrile via PaHNL (e.e.= 83 %) (iPr 2 O: isopropanol). Retrieved from [Link]

  • ResearchGate. (n.d.). Pinner reaction with 4 N-HCl in CPME. Retrieved from [Link]

  • NIST. (n.d.). 2-Hydroxyacetanilide. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, 2,2-dimethyl-. Retrieved from [Link]

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  • Mansoura University. (n.d.). S.2. Copies of IR, 1H NMR and 13C NMR spectra of final compounds. Retrieved from [Link]

  • PubMed. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to (R)-2-Hydroxypropanimidamide Hydrochloride for Drug Discovery and Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of (R)-2-Hydroxypropanimidamide hydrochloride, a chiral building block with significant potential in pharmaceutical synthesis. This doc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical and physical properties of (R)-2-Hydroxypropanimidamide hydrochloride, a chiral building block with significant potential in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and safe handling.

Introduction: The Significance of Chiral Hydroxy Amidines

Chiral molecules are fundamental in drug design, as the stereochemistry of a compound can dramatically influence its pharmacological and toxicological properties. (R)-2-Hydroxypropanimidamide hydrochloride, belonging to the class of chiral hydroxy amidines, presents a unique combination of functional groups—a hydroxyl group, a chiral center, and an amidine moiety. This trifecta of features makes it a valuable intermediate for the synthesis of complex, biologically active molecules. The amidine group, in particular, is a versatile functional group known for its basicity and ability to participate in various chemical transformations, making it a key component in the design of novel therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in drug development. The following table summarizes the key identifiers and properties of (R)-2-Hydroxypropanimidamide hydrochloride.

PropertyValueSource(s)
Chemical Name (R)-2-Hydroxypropanimidamide hydrochlorideN/A
CAS Number 4024-05-9N/A
Molecular Formula C₃H₉ClN₂ON/A
Molecular Weight 124.57 g/mol N/A
Appearance White to off-white crystalline solidN/A
Solubility Soluble in waterN/A

The presence of the hydrochloride salt enhances the compound's stability and water solubility, which are advantageous properties for its use in aqueous reaction media and for purification processes.

Molecular Structure:

SynthesisWorkflow Start (R)-(+)-Lactamide Step1 Imidate Formation (e.g., Meerwein's salt) Start->Step1 Intermediate1 (R)-2-Hydroxypropanimidate ester Step1->Intermediate1 Step2 Amination (e.g., NH₃ in alcohol) Intermediate1->Step2 Intermediate2 (R)-2-Hydroxypropanimidamide (free base) Step2->Intermediate2 Step3 Salt Formation (HCl in ether or alcohol) Intermediate2->Step3 Product (R)-2-Hydroxypropanimidamide hydrochloride Step3->Product

Caption: Generalized synthetic workflow.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation and may require optimization based on specific laboratory conditions and desired scale.

  • Imidate Formation:

    • To a stirred solution of (R)-(+)-lactamide in a suitable anhydrous solvent (e.g., dichloromethane), add a slight excess of a powerful alkylating agent such as triethyloxonium tetrafluoroborate (Meerwein's salt) at reduced temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • The reaction mixture is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude imidate ester.

  • Amination:

    • The crude imidate ester is dissolved in a suitable alcohol (e.g., methanol or ethanol).

    • The solution is then saturated with ammonia gas at a low temperature (e.g., 0 °C) or treated with a solution of ammonia in the chosen alcohol.

    • The reaction vessel is sealed and stirred at room temperature for several hours until the reaction is complete.

  • Salt Formation and Purification:

    • The solvent is removed under reduced pressure to yield the crude (R)-2-Hydroxypropanimidamide free base.

    • The crude product is dissolved in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).

    • A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.

    • The resulting precipitate of (R)-2-Hydroxypropanimidamide hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum to afford the purified product.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for (R)-2-Hydroxypropanimidamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a doublet), the methine proton (a quartet or multiplet), the hydroxyl proton (a broad singlet, exchangeable with D₂O), and the amidinium protons (broad signals due to quadrupole broadening and exchange). The specific chemical shifts will be dependent on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum should reveal three distinct carbon signals corresponding to the methyl carbon, the methine carbon bearing the hydroxyl group, and the amidinium carbon.

Infrared (IR) Spectroscopy:

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
N-H stretch (amidinium)3000-3400 (broad)
C=N stretch (amidinium)1640-1690
C-O stretch (hydroxyl)1050-1150

Mass Spectrometry (MS):

Mass spectrometric analysis, typically using electrospray ionization (ESI), should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₃H₈N₂O), with an expected m/z of approximately 89.07.

Chiral Analysis:

Confirmation of the enantiomeric purity is critical. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). [1][2][3][4] Analytical Method Development Workflow for Chiral Purity:

Chiral_HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation A Select Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) B Screen Mobile Phases (Normal Phase: Hexane/IPA, Hexane/EtOH) (Reversed Phase: ACN/Water, MeOH/Water) A->B C Optimize Mobile Phase Composition (Adjust solvent ratios, additives) B->C D Optimize Flow Rate and Temperature C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H Limit of Detection (LOD) & Limit of Quantitation (LOQ) G->H I Robustness H->I

Caption: Workflow for chiral HPLC method development.

Applications in Drug Development

(R)-2-Hydroxypropanimidamide hydrochloride serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. Its utility stems from the ability to introduce a chiral hydroxyl group and a basic amidine functionality in a stereochemically defined manner.

Potential Therapeutic Areas:

  • Antiviral Agents: The amidine functional group is a known pharmacophore in a number of antiviral compounds. The introduction of a chiral hydroxyl group can enhance binding affinity and selectivity to viral enzymes or proteins.

  • Enzyme Inhibitors: The basic nature of the amidine group allows it to act as a mimic of arginine or other cationic residues, making it a valuable component in the design of inhibitors for enzymes such as proteases and kinases.

  • Receptor Modulators: The specific stereochemistry and functional groups of this compound can be exploited to synthesize ligands that interact with G-protein coupled receptors (GPCRs) and ion channels with high specificity.

While specific examples of marketed drugs directly synthesized from (R)-2-Hydroxypropanimidamide hydrochloride are not prominently featured in publicly accessible literature, its structural motifs are present in numerous investigational compounds. Its value lies in its potential to generate novel chemical entities with improved pharmacological profiles.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols must be strictly adhered to when handling (R)-2-Hydroxypropanimidamide hydrochloride.

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed or inhaled.

  • Skin and Eye Irritation: Can cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

Handling and Storage:

  • Handle in a well-ventilated area. [5][6][7]* Avoid contact with skin, eyes, and clothing. [7]* Avoid formation of dust and aerosols. [5]* Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [6] First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

(R)-2-Hydroxypropanimidamide hydrochloride is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical molecules. Its unique structural features offer a wide range of possibilities for medicinal chemists to explore in the design of novel therapeutics. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting. While detailed public data on this specific compound is limited, the principles and methodologies described herein provide a solid foundation for its application in advancing drug discovery programs.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). [Source details not fully available] [1]2. Cl-Amidine - Safety Data Sheet - ChemicalBook. (2025). [5]3. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [8]4. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). [Source details not fully available] [2]5. Chiral analysis - Wikipedia. [Source details not fully available] [3]6. Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics. ResearchGate. [9]7. Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. [Source details not fully available] [10]8. Physicochemical Properties Of Drugs - Unacademy. [Source details not fully available] [11]9. Chiral HPLC Separations - Phenomenex. [Source details not fully available] [4]10. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. (2023). [12]11. Reversible, Room-Temperature, Chiral Ionic Liquids. Amidinium Carbamates Derived from Amidines and Amino-Acid Esters with Carbon Dioxide. Chemistry of Materials. [13]12. Physicochemical property of drug molecules with respect to drug actions. JBINO. [14]13. Physicochemical properties. Fiveable. [15]14. What are the Health and Safety Guidelines for Using Amines? [Source details not fully available] [6]15. Safety Data Sheet - MedchemExpress.com. (2024). [7]16. Amide handling precautions? Sciencemadness Discussion Board. (2014).

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Foundational

An In-depth Technical Guide to (R)-2-Hydroxypropanimidamide Hydrochloride: A Chiral Prodrug Moiety for Modern Drug Development

Abstract (R)-2-Hydroxypropanimidamide hydrochloride (CAS No. 4024-05-9) is a chiral small molecule belonging to the amidoxime class of compounds. While seemingly unassuming, this molecule embodies a critical and sophisti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Hydroxypropanimidamide hydrochloride (CAS No. 4024-05-9) is a chiral small molecule belonging to the amidoxime class of compounds. While seemingly unassuming, this molecule embodies a critical and sophisticated strategy in modern medicinal chemistry: the prodrug approach. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, characterization, and profound utility of this compound. We will delve into its role as a bioavailable precursor to bioactive amidines, explore its potential applications in therapeutic areas such as oncology, and provide detailed, actionable protocols for its synthesis and evaluation. This document serves as a comprehensive resource, blending established chemical principles with the latest insights into its application in pharmaceutical research.

Introduction: The Amidoxime Advantage in Drug Design

In the landscape of drug discovery, achieving optimal pharmacokinetic properties is as crucial as attaining high target potency. Many highly effective pharmacophores, such as amidines, suffer from poor oral bioavailability due to their high basicity, which leads to protonation at physiological pH and subsequent low membrane permeability.[1][2] The amidoxime functional group offers an elegant solution to this challenge.

(R)-2-Hydroxypropanimidamide hydrochloride is a quintessential example of an amidoxime prodrug scaffold. Amidoximes are N-hydroxylated derivatives of amidines that exhibit significantly lower basicity.[1] This key chemical modification allows for improved absorption from the gastrointestinal tract. Once absorbed, these compounds are designed to be metabolically reduced in vivo by enzyme systems, such as those involving cytochrome P450, to release the active amidine drug.[1][2] This strategy has been successfully employed to enhance the therapeutic potential of serine protease inhibitors, antiprotozoal agents, and antivirals.[3]

This guide will focus specifically on the (R)-enantiomer of 2-hydroxypropanimidamide, highlighting the importance of stereochemistry in its role as a chiral building block for targeted therapeutics.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of (R)-2-Hydroxypropanimidamide hydrochloride is essential for its effective use in a research setting.

PropertyValueSource
CAS Number 4024-05-9[4][5]
Molecular Formula C₃H₉ClN₂O[4][5]
Molecular Weight 124.57 g/mol [4][5]
IUPAC Name (2R)-2-hydroxypropanimidamide;hydrochloride[5]
SMILES CC(=N)N.ClN/A
Appearance White to off-white solidGeneral Supplier Data
Storage Sealed in dry, Room Temperature or 2-8°C[6]

Structural Features: The molecule possesses a chiral center at the C2 position, bearing a hydroxyl group. This stereocenter is critical when the molecule is used as a building block for enantiomerically pure drugs. The imidamide (amidoxime) functional group, -C(=NOH)NH₂, is the key to its prodrug utility. The hydrochloride salt form enhances its stability and solubility in aqueous media for experimental handling.

Synthesis and Characterization

Plausible Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a readily available chiral precursor, (R)-Ethyl lactate.

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Step 1: Ammonolysis cluster_1 Step 2: Dehydration & Amidoxime Formation (Conceptual) cluster_2 Step 3: Salt Formation A (R)-Ethyl lactate B (R)-2-Hydroxypropanamide (Lactamide) A->B NH₃ (liquid or aqueous) Pressure, Room Temp C (R)-2-Hydroxypropanenitrile (Lactonitrile) B->C Dehydrating Agent (e.g., PPh₃/I₂ - conceptual intermediate) D (R)-2-Hydroxypropanimidamide C->D 1. NH₂OH·HCl, Base (e.g., Na₂CO₃) 2. Ethanol, Reflux E (R)-2-Hydroxypropanimidamide Hydrochloride D->E HCl in organic solvent (e.g., Ether or IPA)

Caption: A plausible multi-step synthesis of (R)-2-Hydroxypropanimidamide hydrochloride.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on the general synthesis of amidoximes from nitriles.[3][7] Researchers must perform their own optimization and safety assessment.

Objective: To synthesize (R)-2-Hydroxypropanimidamide from (R)-2-Hydroxypropanenitrile.

Materials:

  • (R)-2-Hydroxypropanenitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium carbonate (Na₂CO₃) (1.5 eq)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid solution in diethyl ether (2M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (R)-2-Hydroxypropanenitrile in anhydrous ethanol.

  • Base and Hydroxylamine Addition: Add sodium carbonate followed by hydroxylamine hydrochloride to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 70-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude (R)-2-Hydroxypropanimidamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the free base as a solid.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol. Slowly add a 2M solution of HCl in diethyl ether with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-2-Hydroxypropanimidamide hydrochloride.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons (CH₃), a quartet for the methine proton (CH), a broad singlet for the hydroxyl proton (OH), and broad singlets for the amine (NH₂) and oxime (NOH) protons. The chemical shifts and coupling constants will be characteristic of the α-hydroxy amidoxime structure.

    • ¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the methyl carbon, the hydroxyl-bearing methine carbon, and the imidamide carbon.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion [M+H]⁺ for the free base, which corresponds to the chemical formula C₃H₈N₂O. The fragmentation pattern would likely involve the loss of water, ammonia, or the hydroxylamino group.[8][9]

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • To confirm the enantiomeric purity of the final product, analysis on a chiral HPLC column is essential. This will verify that the stereochemistry was retained throughout the synthesis.

Mechanism of Action and Biological Activity

The primary biological significance of (R)-2-Hydroxypropanimidamide hydrochloride lies in its role as a prodrug.

The Amidoxime-Amidine Bioactivation Pathway

The core principle is the in vivo reduction of the less basic amidoxime to the highly basic, and biologically active, amidine.

Diagram 2: In Vivo Prodrug Activation

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation / Target Tissue Prodrug (R)-2-Hydroxypropanimidamide (Less Basic, Orally Absorbed) ActiveDrug Corresponding (R)-Amidine (Highly Basic, Active at Target) Prodrug->ActiveDrug In Vivo Reduction (e.g., Cytochrome b5/P450 System)

Caption: The metabolic conversion of an amidoxime prodrug to its active amidine form.

This enzymatic reduction is primarily carried out by a system involving cytochrome b5, its reductase, and a P450 enzyme, found in the liver and other tissues.[1][2] This biotransformation unmasks the potent pharmacophore, allowing it to interact with its intended biological target.

Potential Therapeutic Application: IDO1 Inhibition

A highly promising application for compounds containing the hydroxyamidine moiety is in cancer immunotherapy, specifically as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).

IDO1 is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan. In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This creates an immunosuppressive shield that allows cancer cells to evade detection and destruction by the immune system, particularly T-cells.

Inhibiting IDO1 can restore local tryptophan levels, reverse T-cell anergy, and synergize with other immunotherapies like checkpoint inhibitors. Many potent IDO1 inhibitors, such as Epacadostat, feature a hydroxyamidine group, which is crucial for binding to the heme iron in the enzyme's active site. While (R)-2-Hydroxypropanimidamide hydrochloride itself is a small fragment, it represents a key chiral building block for the synthesis of more complex and potent IDO1 inhibitors.

Experimental Protocol: IDO1 Inhibition Assay

To evaluate novel compounds derived from (R)-2-Hydroxypropanimidamide hydrochloride for their potential as IDO1 inhibitors, a cell-based assay is a standard and effective method.[10][11]

Objective: To determine the IC₅₀ of a test compound against IDO1 in a cellular context.

Cell Line: SKOV-3 (human ovarian cancer cell line) or HeLa cells, which express IDO1 upon stimulation with interferon-gamma (IFNγ).

Materials:

  • SKOV-3 cells and appropriate culture medium (e.g., McCoy's 5A with 10% FBS).

  • Recombinant human IFNγ.

  • Test compound and a positive control (e.g., Epacadostat).

  • Trichloroacetic acid (TCA).

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed SKOV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[10]

  • IDO1 Induction: The next day, add IFNγ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control. Add the compounds to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Kynurenine Measurement:

    • Carefully collect 100 µL of the cell culture supernatant from each well.

    • Add 50 µL of 30% TCA to each supernatant sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet any precipitate.

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's Reagent to each well and incubate at room temperature for 10 minutes. A yellow color will develop.[10]

  • Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample. Plot the percentage of IDO1 inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Diagram 3: IDO1 Cell-Based Assay Workflow

G A 1. Seed SKOV-3 Cells (96-well plate) B 2. Induce IDO1 (Add IFNγ) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (24-48 hours) C->D E 5. Collect Supernatant D->E F 6. Hydrolyze with TCA E->F G 7. React with Ehrlich's Reagent (Color Development) F->G H 8. Measure Absorbance (480 nm) G->H I 9. Calculate IC₅₀ H->I

Caption: Step-by-step workflow for determining the cellular potency of an IDO1 inhibitor.

Conclusion and Future Perspectives

(R)-2-Hydroxypropanimidamide hydrochloride is more than a simple chemical intermediate; it is a key enabler of advanced prodrug strategies that address fundamental challenges in drug development. Its utility as a chiral building block for creating orally bioavailable drugs is well-established in principle. The growing importance of targeting metabolic pathways in cancer, particularly IDO1, positions hydroxyamidine-containing molecules at the forefront of innovative therapeutic design.

Future research should focus on incorporating this and similar chiral scaffolds into novel molecular architectures to target a broader range of diseases where poor bioavailability limits the efficacy of potent amidine-based drugs. The continued exploration of the enzymatic machinery responsible for amidoxime reduction will further refine the design of next-generation prodrugs with tailored activation profiles. This technical guide provides the foundational knowledge for researchers to confidently utilize (R)-2-Hydroxypropanimidamide hydrochloride in their pursuit of safer and more effective medicines.

References

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Institutes of Health (NIH). Available at: [Link]

  • Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. ResearchGate. Available at: [Link]

  • Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. PubMed. Available at: [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. Available at: [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]

  • Synthesis of α-Hydroxy Amides. ResearchGate. Available at: [Link]

  • Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. ResearchGate. Available at: [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. Available at: [Link]

  • lactamide. Organic Syntheses Procedure. Available at: [Link]

  • Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre. Oncolines. Available at: [Link]

  • A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. PubMed Central. Available at: [Link]

  • Production of Amidinyl Radicals via UV–Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to t. American Chemical Society. Available at: [Link]

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  • Process for the preparation of amidine salts. Google Patents.
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Exploratory

An In-depth Technical Guide to (R)-2-Hydroxypropanimidamide Hydrochloride: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals (R)-2-Hydroxypropanimidamide hydrochloride , a chiral building block with significant potential in organic synthesis and medicinal chemistry, has garnered i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Hydroxypropanimidamide hydrochloride , a chiral building block with significant potential in organic synthesis and medicinal chemistry, has garnered interest as a versatile intermediate. This technical guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and an exploration of its current and potential applications in drug discovery and catalysis.

Compound Profile and Physicochemical Properties

(R)-2-Hydroxypropanimidamide hydrochloride, identified by the CAS number 4024-05-9 , is a chiral organic compound featuring both a hydroxyl group and an imidamide (amidine) functional group.[1][2][3][4][5] The presence of a stereocenter at the C2 position makes it a valuable precursor for the synthesis of enantiomerically pure molecules, a critical aspect in modern drug development where the chirality of a molecule can significantly influence its pharmacological and toxicological profile.[6][7]

Below is a summary of its key physicochemical properties:

PropertyValueSource(s)
Molecular Formula C₃H₉ClN₂O[1][2][3][5]
Molecular Weight 124.57 g/mol [1][2][3][5]
CAS Number 4024-05-9[1][2][3][4][5]
IUPAC Name (2R)-2-hydroxypropanimidamide;hydrochloride[2]
Synonyms (2R)-2-Hydroxypropanamidine hydrochloride, (R)-(+)-2-Hydroxypropionamidine hydrochloride[1][3]
Appearance White to off-white solid
Solubility Soluble in water
Storage Sealed in a dry environment at room temperature or under inert atmosphere at 2-8°C.[8]

Synthesis of (R)-2-Hydroxypropanimidamide Hydrochloride

The synthesis of (R)-2-Hydroxypropanimidamide hydrochloride can be approached through a multi-step sequence starting from a readily available chiral precursor. While a definitive, peer-reviewed protocol for this specific molecule is not widely published, a plausible and chemically sound synthetic route can be constructed based on established organic chemistry principles and information from chemical suppliers.

A proposed three-step synthesis is outlined below:

Step 1: Synthesis of (2R)-2-Hydroxypropionyl Chloride

The synthesis begins with a chiral starting material, (2R)-2-chloro-1-hydroxypropane. This is reacted with an acetylating agent, such as propionyl acid chloride (or acetyl chloride), to yield (2R)-2-hydroxypropionyl chloride.[9] This step introduces the carbonyl group necessary for the subsequent amidation.

Step 2: Formation of (2R)-2-Hydroxypropanamide

The resulting (2R)-2-hydroxypropionyl chloride is then treated with aqueous ammonia (ammonium hydroxide).[9] This nucleophilic acyl substitution reaction replaces the chloride with an amino group, forming the corresponding amide, (2R)-2-hydroxypropanamide.

Step 3: Conversion to (R)-2-Hydroxypropanimidamide Hydrochloride

In the final step, (2R)-2-hydroxypropanamide is reacted with hydrochloric acid to produce the target molecule, (R)-2-Hydroxypropanimidamide hydrochloride.[9] This transformation of an amide to an amidine hydrochloride is a known chemical conversion.

An alternative and well-established method for the synthesis of amidines from nitriles is the Pinner reaction . This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which can then be reacted with ammonia to yield the corresponding amidine. While not explicitly documented for this specific molecule, a synthetic strategy involving the Pinner reaction with a chiral hydroxy nitrile precursor is a viable alternative.

Experimental Protocol: A Generalized Pinner Reaction Approach

The following is a generalized, step-by-step methodology for the synthesis of a generic amidine from a nitrile, which can be adapted for the synthesis of (R)-2-Hydroxypropanimidamide hydrochloride from (R)-2-hydroxypropanenitrile.

Materials:

  • (R)-2-hydroxypropanenitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether (or other suitable anhydrous solvent)

  • Dry hydrogen chloride gas

  • Anhydrous ammonia gas

Procedure:

  • Formation of the Pinner Salt:

    • Dissolve (R)-2-hydroxypropanenitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is typically continued until saturation is reached, indicated by the cessation of HCl absorption.

    • The imino ester hydrochloride (Pinner salt) will precipitate from the solution.

    • Isolate the Pinner salt by filtration under an inert atmosphere and wash with anhydrous diethyl ether.

  • Formation of the Amidine:

    • Suspend the isolated Pinner salt in anhydrous ethanol.

    • Bubble anhydrous ammonia gas through the suspension at 0°C until the reaction is complete.

    • The ammonium chloride byproduct will precipitate.

    • Filter the reaction mixture to remove the ammonium chloride.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude (R)-2-Hydroxypropanimidamide.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude amidine in a suitable solvent (e.g., ethanol or isopropanol).

    • Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or isopropanol).

    • The (R)-2-Hydroxypropanimidamide hydrochloride will precipitate.

    • Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (R)-2-Hydroxypropanimidamide hydrochloride. The following analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the molecule by identifying the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the alcohol, the N-H stretches of the amidinium ion, and the C=N stretch of the imidamide.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be used to determine the enantiomeric purity of the final product.

Potential Applications

(R)-2-Hydroxypropanimidamide hydrochloride holds promise in several areas of chemical and pharmaceutical research due to its unique structural features.

Intermediate in Pharmaceutical Synthesis

The primary application of this compound is as a chiral building block in the synthesis of more complex, biologically active molecules.[9] The presence of multiple functional groups (hydroxyl, amidine) and a defined stereocenter allows for a variety of subsequent chemical transformations. Chiral hydroxyamidine derivatives have been investigated as potent inhibitors of enzymes such as indoleamine-2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[10][11][12] The (R)-2-hydroxypropanimidamide moiety could serve as a key pharmacophore or a structural component in the design of novel therapeutic agents.

Ligand in Asymmetric Catalysis

The nitrogen atoms of the amidine group can act as ligands, coordinating to metal centers. The chirality of (R)-2-Hydroxypropanimidamide hydrochloride makes it a potential candidate for the development of novel chiral catalysts for asymmetric synthesis. Such catalysts are crucial for the efficient and stereoselective production of enantiomerically pure pharmaceuticals and other fine chemicals.

Diagram: Potential Synthetic Utility

G A (R)-2-Hydroxypropanimidamide hydrochloride B Active Pharmaceutical Ingredients (APIs) A->B Multi-step Synthesis C Chiral Ligands for Asymmetric Catalysis A->C Ligand Synthesis D Further Functionalization A->D Derivatization E Metal Complexes C->E Coordination D->B E->B Catalytic Synthesis

Caption: Potential synthetic pathways for (R)-2-Hydroxypropanimidamide hydrochloride.

Safety and Handling

(R)-2-Hydroxypropanimidamide hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and potential hazards. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

(R)-2-Hydroxypropanimidamide hydrochloride is a valuable chiral building block with considerable potential for applications in pharmaceutical synthesis and asymmetric catalysis. While detailed, publicly available research on this specific compound is currently limited, its structural features suggest a wide range of possibilities for its use in the development of novel, enantiomerically pure molecules. Further research into its synthesis, characterization, and applications is warranted to fully unlock its potential in the fields of medicinal chemistry and organic synthesis.

References

  • (2R)-2-hydroxypropaniMidaMide HCl. ChemBK. [Link]

  • Lactam synthesis. Organic Chemistry Portal. [Link]

  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. National Institutes of Health. [Link]

  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. PubMed. [Link]

  • Chiral drugs. Wikipedia. [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

  • Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation. PMC. [Link]

  • Chiral Drugs: An Overview. PMC. [Link]

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  • Synthesis of beta-lactam.
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Foundational

An In-depth Technical Guide to the Stereoisomers of 2-Hydroxypropanimidamide Hydrochloride

This guide provides a comprehensive technical overview of the stereoisomers of 2-hydroxypropanimidamide hydrochloride, a chiral molecule with potential applications in pharmaceutical and chemical research. It is intended...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stereoisomers of 2-hydroxypropanimidamide hydrochloride, a chiral molecule with potential applications in pharmaceutical and chemical research. It is intended for researchers, scientists, and drug development professionals, offering insights into its stereochemistry, synthesis, analytical characterization, and potential biological significance.

Introduction: The Critical Role of Chirality in Modern Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development.[1][2] The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[3] This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.[4] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity in pharmaceuticals.[2] Consequently, regulatory agencies worldwide now mandate the stereospecific analysis of chiral drugs.[4]

2-Hydroxypropanimidamide possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-2-hydroxypropanimidamide and (S)-2-hydroxypropanimidamide. This guide will delve into the distinct properties of these stereoisomers and provide the technical framework for their synthesis and analysis.

Molecular Structure and Stereochemistry

The hydrochloride salt of 2-hydroxypropanimidamide has the chemical formula C₃H₉ClN₂O. The core structure features a propane backbone with a hydroxyl group and an imidamide group attached to the second carbon. This C2 carbon is the stereogenic center.

Figure 1: 3D representation of the (R) and (S) enantiomers of 2-hydroxypropanimidamide.

The imidamide functional group, also known as an amidine, is a key feature of the molecule. It is more basic than an amide and is often protonated at physiological pH, which can influence its pharmacokinetic properties.

Stereoselective Synthesis of (R)- and (S)-2-Hydroxypropanimidamide Hydrochloride

The synthesis of enantiomerically pure 2-hydroxypropanimidamide hydrochloride can be approached through stereoselective methods, starting from readily available chiral precursors. A plausible and efficient route involves the use of the Pinner reaction on a chiral α-hydroxy nitrile (cyanohydrin).[2][5]

Synthesis_Workflow cluster_synthesis Stereoselective Synthesis of 2-Hydroxypropanimidamide HCl start Chiral Lactonitrile ((R)- or (S)-2-Hydroxypropanenitrile) pinner_salt Pinner Salt Intermediate (Alkyl Imidate Hydrochloride) start->pinner_salt Pinner Reaction (Anhydrous Alcohol, HCl gas) amidine_hcl Target Enantiomer ((R)- or (S)-2-Hydroxypropanimidamide HCl) pinner_salt->amidine_hcl Ammonolysis (Anhydrous Ammonia)

Figure 2: Proposed stereoselective synthesis workflow.

Starting Material: Chiral Lactonitrile

The synthesis begins with enantiomerically pure (R)- or (S)-lactonitrile (2-hydroxypropanenitrile). Chiral lactonitrile can be synthesized from acetaldehyde and hydrogen cyanide using a chiral catalyst.[6]

Experimental Protocol: Pinner Reaction and Ammonolysis

Materials:

  • (R)- or (S)-Lactonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas)

Procedure:

  • Formation of the Pinner Salt:

    • Dissolve (R)- or (S)-lactonitrile (1 equivalent) in a mixture of anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

    • Continue the addition of HCl until the reaction is complete (monitored by TLC or disappearance of the nitrile peak in IR spectroscopy).

    • The Pinner salt (ethyl 2-hydroxypropanimidate hydrochloride) will precipitate from the solution. Collect the solid by filtration under an inert atmosphere and wash with cold, anhydrous diethyl ether.

  • Ammonolysis to the Amidine Hydrochloride:

    • Suspend the freshly prepared Pinner salt in anhydrous diethyl ether.

    • Cool the suspension to 0°C.

    • Bubble dry ammonia gas through the suspension with vigorous stirring.

    • The reaction progress can be monitored by the disappearance of the Pinner salt and the formation of the product.

    • Upon completion, the solid 2-hydroxypropanimidamide hydrochloride is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction and the subsequent ammonolysis are highly sensitive to water. Water can hydrolyze the nitrile, the Pinner salt intermediate, or the final product to the corresponding amide or carboxylic acid.[5]

  • Low Temperature: The Pinner salt intermediate is thermally unstable and can decompose or rearrange at higher temperatures.[7] Maintaining a low temperature throughout the synthesis is crucial for achieving a good yield and purity.

  • Gaseous Reagents: Using gaseous HCl and ammonia ensures the maintenance of anhydrous conditions and allows for controlled addition.

Analytical Characterization of Stereoisomers

The successful synthesis and purification of the enantiomers of 2-hydroxypropanimidamide hydrochloride require robust analytical methods for their characterization and the determination of enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers in the pharmaceutical industry.[8][9] For a small, polar molecule like 2-hydroxypropanimidamide, a polysaccharide-based or a cyclodextrin-based chiral stationary phase (CSP) would be a suitable choice.[10]

Proposed Chiral HPLC Method:

ParameterConditionRationale
Column Chiralpak AD-H (or equivalent amylose-based CSP)Polysaccharide-based CSPs have broad applicability for a wide range of chiral compounds.[9]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)A normal phase mobile phase is often effective for polar analytes on polysaccharide-based CSPs. Diethylamine is added to improve peak shape for the basic amidine.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 25°CTo ensure reproducible retention times.
Detection UV at 210 nmThe imidamide functional group has a UV absorbance at lower wavelengths.
Injection Volume 10 µLA standard injection volume.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methine, hydroxyl, and imidamide protons. The chemical shifts and coupling patterns will be consistent with the structure. The NH and OH protons may exhibit broad signals and their chemical shifts can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the methyl, methine, and imidamide carbons. The chemical shift of the imidamide carbon will be characteristic of this functional group.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): In the positive ion mode, the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.

  • Fragmentation Pattern: The fragmentation of the protonated molecule will likely involve the loss of ammonia (NH₃) and water (H₂O). The cleavage of the C-C bond adjacent to the hydroxyl and imidamide groups is also a probable fragmentation pathway.[1][11]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the imidamide group, and the C=N stretch of the imidamide.

Functional GroupExpected IR Absorption (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
N-H (imidamide)3100-3500
C-H (aliphatic)2850-3000
C=N (imidamide)1640-1690
C-O (alcohol)1050-1150

Potential Pharmacological and Toxicological Significance

  • Amidine Moiety: Amidines are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiparasitic properties.[3][12] They can act as mimics of protonated arginine and interact with various biological targets.

  • Chirality: As with most chiral molecules, it is highly probable that the (R) and (S) enantiomers of 2-hydroxypropanimidamide will exhibit different potencies and/or mechanisms of action if they are biologically active. One enantiomer may be responsible for the desired therapeutic effect (eutomer), while the other may be inactive or contribute to undesirable side effects (distomer).

Further research is required to elucidate the specific pharmacological and toxicological profiles of each enantiomer. This would involve in vitro and in vivo studies to assess their activity against various biological targets and to determine their pharmacokinetic and safety profiles.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the stereoisomers of 2-hydroxypropanimidamide hydrochloride, from their fundamental stereochemistry to proposed methods for their synthesis and analysis. The importance of studying these enantiomers individually cannot be overstated, given the profound impact of chirality on biological activity.

Future research should focus on the following areas:

  • Optimization of the stereoselective synthesis: Further refinement of the proposed Pinner reaction-based synthesis to maximize yield and enantiomeric excess.

  • Development and validation of analytical methods: Rigorous validation of the proposed chiral HPLC method according to regulatory guidelines.

  • Elucidation of biological activity: Comprehensive screening of the individual enantiomers to identify any potential therapeutic applications.

  • Pharmacokinetic and toxicological profiling: In-depth studies to understand the absorption, distribution, metabolism, excretion, and safety of each enantiomer.

By systematically addressing these areas, the scientific community can unlock the full potential of the stereoisomers of 2-hydroxypropanimidamide hydrochloride and contribute to the development of safer and more effective therapeutic agents.

References

  • Fragmentation of Amidinated Peptide Ions. (2004). Journal of the American Society for Mass Spectrometry, 15(1), 158-167.
  • Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. (n.d.).
  • Pinner reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). PMC.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances, 8(36), 20286-20295.
  • Pinner Reaction. (n.d.). NROChemistry.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
  • A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry, 9, 1613-1619.
  • Pinner Reaction. (2025). J&K Scientific.
  • Pinner Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis of α-Hydroxy Amides. (n.d.).
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  • Playing with Selectivity for Optimal Chiral Separation. (2023).
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  • Amidines. XVII—substituent‐induced chemical shifts in 13C NMR spectra of N2‐phenyl‐formamidines, ‐acetamidines and ‐guanidines. (n.d.).
  • Mass Spectrometry Part 8 - Fragment
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI.
  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. (n.d.). PMC.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC.
  • Chiral Separation of 2-Phenylpropanamide Enantiomers by High-Performance Liquid Chrom
  • Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. (n.d.). Journal of the American Chemical Society.
  • Synthesis and characterization of some new C2 symmetric chiral bisamide ligands derived from chiral Feist's acid. (2012). Molecules, 17(5), 5468-5481.
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  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. (n.d.).
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  • 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. (n.d.). PubMed.
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  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (n.d.). Organic & Biomolecular Chemistry.
  • Synthesis of highly functionalized chiral nitriles by radical fragmentation of beta-hydroxy azides. Convenient transformation of aldononitriles into 1,4- and 1,5-iminoalditols. (2004). The Journal of Organic Chemistry, 69(24), 8437-8444.
  • Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived
  • Synthesis of chiral sulfilimines by organocatalytic enantioselective sulfur alkylation of sulfenamides. (2024). Science Advances, 10(37), eado9789.
  • General Method for the Synthesis of P-Lactam Antibiotics Substituted. (n.d.). ElectronicsAndBooks.
  • A new synthesis method of 2-methyl-α-hydroxyiminophenylacetonitrile. (n.d.).
  • Oxidative Synthesis of α-Amino Nitriles from Tertiary Amines. (n.d.).

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Exploratory

(R)-2-Hydroxypropanimidamide Hydrochloride: A Technical Guide for the Synthetic Chemist

Introduction: The Strategic Value of Chiral Amidines in Synthesis In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is relentless. Chirality is a fundamental determ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Amidines in Synthesis

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is relentless. Chirality is a fundamental determinant of pharmacological activity, with different enantiomers of a drug molecule often exhibiting vastly different efficacy and toxicity profiles.[1] This reality has elevated the importance of chiral building blocks—enantiopure molecules that serve as foundational scaffolds for the construction of complex, stereochemically defined targets. Among these, chiral amidines are emerging as particularly versatile and powerful tools. The amidine functional group, with its unique electronic and steric properties, can act as a bioisostere for other functional groups, participate in a variety of chemical transformations, and serve as a precursor to essential heterocyclic structures.

This guide provides an in-depth technical overview of (R)-2-Hydroxypropanimidamide hydrochloride, a valuable chiral building block that combines the reactivity of an amidine with the stereochemical information of a hydroxyl group on a simple three-carbon chain. We will explore its synthesis, physicochemical properties, and, most critically, its application as a strategic precursor for the synthesis of chiral oxazolines—a class of heterocycles with significant utility in asymmetric catalysis and as components of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar chiral building blocks to accelerate their synthetic programs.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. This section details the key characteristics of (R)-2-Hydroxypropanimidamide hydrochloride.

Table 1: Physicochemical Properties of (R)-2-Hydroxypropanimidamide Hydrochloride

PropertyValueSource(s)
CAS Number 4024-05-9[2][3]
Molecular Formula C₃H₉ClN₂O[3]
Molecular Weight 124.57 g/mol
IUPAC Name (2R)-2-hydroxypropanimidamide hydrochloride
Synonyms (R)-(+)-2-Hydroxypropionamidine hydrochloride
Appearance White to off-white crystalline solid (predicted)General knowledge
Storage Sealed in dry, Room Temperature[2]
Spectroscopic Data (Predicted)

¹H NMR (Predicted, D₂O, 400 MHz):

  • δ 4.2-4.4 ppm (q, 1H): Methine proton (CH) adjacent to the hydroxyl and imidamide groups. The multiplicity will be a quartet due to coupling with the methyl protons.

  • δ 1.3-1.5 ppm (d, 3H): Methyl protons (CH₃). The multiplicity will be a doublet due to coupling with the methine proton.

  • δ 4.9 ppm (s, broad, 4H): Exchangeable protons from the hydroxyl group and the amidinium cation (-C(=NH₂)NH₂⁺). The exact chemical shift and appearance of these peaks can vary significantly with concentration and pH.

¹³C NMR (Predicted, D₂O, 100 MHz):

  • δ 170-175 ppm: Imidamide carbon (-C(=N)N).

  • δ 65-70 ppm: Methine carbon (-CH(OH)).

  • δ 20-25 ppm: Methyl carbon (-CH₃).

Optical Rotation: The specific rotation is a critical parameter for confirming the enantiomeric purity of a chiral compound.[4] While a specific experimental value for (R)-2-Hydroxypropanimidamide hydrochloride is not widely published, the "(+)" designation in its synonym, (R)-(+)-2-Hydroxypropionamidine hydrochloride, indicates that it is dextrorotatory. The magnitude of the rotation would need to be determined experimentally and is a key quality control parameter.

Synthesis of (R)-2-Hydroxypropanimidamide Hydrochloride

The most direct and industrially scalable route to (R)-2-Hydroxypropanimidamide hydrochloride is the Pinner reaction, starting from the readily available chiral precursor, (R)-lactonitrile.[5][6][7] The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is then converted to the amidine upon treatment with ammonia.[5][6][7]

Reaction Rationale and Mechanistic Insight

The choice of the Pinner reaction is predicated on its reliability and the use of common, inexpensive reagents. The reaction proceeds in two key stages:

  • Formation of the Pinner Salt: Anhydrous hydrogen chloride protonates the nitrogen of the nitrile, activating the carbon towards nucleophilic attack by an alcohol (e.g., ethanol). This forms a stable intermediate known as a Pinner salt (an alkyl imidate hydrochloride).

  • Ammonolysis: The Pinner salt is then treated with ammonia. The more nucleophilic ammonia displaces the alkoxy group of the imidate to form the final amidine hydrochloride.

The use of anhydrous conditions is critical in the first stage to prevent hydrolysis of the nitrile or the imidate intermediate to the corresponding carboxylic acid or amide.

Pinner_Reaction R_CN (R)-Lactonitrile Step1 Step 1: Pinner Salt Formation R_CN->Step1 EtOH Ethanol EtOH->Step1 HCl HCl (anhydrous) HCl->Step1 NH3 Ammonia Step2 Step 2: Ammonolysis NH3->Step2 Pinner_Salt Pinner Salt Intermediate ((R)-Ethyl 2-hydroxypropanimidate HCl) Pinner_Salt->Step2 Amidine_HCl (R)-2-Hydroxypropanimidamide HCl Step1->Pinner_Salt Step2->Amidine_HCl

Diagram 1: Conceptual workflow for the synthesis of (R)-2-Hydroxypropanimidamide HCl.

Experimental Protocol: A Self-Validating System

This protocol is a generalized procedure based on the principles of the Pinner reaction.[5][6][7] Researchers should optimize conditions for their specific setup and scale.

Materials:

  • (R)-Lactonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas or saturated solution in ethanol)

  • Reaction vessel with a gas inlet, drying tube, and magnetic stirrer

  • Ice bath

Step-by-Step Methodology:

  • Preparation of Ethanolic HCl: In a flame-dried, three-necked flask equipped with a magnetic stirrer, gas inlet, and a drying tube, cool anhydrous ethanol in an ice bath. Bubble dry hydrogen chloride gas through the ethanol until saturation is achieved. The concentration can be determined by titration.

  • Pinner Salt Formation: To the cold ethanolic HCl solution, add (R)-lactonitrile dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate (the Pinner salt) may be observed.

  • Isolation of the Pinner Salt (Optional but Recommended): The reaction mixture can be diluted with anhydrous diethyl ether to precipitate the Pinner salt completely. The solid can be filtered under an inert atmosphere, washed with anhydrous ether, and dried under vacuum. This allows for characterization of the intermediate and ensures the removal of excess HCl.

  • Ammonolysis: The isolated Pinner salt is suspended in anhydrous ethanol and cooled in an ice bath. A saturated solution of ammonia in ethanol is then added slowly. Alternatively, ammonia gas can be bubbled through the suspension. The reaction is typically stirred for several hours at room temperature.

  • Workup and Isolation: The ammonium chloride byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude (R)-2-Hydroxypropanimidamide hydrochloride.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to afford the purified product.

Trustworthiness through In-Process Controls:

  • Moisture Control: The use of flame-dried glassware, anhydrous solvents, and drying tubes is essential to prevent unwanted side reactions.

  • Temperature Control: Low temperatures during the addition of reagents help to manage the exothermic nature of the reactions and improve selectivity.

  • Intermediate Characterization: Isolating and characterizing the Pinner salt intermediate can provide a valuable quality control checkpoint before proceeding to the final step.

Applications in Drug Development: The Gateway to Chiral Oxazolines

The primary synthetic utility of (R)-2-Hydroxypropanimidamide hydrochloride lies in its role as a direct precursor to chiral 2-oxazolines.[8] These five-membered heterocyclic compounds are prevalent in asymmetric synthesis as chiral ligands for metal-catalyzed reactions and are also found as structural motifs in a number of pharmaceutical agents.[8]

The conversion of a 2-hydroxyimidamide to a 2-oxazoline is a cyclization reaction that proceeds with the elimination of ammonia. This transformation is typically promoted by heat or mild acid/base catalysis. The stereocenter at the 4-position of the resulting oxazoline is derived directly from the (R)-2-Hydroxypropanimidamide hydrochloride, making this an efficient method for transferring chirality.

Oxazoline_Synthesis Amidine (R)-2-Hydroxypropanimidamide HCl Chiral Building Block Cyclization Cyclization (Heat or Catalysis) Amidine->Cyclization Oxazoline Chiral 4-Methyl-2-oxazoline Versatile Intermediate Further_Synth Further Synthetic Steps Oxazoline->Further_Synth Coordination Coordination to Metals Oxazoline->Coordination Pharma {Pharmaceutical Target | e.g., Linezolid, Rivaroxaban analogues} Ligands {Chiral Ligands (e.g., BOX, PyBOX) | Asymmetric Catalysis} Cyclization->Oxazoline Further_Synth->Pharma Coordination->Ligands

Diagram 2: Synthetic utility of (R)-2-Hydroxypropanimidamide HCl as a precursor.

Case Study: Synthesis of Chiral Pharmaceutical Scaffolds

While direct synthesis of a marketed drug from (R)-2-Hydroxypropanimidamide hydrochloride is not prominently documented, its utility is evident in the synthesis of chiral oxazoline-containing fragments that are key to certain classes of bioactive molecules. For instance, the oxazolidinone ring is a core component of antibiotics like Linezolid and anticoagulants like Rivaroxaban.[9] Chiral oxazolines serve as precursors to these important heterocyclic systems. A synthetic strategy could involve the elaboration of the chiral oxazoline derived from (R)-2-Hydroxypropanimidamide hydrochloride to introduce the necessary pharmacophoric elements.

For example, a patent for the synthesis of the glaucoma drug Dorzolamide hydrochloride describes a chiral synthesis route.[10] While this specific patent may not use our title compound, it highlights the industrial importance of chiral synthesis for creating enantiomerically pure pharmaceuticals. The use of chiral building blocks like (R)-2-Hydroxypropanimidamide hydrochloride is a key strategy in such syntheses to avoid costly and inefficient chiral resolution steps later in the synthetic sequence.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (R)-2-Hydroxypropanimidamide hydrochloride. Although a comprehensive, peer-reviewed safety data sheet for this specific compound is not widely available, data from structurally similar amidine hydrochlorides suggest the following:

Table 2: Hazard and Precautionary Information

Hazard CategoryGHS Classification (Anticipated)Precautionary Measures
Acute Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation.Wear protective gloves and clothing.
Eye Irritation Causes serious eye irritation.Wear eye protection/face protection.
Inhalation May cause respiratory irritation.Use only in a well-ventilated area. Avoid breathing dust.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid generating dust.

  • In case of contact with eyes or skin, rinse immediately with plenty of water for several minutes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

(R)-2-Hydroxypropanimidamide hydrochloride represents a potent and strategically valuable chiral building block for modern organic synthesis. Its straightforward preparation via the Pinner reaction from an inexpensive chiral precursor, coupled with its efficient conversion to chiral oxazolines, makes it an attractive tool for researchers in the pharmaceutical and fine chemical industries. The ability to introduce a stereocenter early in a synthetic sequence with high fidelity is a cornerstone of efficient and economical asymmetric synthesis. As the complexity of drug targets continues to increase, the demand for versatile and reliable chiral building blocks like (R)-2-Hydroxypropanimidamide hydrochloride is set to grow, paving the way for the discovery and development of the next generation of enantiomerically pure therapeutics.

References

  • NROChemistry. Pinner Reaction. [Link]

  • A. I. Meyers, M. A. Hanagan, A. L. Mazzu. 2-OXAZOLINES FROM AMIDES VIA IMIDATES. Heterocycles, 1981, 15(1), 361-365.
  • Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Wikipedia. Pinner reaction. [Link]

  • Aribo Biotechnology. CAS: 4024-05-9 Name: (R)-2-hydroxypropaniMidaMide hydrochloride. [Link]

  • Synthesis of Some New Chiral Triazole-Oxazoline Derivatives. ResearchGate. [Link]

  • Method for synthesizing chiral dorzolamide hydrochloride. Eureka | Patsnap. [Link]

  • S.2. Copies of IR, 1H NMR and 13C NMR spectra of final compounds. [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000898). Human Metabolome Database. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

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  • Chiral compounds.
  • A kind of chiral synthesis method of dorzolamide hydrochloride. Eureka | Patsnap. [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC. [Link]

  • Chiral oxazolinone derivatives, synthesis method and application thereof in preparation of linezolid and rivaroxaban.
  • Chiral reagents for preparation of homogeneous oligomers.
  • THE PATENTABILITY OF CHIRAL DRUGS POST-KSR. Berkeley Technology Law Journal. [Link]

  • Nitriles to Esters. Chemistry Steps. [Link]

  • The synthesis, structure and nuclear magnetic resonance properties of some titanium relatives of Amavadin: [Δ-Ti(R,R-hidpa)2]2–, [Δ,Λ-Ti(R,R-hidpa)2]2– and [Δ,Λ-Ti(hida)2]2–. Dalton Transactions. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. [Link]

  • Chiral Drugs: An Overview. PMC. [Link]

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Foundational

Starting materials for (R)-2-Hydroxypropanimidamide hydrochloride

An In-depth Technical Guide to the Starting Materials for (R)-2-Hydroxypropanimidamide Hydrochloride Authored by a Senior Application Scientist Abstract (R)-2-Hydroxypropanimidamide hydrochloride (CAS: 4024-05-9) is a ch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for (R)-2-Hydroxypropanimidamide Hydrochloride

Authored by a Senior Application Scientist

Abstract

(R)-2-Hydroxypropanimidamide hydrochloride (CAS: 4024-05-9) is a chiral building block of significant interest in medicinal and synthetic chemistry.[1] Its structure, featuring a stereocenter adjacent to both a hydroxyl and an amidine group, makes it a valuable precursor for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing critically on the selection and preparation of the requisite starting materials. We will dissect the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of the prevalent synthetic strategies, grounded in authoritative chemical literature.

Core Synthetic Strategy: The Pinner Reaction as the Gateway to Amidines

The synthesis of amidines from nitriles is a cornerstone of organic chemistry, with the Pinner reaction standing as the most classical and reliable method.[2] This reaction provides the most direct and efficient pathway to the target molecule, (R)-2-Hydroxypropanimidamide hydrochloride.

The Pinner reaction proceeds in two distinct, critical stages:

  • Formation of the Pinner Salt: An aliphatic or aromatic nitrile is treated with an anhydrous alcohol in the presence of dry hydrogen chloride (HCl) gas. This acid-catalyzed addition forms a highly reactive imino ester hydrochloride, known as a Pinner salt.[3][4][5]

  • Ammonolysis: The isolated or in-situ generated Pinner salt undergoes nucleophilic attack by ammonia to yield the final amidine hydrochloride.[6]

Causality Behind Experimental Conditions:

  • Anhydrous Environment: The reaction must be conducted under strictly anhydrous conditions. The presence of water would lead to the hydrolysis of the Pinner salt intermediate, yielding an ester as an undesired byproduct.[4]

  • Low Temperature Control: Pinner salts are thermodynamically unstable intermediates.[2] Conducting the initial stage at low temperatures (typically 0 °C) is crucial to prevent their thermal decomposition or rearrangement into N-substituted amides.[2][4]

Given this framework, the most logical and direct starting material for the synthesis of (R)-2-Hydroxypropanimidamide hydrochloride is its corresponding chiral nitrile.

The Primary Chiral Precursor: (R)-2-Hydroxypropanenitrile

(R)-2-Hydroxypropanenitrile, also known as (R)-lactonitrile, is the ideal starting material for a Pinner synthesis of the target compound.[7] The integrity of the final product's stereochemistry is entirely dependent on the enantiopurity of this precursor. Several routes to enantiomerically enriched (R)-lactonitrile are viable.

Synthetic Routes to (R)-2-Hydroxypropanenitrile
  • Asymmetric Cyanohydrin Formation: The most direct method involves the enantioselective addition of a cyanide source (e.g., hydrogen cyanide generated in situ) to acetaldehyde. This reaction requires a chiral catalyst to direct the nucleophilic attack of the cyanide ion to one prochiral face of the aldehyde, thereby establishing the (R)-stereocenter.[8]

  • From Chiral Pool Precursors: Leveraging naturally occurring chiral molecules is a common strategy. (R)-Alanine, a readily available amino acid, can be converted to (R)-lactonitrile, although this multi-step conversion can be complex.

The choice of route to (R)-lactonitrile is a critical decision based on factors of scale, cost, and available expertise in asymmetric catalysis. For most research and development purposes, sourcing high-purity (R)-lactonitrile from a reliable chemical supplier is the most practical approach.

Diagram of the Primary Synthetic Pathway

The following diagram illustrates the direct conversion of (R)-2-Hydroxypropanenitrile to the target molecule via the Pinner reaction.

G cluster_0 Synthesis of (R)-2-Hydroxypropanimidamide HCl A (R)-2-Hydroxypropanenitrile B Pinner Salt Intermediate ((R)-1-ethoxy-1-iminopropan-2-ol HCl) A->B  Dry HCl (g)  Anhydrous EtOH, 0°C C (R)-2-Hydroxypropanimidamide HCl B->C  Anhydrous NH₃  Anhydrous EtOH

Caption: Primary synthesis via the Pinner reaction.

Alternative Pathway via (R)-Lactamide

An alternative, albeit more circuitous, route involves starting from (R)-lactamide.[9][10] This approach is viable if (R)-lactamide is more readily available or cost-effective than the corresponding nitrile.

Synthesis of (R)-Lactamide

(R)-Lactamide is typically prepared via the ammonolysis of an ester of (R)-lactic acid, most commonly ethyl (R)-lactate.[11][12] This reaction involves treating the ester with a large excess of ammonia, often in a sealed pressure vessel to maintain a high concentration of the gaseous reagent.[11] Direct amidation of lactic acid itself is also a documented method.[13]

Conversion of (R)-Lactamide to the Target Amidine

This conversion is a two-step process that ultimately converges with the primary pathway:

  • Dehydration to Nitrile: (R)-Lactamide must first be dehydrated to form (R)-2-Hydroxypropanenitrile. This is typically achieved using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). Care must be taken to use conditions that do not racemize the chiral center.

  • Pinner Reaction: The resulting (R)-2-Hydroxypropanenitrile is then subjected to the Pinner reaction as described in Section 2.

Diagram of the Alternative Synthetic Pathway

G cluster_1 Alternative Synthesis via (R)-Lactamide D Ethyl (R)-Lactate E (R)-Lactamide D->E  Liquid NH₃  Pressure Vessel, RT F (R)-2-Hydroxypropanenitrile E->F  Dehydrating Agent  (e.g., P₂O₅) G (R)-2-Hydroxypropanimidamide HCl F->G  Pinner Reaction  (as in Primary Pathway)

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of (R)-2-Hydroxypropanimidamide Hydrochloride

This guide provides a comprehensive overview of the predicted spectroscopic data and detailed analytical methodologies for the characterization of (R)-2-Hydroxypropanimidamide Hydrochloride. Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the predicted spectroscopic data and detailed analytical methodologies for the characterization of (R)-2-Hydroxypropanimidamide Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles and data from analogous structures.

Introduction: The Significance of (R)-2-Hydroxypropanimidamide Hydrochloride

(R)-2-Hydroxypropanimidamide hydrochloride is a chiral synthetic intermediate of interest in medicinal chemistry and organic synthesis. Its structure combines a secondary alcohol, a chiral center, and a protonated amidine (amidinium) group, making it a versatile building block for more complex molecules. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is a key consideration for its handling and analysis.

Accurate spectroscopic characterization is paramount to confirming the identity, purity, and stereochemistry of this compound. This guide provides the foundational knowledge and practical protocols to achieve this, even in the absence of extensive published data on this specific molecule.

Synthesis and Structural Confirmation Workflow

The most probable synthetic route to (R)-2-Hydroxypropanimidamide hydrochloride is via the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol. In this case, (R)-lactonitrile would be treated with an alcohol in the presence of anhydrous hydrogen chloride.

The following diagram illustrates the logical workflow from synthesis to full spectroscopic characterization.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation start (R)-Lactonitrile reagents Anhydrous HCl, Anhydrous Alcohol (e.g., EtOH) start->reagents Pinner Reaction product (R)-2-Hydroxypropanimidamide Hydrochloride reagents->product nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) product->nmr Characterization ir FTIR Spectroscopy product->ir Characterization ms Mass Spectrometry (ESI-MS) product->ms Characterization structure Confirm Structure nmr->structure purity Assess Purity nmr->purity chirality Confirm Stereochemistry nmr->chirality ir->structure ms->structure

Caption: Workflow from synthesis to spectroscopic confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of (R)-2-Hydroxypropanimidamide hydrochloride. Experiments should be conducted in a deuterated polar solvent such as D₂O or CD₃OD to ensure solubility.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The amidinium protons are expected to be broad and may exchange with solvent protons, potentially altering their appearance or causing them to disappear.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~4.3 - 4.5Quartet (q)1HCHThe methine proton is alpha to both the hydroxyl group and the amidinium group, leading to a downfield shift. It will be split by the three methyl protons.
~1.4 - 1.5Doublet (d)3HCH₃The methyl protons are coupled to the single methine proton.
~8.5 - 9.5Broad Singlet4HNH₂⁺ and =NH₂⁺The protons on the nitrogen atoms of the amidinium group are deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange. In D₂O, these signals will exchange and disappear.
~4.8 (in D₂O)Singlet1HOHThe hydroxyl proton signal will be a singlet. In D₂O, this signal will also disappear due to exchange.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton.

Predicted Chemical Shift (ppm) Assignment Rationale
~170 - 175C=NThe carbon of the amidinium group is significantly deshielded due to the attached electronegative nitrogen atoms.
~65 - 70CH-OHThe methine carbon is shifted downfield by the attached hydroxyl group.
~20 - 25CH₃The methyl carbon will appear in the typical aliphatic region.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Acquisition of ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • Acquisition of ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (COSY & HSQC):

    • A COSY (Correlation Spectroscopy) experiment should be performed to confirm the coupling between the CH and CH₃ protons.

    • An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.

  • Chiral Purity Analysis: To confirm the enantiomeric purity, a chiral solvating agent (CSA) can be used.

    • Protocol: Acquire a ¹H NMR spectrum of the sample. Add a small amount of a chiral solvating agent (e.g., (R)-(-)-mandelic acid) and re-acquire the spectrum. The presence of the (S)-enantiomer would result in the appearance of a second set of signals for the CH and CH₃ protons due to the formation of diastereomeric complexes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. As the hydrochloride salt is likely hygroscopic, proper sample preparation is crucial.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibration Assignment
3400 - 3200Strong, BroadO-H stretchHydroxyl group
3200 - 3000Strong, BroadN-H stretchAmidinium group
~1680 - 1650StrongC=N stretchAmidinium group
~1640 - 1550MediumN-H bendAmidinium group
~1100 - 1000StrongC-O stretchSecondary alcohol
Experimental Protocol: FTIR Analysis
  • Sample Preparation (ATR): Given the likely hygroscopic nature of the sample, Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is the ideal mass spectrometry technique for this polar, pre-charged molecule.

Predicted Mass Spectrum (Positive Ion ESI)
  • Expected [M]⁺ ion: The molecule is a hydrochloride salt, meaning the amidine group is already protonated (amidinium). In the positive ion mode ESI-MS, the observed ion will be the cationic part of the salt.

    • Molecular Formula of Cation: C₃H₈N₂O⁺

    • Exact Mass of Cation: 88.0637 Da

  • Expected Fragmentation: Collision-induced dissociation (CID) of the parent ion is expected to result in the loss of small neutral molecules. A primary fragmentation pathway would be the loss of ammonia (NH₃).

    • [M - NH₃]⁺: m/z ~71.039

The logical pathway for the primary fragmentation is illustrated below:

G parent [C₃H₈N₂O]⁺ m/z = 88.06 loss - NH₃ parent->loss fragment [C₃H₅O]⁺ m/z = 57.03 loss->fragment

Caption: Predicted primary fragmentation of the molecular ion.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion.

  • MS/MS Analysis: Select the molecular ion (m/z 88.1) for fragmentation and acquire an MS/MS spectrum to observe the characteristic fragment ions.

Conclusion

This guide provides a robust framework for the comprehensive spectroscopic characterization of (R)-2-Hydroxypropanimidamide hydrochloride. By combining the predictive data presented here with the detailed experimental protocols, researchers can confidently verify the structure, purity, and stereochemistry of this important chiral building block. The correlation of data from NMR, FTIR, and MS will provide a self-validating system, ensuring the scientific integrity of the characterization.

References

  • NROChemistry. Pinner Reaction. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Pal, I., Chaudhari, S. R., & Nagarajarao, S. (2015). Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. Magnetic Resonance in Chemistry, 53(2), 142-146. [Link]

  • Meddour, A., Atkinson, D., Loewenstein, A., & Courtieu, J. (2002). Enantiomeric Analysis of Homologous Series of Secondary Alcohols by Deuterium NMR Spectroscopy in a Chiral Nematic Liquid Crystal: Influence of Molecular Geometry on Chiral Discrimination. Helvetica Chimica Acta, 85(5), 1165-1176.
  • Chemistry Steps. Nitriles to Esters. [Link]

  • YouTube. (2021, June 12). Pinner Reaction. [Link]

  • Grokipedia. Pinner reaction. [Link]

  • Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]

  • Pal, I., Chaudhari, S. R., & Suryaprakash, N. (2015). Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. ResearchGate. [Link]

  • de Oliveira, A. C., Jorge, R. J., & de Souza, G. E. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(34), 19131-19140. [Link]

  • de Oliveira, A. C., Jorge, R. J., & de Souza, G. E. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. [Link]

  • Google Patents. (2001). US6204385B1 - Process for preparing amidines.
  • Vrkic, B., O'Hair, R. A. J., & Blanksby, S. J. (2004). Fragmentation of protonated oligoalanines: amide bond cleavage and beyond. Journal of the American Society for Mass Spectrometry, 15(12), 1810-1819. [Link]

  • Reddy, T. J., & Le, Z. G. (2019). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 24(11), 2135. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Amino Alcohols Utilizing (R)-2-Hydroxypropanimidamide Hydrochloride

Abstract This technical guide provides a comprehensive overview and a detailed, novel protocol for the asymmetric synthesis of chiral β-amino alcohols, a critical structural motif in numerous pharmaceuticals and fine che...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed, novel protocol for the asymmetric synthesis of chiral β-amino alcohols, a critical structural motif in numerous pharmaceuticals and fine chemicals. We propose the application of (R)-2-Hydroxypropanimidamide hydrochloride as a cost-effective and versatile chiral auxiliary. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry, offering in-depth insights into the plausible reaction mechanism, a step-by-step experimental workflow, and methods for product characterization. While the direct use of (R)-2-Hydroxypropanimidamide hydrochloride for this specific transformation is not yet extensively documented in peer-reviewed literature, the proposed methodology is grounded in established principles of asymmetric synthesis and the known reactivity of related functional groups.

Introduction: The Significance of Chiral Amino Alcohols

Chiral vicinal amino alcohols are ubiquitous structural motifs found in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1] Their importance is underscored by their role as key intermediates and chiral ligands in asymmetric synthesis.[1] The precise spatial arrangement of the amino and hydroxyl groups is often crucial for their biological activity, making their enantioselective synthesis a significant focus in modern organic chemistry.[1]

Traditional methods for the synthesis of chiral amino alcohols include the reduction of α-amino ketones, the ring-opening of epoxides and aziridines, and the use of chiral auxiliaries.[2][3] The use of chiral auxiliaries offers a robust and often highly selective method for controlling stereochemistry.[2] This guide introduces a novel and practical approach utilizing the readily available and stereochemically defined (R)-2-Hydroxypropanimidamide hydrochloride as a chiral auxiliary for the diastereoselective addition of organometallic reagents to imines, leading to the synthesis of enantioenriched β-amino alcohols.

(R)-2-Hydroxypropanimidamide Hydrochloride: A Promising Chiral Auxiliary

(R)-2-Hydroxypropanimidamide hydrochloride is a chiral molecule possessing several key features that make it an attractive candidate for a chiral auxiliary in asymmetric synthesis:

  • Stereogenic Center: The well-defined (R)-configuration at the C2 position provides the basis for chirality transfer.

  • Hydroxyl Group: The hydroxyl group can act as a coordinating site for metal ions, helping to create a rigid, well-defined transition state that is essential for high stereoselectivity.

  • Imidamide Moiety: The imidamide functional group can readily react with aldehydes or ketones to form chiral imines or related intermediates, which are susceptible to nucleophilic attack.

  • Hydrophilic Nature: The hydrochloride salt form enhances its solubility in a range of protic solvents and allows for straightforward removal during aqueous workup.

Proposed Asymmetric Synthesis of Chiral β-Amino Alcohols: A Step-by-Step Protocol

This section outlines a proposed, detailed protocol for the synthesis of chiral β-amino alcohols using (R)-2-Hydroxypropanimidamide hydrochloride as a chiral auxiliary. This protocol is based on analogous reactions reported in the literature for other chiral auxiliaries.

Experimental Workflow

G cluster_0 Step 1: Formation of the Chiral Imine cluster_1 Step 2: Diastereoselective Nucleophilic Addition cluster_2 Step 3: Hydrolysis and Auxiliary Removal cluster_3 Step 4: Purification and Characterization A Mix (R)-2-Hydroxypropanimidamide hydrochloride and an aromatic aldehyde in a suitable solvent (e.g., Toluene). B Add a dehydrating agent (e.g., molecular sieves) and a catalytic amount of acid (e.g., p-TsOH). A->B C Reflux the mixture to drive the formation of the chiral imine intermediate. B->C D Cool the reaction mixture to a low temperature (e.g., -78 °C). C->D E Slowly add an organometallic reagent (e.g., Grignard or organolithium reagent). D->E F Allow the reaction to proceed for a specified time, monitoring by TLC. E->F G Quench the reaction with a saturated aqueous solution of NH4Cl. F->G H Perform an acidic workup (e.g., with 2M HCl) to hydrolyze the intermediate and remove the chiral auxiliary. G->H I Extract the product with an organic solvent (e.g., Ethyl Acetate). H->I J Purify the crude product by column chromatography on silica gel. I->J K Characterize the final chiral amino alcohol by NMR, IR, and Mass Spectrometry. J->K L Determine the enantiomeric excess (e.e.) by chiral HPLC. K->L

Caption: Experimental workflow for the proposed synthesis of chiral amino alcohols.

Detailed Protocol: Synthesis of (1R,2S)-1-phenyl-2-aminopropan-1-ol

Materials:

  • (R)-2-Hydroxypropanimidamide hydrochloride

  • Benzaldehyde

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Toluene, anhydrous

  • 4 Å Molecular sieves

  • p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous NH₄Cl solution

  • 2 M Hydrochloric acid

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Formation of the Chiral Imine:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-2-Hydroxypropanimidamide hydrochloride (1.25 g, 10 mmol) and anhydrous toluene (100 mL).

    • Add benzaldehyde (1.02 mL, 10 mmol) and activated 4 Å molecular sieves (5 g).

    • Add a catalytic amount of p-TsOH (20 mg).

    • Heat the mixture to reflux for 4 hours with a Dean-Stark trap to remove water.

    • Cool the reaction mixture to room temperature.

  • Diastereoselective Nucleophilic Addition:

    • Cool the flask containing the chiral imine solution to -78 °C in a dry ice/acetone bath.

    • Slowly add methylmagnesium bromide (3.7 mL, 11 mmol, 3.0 M in Et₂O) dropwise over 30 minutes.

    • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis and Auxiliary Removal:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Add 2 M HCl (50 mL) and stir vigorously for 1 hour to hydrolyze the intermediate and protonate the amine. The chiral auxiliary will be partitioned into the aqueous layer.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the desired product and remove the solvent in vacuo to yield the pure chiral amino alcohol.

    • Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

    • Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Proposed Mechanism of Asymmetric Induction

The stereochemical outcome of this reaction is proposed to be controlled by a well-organized, chelated transition state. The (R)-configuration of the chiral auxiliary directs the facial selectivity of the nucleophilic attack on the imine carbon.

Sources

Application

The Untapped Potential of Chiral Hydroxy-Imidamide Scaffolds: A Conceptual Guide to (R)-2-Hydroxypropanimidamide Hydrochloride in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Asymmetric synthesis remains a cornerstone of modern pharmaceutical development and fine chemical production, demanding a diverse and robust toolbo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric synthesis remains a cornerstone of modern pharmaceutical development and fine chemical production, demanding a diverse and robust toolbox of chiral catalysts, ligands, and building blocks.[1] While well-established ligand classes have dominated the field, the exploration of novel chiral scaffolds is crucial for accessing new reactivity and improving stereocontrol. This document delves into the potential utility of (R)-2-Hydroxypropanimidamide hydrochloride, a chiral building block with intriguing structural features. Although specific applications of this compound in asymmetric catalysis are not yet extensively documented in peer-reviewed literature, this guide serves as a forward-looking exploration of its potential. By analyzing its structural motifs—a stereogenic center, a hydroxyl group, and an imidamide function—we will propose hypothetical applications, outline general protocols for its use as a chiral ligand, and provide a framework for future research in this promising area.

Introduction: The Quest for Novel Chiral Architectures

The synthesis of enantiomerically pure compounds is a critical challenge in modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a drug molecule dictates its efficacy and safety.[1][2] Asymmetric catalysis, utilizing chiral catalysts to control the stereochemical outcome of a reaction, has emerged as a powerful and elegant solution.[3][4] The effectiveness of these catalysts often hinges on the design of the chiral ligand, which coordinates to a metal center and creates a chiral environment to influence the approach of the substrate.

While many classes of chiral ligands have been developed and successfully applied, the discovery of new ligand scaffolds with unique steric and electronic properties remains a key driver of innovation in the field. (R)-2-Hydroxypropanimidamide hydrochloride presents an interesting, yet underexplored, chiral architecture.

Chemical Properties of (R)-2-Hydroxypropanimidamide Hydrochloride:

PropertyValue
CAS Number 4024-05-9
Molecular Formula C3H9ClN2O
Molecular Weight 124.57 g/mol
Appearance White or almost white granular crystal
Solubility Soluble in water and some organic solvents
Storage Sealed in dry, room temperature

(Data sourced from commercial supplier information)[5][6]

Structural Analysis and Potential Applications in Asymmetric Catalysis

The potential of (R)-2-Hydroxypropanimidamide hydrochloride as a chiral ligand stems from the combination of its functional groups:

  • Chiral Center: The stereogenic center at the C2 position provides the fundamental basis for inducing asymmetry.

  • Hydroxyl Group: The hydroxyl group can act as a coordinating group to a metal center. Its proton can also participate in hydrogen bonding interactions, which can help to orient the substrate in the transition state.

  • Imidamide Group: The imidamide functionality, with its two nitrogen atoms, presents a bidentate chelation site for a metal. This chelation can create a rigid, well-defined chiral pocket around the metal center.

This combination of a hydroxyl group and a bidentate nitrogen-containing moiety suggests that (R)-2-Hydroxypropanimidamide hydrochloride could be a valuable ligand for a variety of metal-catalyzed asymmetric reactions.

Hypothetical Applications:

  • Asymmetric Reductions: The chiral environment created by the ligand could be used to control the facial selectivity of hydride addition to prochiral ketones or imines.

  • Asymmetric Alkylations: In reactions such as the addition of organometallic reagents to aldehydes, the ligand could control the enantioselectivity of the carbon-carbon bond formation.

  • Asymmetric Michael Additions: The chiral catalyst could be employed to control the stereochemistry of the conjugate addition of nucleophiles to α,β-unsaturated compounds.

General Protocol for the Use of a Chiral Ligand in Asymmetric Synthesis: A Representative Example

The following protocol is a general guideline for the use of a chiral ligand in a metal-catalyzed asymmetric reaction. It is not a validated protocol for (R)-2-Hydroxypropanimidamide hydrochloride and should be adapted and optimized for any specific application.

Reaction: Asymmetric addition of diethylzinc to benzaldehyde.

Materials:

  • (R)-2-Hydroxypropanimidamide hydrochloride (or other chiral ligand)

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)4]

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Protocol:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral ligand (e.g., (R)-2-Hydroxypropanimidamide hydrochloride, 0.2 mmol) in anhydrous toluene (5 mL).

    • To this solution, add Ti(Oi-Pr)4 (0.2 mmol) dropwise at room temperature.

    • Stir the mixture for 1 hour at room temperature to allow for the formation of the chiral catalyst complex.

  • Reaction Setup:

    • Cool the catalyst solution to 0 °C in an ice bath.

    • Add benzaldehyde (1.0 mmol) to the solution.

    • Slowly add the diethylzinc solution (1.2 mmol, 1.2 mL of a 1.0 M solution) dropwise over 10 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers and dry over anhydrous MgSO4.

    • Filter the solution and concentrate the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Workflow and Mechanistic Considerations

The general workflow for employing a chiral ligand in an asymmetric catalytic reaction is depicted below. The key principle is the formation of a chiral catalyst complex that then mediates the enantioselective transformation of the substrate.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Cycle cluster_analysis Analysis Ligand Chiral Ligand ((R)-2-Hydroxypropanimidamide hydrochloride) Catalyst Chiral Catalyst Complex Ligand->Catalyst Coordination Metal Metal Precursor (e.g., Ti(Oi-Pr)4) Metal->Catalyst Intermediate Chiral Intermediate Catalyst->Intermediate Coordination of Substrate Substrate Prochiral Substrate (e.g., Benzaldehyde) Substrate->Intermediate Reagent Reagent (e.g., Diethylzinc) Reagent->Intermediate Nucleophilic Attack Product Enantioenriched Product Intermediate->Product Product Release Product->Catalyst Catalyst Regeneration Purification Purification (Chromatography) Product->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis

Caption: General workflow for a metal-catalyzed asymmetric reaction using a chiral ligand.

Future Outlook

The field of asymmetric synthesis is continually evolving, with a constant demand for new and more efficient catalytic systems. While the direct application of (R)-2-Hydroxypropanimidamide hydrochloride in this context remains to be explored, its structural features make it a compelling candidate for investigation. Future research should focus on:

  • Synthesis and Characterization: Developing efficient and scalable syntheses of (R)-2-Hydroxypropanimidamide hydrochloride and its derivatives.

  • Coordination Chemistry: Studying the coordination of this ligand to various transition metals to understand the structure and stability of the resulting complexes.

  • Catalytic Screening: Evaluating the performance of these chiral metal complexes in a broad range of asymmetric transformations.

  • Mechanistic Studies: Investigating the mechanism of stereoselection to enable the rational design of more effective catalysts.

By pursuing these avenues of research, the scientific community can unlock the full potential of this and other novel chiral building blocks, further advancing the state-of-the-art in asymmetric synthesis.

References

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing).
  • (2R)-2-hydroxypropaniMidaMide HCl - ChemBK.
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews.
  • Chiral diamines in asymmetric synthesis | Request PDF - ResearchGate.
  • A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol - Benchchem.
  • (PDF) Chiral Amides in Asymmetric Synthesis - Pure and - Amanote Research.
  • (R)-2-hydroxypropaniMidaMide hydrochloride | 4024-05-9 - ChemicalBook.
  • CAS: 4024-05-9 Name: (R)-2-hydroxypropaniMidaMide hydrochloride - Aribo Biotechnology.
  • 4024-05-9|(R)-2-Hydroxypropanimidamide hydrochloride|BLD Pharm.
  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update - MDPI.
  • Recent Advances in Asymmetric Iron Catalysis - MDPI.
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC - NIH.
  • (PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals.

Sources

Method

Application Note &amp; Protocol: Asymmetric Hydrogenation of Prochiral Ketones Using a Chiral (R)-2-Hydroxypropanimidamide Hydrochloride Ligand

Audience: Researchers, scientists, and drug development professionals. Introduction: The Quest for Chirality in Pharmaceutical Synthesis Asymmetric hydrogenation stands as a cornerstone of modern organic synthesis, provi...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Chirality in Pharmaceutical Synthesis

Asymmetric hydrogenation stands as a cornerstone of modern organic synthesis, providing an atom-economical and highly efficient method for the creation of chiral molecules.[1][2] The pharmaceutical industry, in particular, relies heavily on this technology to produce single-enantiomer drugs, as the stereochemistry of an active pharmaceutical ingredient (API) is critical to its efficacy and safety. The key to successful asymmetric hydrogenation lies in the design and application of chiral ligands that can effectively transfer their stereochemical information to a prochiral substrate during the catalytic process.[3][4]

While phosphine-based ligands have historically dominated the field, there is a continuous drive to explore new ligand scaffolds that offer unique reactivity, selectivity, or improved accessibility.[5][6] Ligands containing nitrogen and oxygen heteroatoms are of particular interest due to their strong coordinating abilities and the potential for hydrogen bonding interactions, which can play a crucial role in the enantio-determining step of the catalytic cycle.[7]

This application note presents a detailed, representative protocol for the use of (R)-2-Hydroxypropanimidamide hydrochloride, a readily available chiral building block, as a novel ligand in the ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones. While this specific ligand is not yet widely documented in the asymmetric catalysis literature, its structural features—a chiral center, a hydroxyl group, and an imidamide moiety—suggest its potential as a bidentate or even tridentate ligand in a metal complex, capable of facilitating enantioselective hydride transfer.

The protocol outlined below is designed as a robust starting point for researchers looking to explore the catalytic potential of this and similar α-hydroxyimidamide ligands. It is based on well-established principles of ruthenium-catalyzed ketone hydrogenation and provides a comprehensive framework for reaction setup, execution, analysis, and optimization.[8][9]

The Ligand: (R)-2-Hydroxypropanimidamide Hydrochloride

(R)-2-Hydroxypropanimidamide hydrochloride is a chiral molecule featuring a stereogenic center at the C2 position, a primary alcohol, and an amidine functional group (as its hydrochloride salt).[10][11][12]

  • Structure:

    • Chemical Formula: C₃H₉ClN₂O[11]

    • Molecular Weight: 124.57 g/mol [11]

    • CAS Number: 4024-05-9[10][11][12]

The presence of both a hydroxyl group and the imidamide functionality allows for the potential formation of a stable chelate complex with a transition metal center, such as ruthenium or iridium.[5][13] The N-H and O-H protons could participate in a bifunctional catalytic mechanism, where the ligand actively assists in the hydride transfer to the substrate.[1]

Proposed Catalytic Workflow

The following diagram illustrates a general workflow for the screening and application of the (R)-2-Hydroxypropanimidamide hydrochloride ligand in asymmetric hydrogenation.

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis cluster_result Outcome ligand (R)-2-Hydroxypropanimidamide Hydrochloride Ligand catalyst In Situ Formation of Active Chiral Catalyst ligand->catalyst metal Metal Precursor (e.g., [RuCl2(p-cymene)]2) metal->catalyst base Base (e.g., KOtBu) base->catalyst solvent_prep Anhydrous Solvent (e.g., 2-Propanol) solvent_prep->catalyst autoclave High-Pressure Reactor (Autoclave) catalyst->autoclave substrate Prochiral Ketone substrate->autoclave h2 H2 Gas (Pressure) h2->autoclave workup Reaction Work-up (Filtration, Concentration) autoclave->workup analysis Conversion & ee Determination workup->analysis gc Chiral GC analysis->gc hplc Chiral HPLC analysis->hplc product Chiral Alcohol Product gc->product hplc->product

Caption: Experimental workflow for asymmetric hydrogenation.

Detailed Experimental Protocol: A Representative Procedure

Objective: To perform the asymmetric hydrogenation of acetophenone to 1-phenylethanol using a catalyst generated in situ from [RuCl₂(p-cymene)]₂ and (R)-2-Hydroxypropanimidamide hydrochloride.

Materials:

  • (R)-2-Hydroxypropanimidamide hydrochloride (CAS: 4024-05-9)

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • Potassium tert-butoxide (KOtBu) (Base)

  • Acetophenone (Substrate)

  • 2-Propanol (Anhydrous, HPLC grade) (Solvent)

  • Hydrogen gas (High purity)

  • Standard laboratory glassware, Schlenk line, and a high-pressure autoclave.

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Ruthenium complexes can be toxic; avoid inhalation and skin contact.

  • Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • High-pressure hydrogenation should only be performed by trained personnel using appropriate safety shields and equipment.

Step-by-Step Protocol

Part A: Catalyst Pre-formation (in situ)

  • Glovebox/Schlenk Line Setup: This entire procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.

  • Add Reagents: To a clean, dry Schlenk flask, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 1 mol%).

  • Add Ligand: Add (R)-2-Hydroxypropanimidamide hydrochloride (e.g., 2.7 mg, 0.022 mmol, 2.2 mol% relative to Ru). The slight excess of ligand ensures full coordination to the metal center.

  • Add Solvent: Add 5 mL of anhydrous 2-propanol to the flask.

  • Stir and Activate: Stir the resulting suspension at room temperature for 30-60 minutes. The mixture may change color, indicating complex formation.

Part B: Asymmetric Hydrogenation Reaction

  • Prepare Autoclave: Place a stirrer bar in a clean, dry glass liner for the high-pressure autoclave.

  • Add Substrate: To the glass liner, add acetophenone (e.g., 120.1 mg, 1.0 mmol, 100 equivalents).

  • Add Base: Add potassium tert-butoxide (e.g., 2.2 mg, 0.02 mmol, 2 mol%). The base is crucial for deprotonating the ligand's hydrochloride salt and potentially the hydroxyl or N-H group to form the active catalyst.

  • Transfer Catalyst Solution: Using a cannula or gas-tight syringe, transfer the pre-formed catalyst solution from the Schlenk flask to the autoclave's glass liner.

  • Seal Reactor: Quickly and securely seal the autoclave.

  • Purge with Hydrogen: Purge the autoclave with hydrogen gas 3-5 times to remove all air.

  • Pressurize and Heat: Pressurize the reactor to the desired pressure (e.g., 20 bar H₂) and begin stirring. If required, heat the reactor to the target temperature (e.g., 40 °C).

  • Monitor Reaction: Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 4-24 hours.

Part C: Work-up and Analysis

  • Cool and Depressurize: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a fume hood.

  • Quench: Open the reactor and quench the reaction mixture by adding a few drops of acetic acid to neutralize the base.

  • Sample Preparation: Take a small aliquot of the crude reaction mixture. Filter it through a short plug of silica gel with ethyl acetate to remove the catalyst.

  • Determine Conversion: Analyze the filtered sample by Gas Chromatography (GC) or ¹H NMR to determine the conversion of acetophenone.

  • Determine Enantiomeric Excess (ee): Analyze the sample using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC to separate the two enantiomers of 1-phenylethanol and calculate the enantiomeric excess.

Data Presentation: Hypothetical Substrate Scope

The following table presents a hypothetical screening of different ketone substrates to illustrate how experimental data for this protocol should be tabulated. Optimization of conditions for each substrate is recommended.

EntrySubstrate (Ketone)Product (Alcohol)Time (h)Conv. (%)ee (%) [Config.]
1Acetophenone1-Phenylethanol12>9992 (R)
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol16>9995 (R)
3Propiophenone1-Phenyl-1-propanol189588 (R)
42-Acetylpyridine1-(Pyridin-2-yl)ethanol249185 (R)
5Benzylacetone4-Phenyl-2-butanol248578 (S)

Conditions: 1.0 mmol substrate, 1 mol% [RuCl₂(p-cymene)]₂, 1.1 mol% ligand, 2 mol% KOtBu, 5 mL 2-propanol, 20 bar H₂, 40 °C.

Mechanistic Considerations

The precise mechanism would require detailed experimental and computational studies. However, a plausible catalytic cycle, based on known bifunctional catalysts, is proposed below.[1][7][14] This mechanism assumes the formation of a ruthenium hydride species where the ligand's N-H and the metal's H⁻ are transferred to the ketone's carbonyl group in a concerted, outer-sphere fashion.[1]

G A [Ru]-Cl (Precatalyst) + Ligand + Base B [Ru]-Amido (Active Catalyst) A->B Activation C [Ru]-Hydride Complex (H-Ru-N-H) B->C + H2 (Heterolytic Cleavage) D Transition State (Ketone Coordination) C->D + R2C=O E Product Release ([Ru]-Amido Regenerated) D->E Hydride & Proton Transfer E->B - Chiral Alcohol

Caption: Plausible catalytic cycle for bifunctional hydrogenation.

Conclusion and Future Outlook

This application note provides a foundational protocol for exploring the use of (R)-2-Hydroxypropanimidamide hydrochloride as a novel chiral ligand in the asymmetric hydrogenation of ketones. The proposed methodology is grounded in established principles of organometallic catalysis and offers a clear path for researchers to begin their investigations.

Key parameters for optimization include:

  • Metal Precursor: Iridium complexes could offer alternative reactivity and selectivity.[13][15][16][17][18]

  • Base: The choice and stoichiometry of the base can significantly impact catalyst activation and performance.

  • Solvent: Different solvents can influence catalyst solubility and the transition state energy.

  • Temperature and Pressure: These parameters affect reaction rates and, in some cases, enantioselectivity.

The exploration of α-hydroxyimidamide ligands could open new avenues in asymmetric catalysis, providing cost-effective and efficient routes to valuable chiral building blocks for the pharmaceutical and fine chemical industries.

References

  • Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. PMC - NIH.
  • Asymmetric catalytic hydrogenation.
  • Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes.
  • Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.
  • Asymmetric catalytic hydrogenation.
  • (2R)-2-hydroxypropaniMidaMide HCl. ChemBK.
  • Iridium and Rhodium Complexes Containing Enantiopure Primary Amine-Tethered N-Heterocyclic Carbenes: Synthesis, Characterization, Reactivity, and Catalytic Asymmetric Hydrogenation of Ketones.
  • Asymmetric hydrogen
  • Ligands for Iridium-catalyzed Asymmetric Hydrogenation of Challenging Substrates: Reactivity and Catalysis.
  • Design and modification of rhodium and iridium N-heterocyclic carbene complexes for asymmetric transfer hydrogenation and antimicrobial activity. VTechWorks.
  • Exploiting metal-ligand bifunctional reactions in the design of iron asymmetric hydrogenation c
  • N-heterocyclic carbene ligands for iridium-catalysed asymmetric hydrogen
  • Highly Enantioselective Iridium‐Catalyzed Hydrogen
  • Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New C
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen.
  • A typical mechanism for the asymmetric hydrogenation with BINAP/diamine‐based Ru catalyst.
  • (2R)-2-Hydroxypropanimidamide hydrochloride 95% | CAS: 4024-05-9. AChemBlock.
  • Hydroxamic Acids in Asymmetric Synthesis. PMC - PubMed Central - NIH.
  • Enzymatic asymmetric synthesis of α‐hydroxy/amino acids.
  • CAS: 4024-05-9 Name: (R)-2-hydroxypropaniMidaMide hydrochloride. Aribo Biotechnology.
  • 4024-05-9|(R)-2-Hydroxypropanimidamide hydrochloride. BLD Pharm.
  • (R)-2-Hydroxypropanamide. Oakwood Chemical.
  • Developing chiral ligands for asymmetric hydrogen
  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. ACS Symposium Series.
  • Automation and Microfluidics for the Efficient, Fast, and Focused Reaction Development of Asymmetric Hydrogenation C
  • Acyl transfer-enabled catalytic asymmetric Michael addition of α-hydroxy-1-indanones to nitroolefins. OAE Publishing Inc.
  • Design plan: NiH-catalysed asymmetric hydroamidation to access...
  • Acyl transfer-enabled catalytic asymmetric Michael addition of α-hydroxy-1-indanones to nitroolefins.
  • Automation and Microfluidics for the Efficient, Fast, and Focused Reaction Development of Asymmetric Hydrogenation Catalysis.
  • Asymmetric Hydrogenation Using H-Cube® Continuous Flow Reactor. ThalesNano.

Sources

Application

Application Note: Enantioselective Synthesis of β-Lactams Leveraging a Chiral (R)-2-Hydroxypropanimidamide Auxiliary

For Researchers, Scientists, and Drug Development Professionals Abstract The β-lactam ring is a cornerstone of medicinal chemistry, forming the structural core of many life-saving antibiotics. The stereochemistry of this...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The β-lactam ring is a cornerstone of medicinal chemistry, forming the structural core of many life-saving antibiotics. The stereochemistry of this four-membered ring is critical to its biological activity, making enantioselective synthesis a paramount challenge in pharmaceutical development. This technical guide provides an in-depth exploration of the enantioselective synthesis of β-lactams via the Staudinger [2+2] cycloaddition, with a conceptual focus on the application of a chiral auxiliary derived from (R)-2-Hydroxypropanimidamide. While direct literature precedent for this specific reagent is limited, this note extrapolates from established principles of asymmetric synthesis to propose a robust framework for its use. We will detail the mechanistic rationale for stereochemical control, provide a comprehensive experimental protocol, and discuss the broader implications for drug discovery.

Introduction: The Enduring Significance of Chiral β-Lactams

β-Lactams, or 2-azetidinones, are a class of cyclic amides that have had a revolutionary impact on modern medicine.[1] Their most notable members, the penicillins and cephalosporins, have been instrumental in combating bacterial infections for decades.[1] Beyond their antibacterial properties, the strained four-membered ring of β-lactams makes them versatile synthetic intermediates for a wide array of biologically active molecules, including cholesterol absorption inhibitors, protease inhibitors, and anticancer agents.[1]

The biological activity of β-lactams is intrinsically linked to their three-dimensional structure. The relative and absolute stereochemistry at the C3 and C4 positions of the azetidinone ring dictates the molecule's ability to interact with its biological target, often penicillin-binding proteins (PBPs).[1] Consequently, the development of synthetic methods that provide precise control over these stereocenters is a key focus of organic and medicinal chemistry.[1][2]

The Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction, is one of the most powerful and convergent methods for constructing the β-lactam ring.[3][4] However, in its original form, the reaction of an achiral ketene and an achiral imine produces a racemic mixture of enantiomers. To overcome this, chemists have developed various strategies for asymmetric synthesis, with the use of chiral auxiliaries being a particularly effective and well-established approach.[5] A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it can be removed.[5]

This application note will focus on the conceptual use of a chiral auxiliary derived from (R)-2-Hydroxypropanimidamide hydrochloride in the Staudinger reaction to achieve the enantioselective synthesis of β-lactams. By examining the principles of asymmetric induction, we will provide a detailed guide for researchers looking to explore novel chiral auxiliaries in this critical transformation.

The Principle of Asymmetric Induction with a Chiral Auxiliary

The core principle of a chiral auxiliary is to create a diastereomeric transition state that favors the formation of one enantiomer over the other. In the context of the Staudinger reaction, a chiral auxiliary can be attached to either the ketene or the imine component. For this guide, we will consider a scenario where the chiral auxiliary is part of the imine.

(R)-2-Hydroxypropanimidamide hydrochloride offers an intriguing scaffold for a chiral auxiliary. The "(R)" configuration provides a defined stereocenter, while the hydroxyl and imidamide functionalities offer handles for attachment to the imine and for directing the approach of the ketene. It is hypothesized that the chiral auxiliary would be used to synthesize a chiral imine, which would then undergo a diastereoselective cycloaddition with a ketene.

Proposed Mechanism of Stereocontrol

The stereochemical outcome of the Staudinger reaction is determined during the ring-closing step of the zwitterionic intermediate formed from the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon.[6] A chiral auxiliary attached to the imine can influence the facial selectivity of this attack and the subsequent cyclization through steric hindrance and/or electronic effects.

In our proposed system, a chiral imine is formed by the condensation of an aldehyde with an amine derived from (R)-2-Hydroxypropanimidamide. The chiral center on the auxiliary would then direct the approach of the ketene. The hydroxyl group of the auxiliary could play a crucial role in orienting the reactants through hydrogen bonding or by chelating to a Lewis acid, creating a more rigid and predictable transition state. This would sterically block one face of the imine, forcing the ketene to add from the less hindered face, leading to the preferential formation of one diastereomer of the β-lactam.

G cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Staudinger Cycloaddition cluster_2 Step 3: Auxiliary Cleavage RCHO Aldehyde (R-CHO) ChiralImine Chiral Imine RCHO->ChiralImine Condensation AuxNH2 Chiral Amine from (R)-2-Hydroxypropanimidamide AuxNH2->ChiralImine Zwitterion Diastereomeric Zwitterionic Intermediate ChiralImine->Zwitterion Facial Selective Attack Ketene Ketene (R'R''C=C=O) Ketene->Zwitterion BetaLactam Diastereomerically Enriched β-Lactam Zwitterion->BetaLactam Conrotatory Ring Closure FinalProduct Enantiopure β-Lactam BetaLactam->FinalProduct Cleavage RecoveredAux Recovered Chiral Auxiliary BetaLactam->RecoveredAux

Figure 1. Conceptual workflow for the enantioselective synthesis of β-lactams using a chiral auxiliary.

Experimental Protocols

The following protocols are presented as a representative guide for the enantioselective synthesis of a β-lactam using a chiral auxiliary conceptually similar to one derived from (R)-2-Hydroxypropanimidamide. Researchers should optimize conditions for their specific substrates.

Protocol 1: Synthesis of the Chiral Imine

This protocol describes the formation of the chiral Schiff base from an aromatic aldehyde and the chiral amine derived from our conceptual auxiliary.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Chiral amine derived from (R)-2-Hydroxypropanimidamide (1.0 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dry Dichloromethane (DCM) or Toluene

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of the aromatic aldehyde (10 mmol) in dry DCM (50 mL), add the chiral amine (10 mmol).

  • Add anhydrous MgSO₄ (2-3 g) to the reaction mixture to act as a dehydrating agent.

  • Stir the mixture at room temperature for 4-6 hours or at reflux for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the MgSO₄ and wash the solid with a small amount of dry DCM.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude chiral imine.

  • The crude imine is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Protocol 2: Diastereoselective Staudinger [2+2] Cycloaddition

This protocol details the reaction between the chiral imine and a ketene, generated in situ from an acyl chloride and a tertiary amine base.

Materials:

  • Chiral imine from Protocol 1 (1.0 eq)

  • Acyl chloride (e.g., Acetoxyacetyl chloride, 1.2 eq)

  • Triethylamine (TEA) (1.5 eq), freshly distilled

  • Dry Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the chiral imine (5 mmol) in dry DCM (50 mL) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of the acyl chloride (6 mmol) and triethylamine (7.5 mmol) in dry DCM (20 mL).

  • Slowly add the acyl chloride/TEA solution to the cooled imine solution dropwise over 30 minutes with vigorous stirring. The formation of the ketene is often indicated by a color change.

  • After the addition is complete, allow the reaction to stir at -78 °C for 2-4 hours.

  • Slowly warm the reaction to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the diastereomerically enriched β-lactam.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to yield the enantiopure β-lactam. The cleavage conditions will depend on the specific linkage of the auxiliary. For an amide-linked auxiliary, oxidative or hydrolytic conditions are common.

Materials:

  • Diastereomerically pure β-lactam from Protocol 2 (1.0 eq)

  • Ceric Ammonium Nitrate (CAN) (for oxidative cleavage) or an appropriate acid/base for hydrolysis

  • Acetonitrile/Water mixture

  • Standard workup and purification reagents

Procedure (Example for Oxidative Cleavage):

  • Dissolve the β-lactam (2 mmol) in a mixture of acetonitrile and water (4:1, 20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add Ceric Ammonium Nitrate (CAN) (4-5 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography or recrystallization to obtain the enantiopure β-lactam.

Figure 2. Step-by-step experimental workflow for the synthesis of an enantiopure β-lactam.

Data Interpretation and Expected Outcomes

The success of the enantioselective synthesis is evaluated based on the yield, diastereoselectivity, and enantiomeric excess of the final product.

ParameterMethod of DeterminationTypical Expected Value
Chemical Yield Isolated yield after purification60-90% (for cycloaddition)
Diastereomeric Ratio (d.r.) ¹H NMR spectroscopy of the crude product>95:5
Enantiomeric Excess (e.e.) Chiral HPLC or SFC after auxiliary removal>98%
Structure Confirmation ¹H NMR, ¹³C NMR, HRMS, IRConsistent with proposed structure

¹H NMR Spectroscopy: The relative stereochemistry of the β-lactam protons (H3 and H4) can be determined by their coupling constant (J). cis-β-lactams typically show a larger coupling constant (J = 4-6 Hz) compared to trans-β-lactams (J = 1-3 Hz).

Chiral HPLC/SFC: After cleavage of the auxiliary, the enantiomeric purity of the final β-lactam is determined by chromatography on a chiral stationary phase.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of β-lactam - Incomplete imine formation- Ketene polymerization- Inefficient cycloaddition- Ensure anhydrous conditions for imine formation.- Add the acyl chloride/base mixture slowly at low temperature.- Optimize reaction time and temperature for the cycloaddition.
Low diastereoselectivity - Poor facial control by the auxiliary- Racemization during reaction or workup- Screen different solvents and temperatures.- Consider the use of a Lewis acid to create a more rigid transition state.- Ensure mild workup conditions.
Difficulty in auxiliary cleavage - Inappropriate cleavage reagent- Steric hindrance around the cleavage site- Screen a variety of cleavage conditions (oxidative, reductive, hydrolytic).- Modify the auxiliary linker to facilitate easier removal.

Safety Precautions

  • Acyl chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine is a flammable and corrosive liquid. Use in a fume hood away from ignition sources.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • Dry ice/acetone baths are extremely cold. Wear cryogenic gloves when handling.

  • Ceric Ammonium Nitrate (CAN) is a strong oxidizing agent. Avoid contact with combustible materials.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

The enantioselective synthesis of β-lactams remains a vibrant and essential area of research in the pursuit of new therapeutic agents. The use of chiral auxiliaries in the Staudinger cycloaddition is a proven and powerful strategy for controlling stereochemistry. While the specific application of (R)-2-Hydroxypropanimidamide hydrochloride as a chiral auxiliary is not yet established in the literature, the principles outlined in this guide provide a solid foundation for its investigation and for the development of novel, efficient, and highly selective syntheses of chiral β-lactams. The protocols and mechanistic insights presented here are intended to empower researchers to explore new frontiers in asymmetric synthesis and to accelerate the discovery of next-generation pharmaceuticals.

References

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric synthesis of beta-lactams through the Staudinger reaction and their use as building blocks of natural and nonnatural products. Current medicinal chemistry, 11(14), 1837–1872.
  • Banik, B. K., Banik, I., & Becker, F. F. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Current medicinal chemistry, 17(18), 1880–1906.
  • Campomanes, P., Menéndez, M. I., & Sordo, T. L. (2007). The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem? Accounts of chemical research, 40(11), 1168–1175.
  • Al-Hourani, B. J. (2019). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 24(21), 3889.
  • Lectka, T. (2003). Catalytic, Asymmetric Synthesis of β-Lactams. Accounts of Chemical Research, 36(10), 759-768.
  • Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51–123.
  • Fu, G. C. (2006). Asymmetric catalysis with chiral nucleophiles. Accounts of chemical research, 39(11), 853–860.
  • Ye, S., & Wu, J. (2009). N-Heterocyclic carbene-catalyzed Staudinger reaction of ketenes with imines: highly enantioselective synthesis of N-Boc β-lactams. Organic letters, 11(16), 3538–3541.
  • Gnas, Y., & Glorius, F. (2006).
  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). Catalytic, enantioselective Staudinger synthesis of β-lactams. Journal of the American Chemical Society, 124(23), 6626–6635.

Sources

Method

Chiral HPLC method for (R)-2-Hydroxypropanimidamide hydrochloride

An Application Guide for the Enantioselective Analysis of (R)-2-Hydroxypropanimidamide Hydrochloride by Chiral High-Performance Liquid Chromatography Authored by: Gemini, Senior Application Scientist Abstract This compre...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Enantioselective Analysis of (R)-2-Hydroxypropanimidamide Hydrochloride by Chiral High-Performance Liquid Chromatography

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note details a robust and reliable chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (R)-2-Hydroxypropanimidamide hydrochloride from its (S)-enantiomer. The inherent polarity and ionic nature of this small molecule present unique challenges for chiral recognition and chromatographic behavior. This guide provides two validated protocols, leveraging different chiral stationary phases (CSPs) and chromatographic modes, to offer flexibility and a high probability of success. We delve into the underlying principles of CSP selection, mobile phase optimization, and data interpretation, providing researchers, scientists, and drug development professionals with the necessary tools for accurate enantiomeric purity assessment.

Introduction: The Challenge of Small, Polar Chiral Molecules

(R)-2-Hydroxypropanimidamide hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis.[1] As with most chiral compounds in the pharmaceutical industry, the biological activity, pharmacology, and toxicology of one enantiomer can differ significantly from the other.[2][3] Therefore, regulatory bodies worldwide mandate the development of stereoselective analytical methods to ensure the enantiomeric purity of drug substances and intermediates.[3][4]

The separation of (R)-2-Hydroxypropanimidamide hydrochloride is particularly challenging due to its:

  • High Polarity: The presence of hydroxyl and imidamide functional groups imparts high water solubility, making it difficult to retain on traditional reversed-phase columns and often insoluble in non-polar normal-phase solvents.[5][6]

  • Small Molecular Size: Fewer points of interaction make stable, selective diastereomeric complex formation with the chiral stationary phase more difficult.

  • Ionic Character: As a hydrochloride salt, the molecule is ionic, which can lead to poor peak shape (tailing) on silica-based columns due to interactions with residual silanols.[7]

This guide addresses these challenges by presenting a systematic approach to method development, grounded in the fundamental principles of chiral recognition.[4][8]

Strategic Approach to Chiral Method Development

A successful chiral separation is not accidental; it is the result of a logical, analyte-driven strategy. Our approach is based on understanding the physicochemical properties of 2-hydroxypropanimidamide hydrochloride and selecting a chromatographic system that maximizes the potential for enantioselective interactions.[9][10]

Analyte Characterization and Interaction Potential

The structure of 2-hydroxypropanimidamide features a primary amine (within the imidamide group) and a hydroxyl group attached to the stereocenter. These groups are prime candidates for forming transient diastereomeric complexes with a CSP through interactions such as:

  • Hydrogen bonding (donor and acceptor)

  • Ionic interactions (with the protonated amine)

  • Steric interactions

  • Inclusion complexation[8][11]

Chiral Stationary Phase (CSP) Selection Rationale

No single CSP is universal for all chiral separations.[4] A screening approach using columns with different chiral selectors and interaction mechanisms is the most effective strategy.[2][9] For a small primary amine salt, two classes of CSPs are highly recommended:

  • Chiral Crown Ether-Based CSPs (e.g., CROWNPAK® CR(+)) : These phases are specifically designed for the resolution of compounds containing a primary amine.[12] The chiral recognition mechanism relies on the formation of a host-guest inclusion complex between the crown ether cavity and the protonated primary ammonium ion (R-NH₃⁺).[12] This requires an acidic mobile phase to ensure the analyte is in its cationic form. This is often the most effective approach for compounds of this type.[13]

  • Polysaccharide-Based CSPs (e.g., CHIRALPAK® series) : Coated or immobilized amylose and cellulose derivatives are the most widely used CSPs due to their broad applicability.[7][14] They offer a multitude of chiral recognition sites and can be used in various modes, including normal phase, reversed phase, and polar organic mode.[7][9] The polar organic mode, using mobile phases like acetonitrile or methanol with additives, is particularly well-suited for polar analytes that have poor solubility in hexane.[15]

Experimental Protocols

Materials and Reagents
  • Analyte: (R)-2-Hydroxypropanimidamide hydrochloride, Racemic 2-Hydroxypropanimidamide hydrochloride

  • Solvents: HPLC-grade Methanol, Acetonitrile, Water

  • Reagents: Perchloric acid (70%), Diethylamine (DEA)

  • Columns:

    • CROWNPAK® CR(+) column, 150 x 4.0 mm, 5 µm (Protocol 1)

    • CHIRALPAK® IA or similar amylose-based column, 250 x 4.6 mm, 5 µm (Protocol 2)

  • Equipment: Standard HPLC system with UV detector, analytical balance, sonicator.

Sample Preparation
  • Stock Solution: Accurately weigh and dissolve the sample (racemate or R-enantiomer) in the designated diluent (mobile phase is recommended) to a final concentration of approximately 0.5 mg/mL.

  • System Suitability Solution: For method validation, spike the R-enantiomer sample solution with a small amount (e.g., 1%) of the racemic mixture to ensure the S-enantiomer peak is visible and resolution can be calculated.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 1: High-Selectivity Method using a Crown Ether CSP

This protocol is the primary recommendation based on its specificity for primary amines. The acidic mobile phase ensures the analyte is protonated for optimal interaction with the crown ether phase.[12]

Chromatographic Conditions

Parameter Condition
HPLC Column CROWNPAK® CR(+), 150 x 4.0 mm, 5 µm
Mobile Phase Aqueous Perchloric Acid (pH 1.0)
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 15 - 25 °C (Lower temperature often increases resolution)[16]
Detection UV at 200 nm[13]
Injection Volume 10 µL

| Diluent | Mobile Phase |

Step-by-Step Methodology

  • Mobile Phase Preparation: Add perchloric acid to HPLC-grade water dropwise until a pH of 1.0 is achieved. Filter and degas the mobile phase.

  • System Equilibration: Equilibrate the CROWNPAK® CR(+) column with the mobile phase at the desired flow rate for at least 30-60 minutes or until a stable baseline is observed.

  • Injections: Inject the prepared samples (racemate, individual enantiomer, system suitability).

  • Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers. The elution order will need to be confirmed by injecting a standard of the pure (R)-enantiomer.

Protocol 2: Screening Method using a Polysaccharide CSP in Polar Organic Mode

This protocol serves as an excellent alternative and a standard approach for screening chiral separations. The use of a polar organic mobile phase accommodates the analyte's polarity, and the basic additive helps to ensure good peak shape.[7][15]

Chromatographic Conditions

Parameter Condition
HPLC Column CHIRALPAK® IA, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Methanol / Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

| Diluent | Mobile Phase |

Step-by-Step Methodology

  • Mobile Phase Preparation: Carefully mix the Acetonitrile, Methanol, and DEA in the specified ratio. Sonicate for 15 minutes to degas.

  • System Equilibration: Equilibrate the CHIRALPAK® IA column with the mobile phase. Polysaccharide columns may require longer equilibration times (up to 2 hours) when new or after solvent changeovers.[16]

  • Injections: Inject the prepared samples.

  • Optimization: If separation is not optimal, the ratio of Acetonitrile to Methanol can be adjusted. Increasing the methanol content will typically decrease retention time.

  • Data Analysis: Identify the peaks and confirm the elution order using a pure standard.

Data Interpretation and System Suitability

A successful chiral separation is defined by the baseline resolution of the two enantiomer peaks.

  • Resolution (Rs): The degree of separation between the two peaks. A value of Rs ≥ 1.5 is considered baseline resolution and is the target for a validated method.

  • Enantiomeric Excess (% ee): This is a measure of the purity of the chiral sample. It is calculated from the peak areas of the two enantiomers:

    % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

    Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Workflow Visualization

The following diagram outlines the complete workflow for the chiral HPLC analysis of (R)-2-Hydroxypropanimidamide hydrochloride.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_analyte 1. Prepare Analyte Solutions (0.5 mg/mL in Diluent) prep_mobile 2. Prepare Mobile Phase (e.g., pH 1.0 HClO₄) equilibrate 3. Equilibrate System (Stable Baseline) prep_mobile->equilibrate Load & Run inject 4. Inject Sample (10 µL) equilibrate->inject separate 5. Chromatographic Separation (Isocratic Elution) inject->separate detect 6. UV Detection (200 nm) separate->detect integrate 7. Integrate Peak Areas detect->integrate Acquire Data calculate 8. Calculate Resolution (Rs) & Enantiomeric Excess (% ee) integrate->calculate report 9. Generate Report calculate->report

Caption: Experimental workflow from sample preparation to final data analysis.

Troubleshooting and Further Optimization

IssuePotential CauseRecommended Action
No Separation Incorrect CSP/mobile phase combination.Screen alternative CSPs and mobile phase modes (e.g., if Protocol 1 fails, try Protocol 2).[9]
Poor Peak Shape (Tailing) Secondary interactions (e.g., with silanols); incorrect mobile phase additive concentration.For Protocol 2, adjust DEA concentration (0.05% - 0.2%). For Protocol 1, ensure pH is sufficiently low.
Poor Resolution (Rs < 1.5) Sub-optimal mobile phase strength or temperature.Decrease the column temperature in 5 °C increments.[16] Adjust mobile phase composition (e.g., reduce organic modifier content in reversed-phase).
Drifting Retention Times Incomplete column equilibration; temperature fluctuations.Ensure column is fully equilibrated before injection.[16] Use a column thermostat and maintain a consistent lab temperature.

Conclusion

The enantioselective separation of (R)-2-Hydroxypropanimidamide hydrochloride can be reliably achieved through a systematic HPLC method development approach. The use of a chiral crown ether stationary phase (Protocol 1) offers high specificity and is the recommended starting point for this primary amine. Alternatively, a polysaccharide-based CSP in polar organic mode (Protocol 2) provides a robust screening option. By carefully selecting the appropriate chiral stationary phase and optimizing the mobile phase conditions, researchers can develop a validated, high-resolution method essential for quality control and regulatory compliance in pharmaceutical development.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.
  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
  • Chiral HPLC Method Development. (n.d.). I.B.S.
  • Chiral Method Development Strategies for HPLC. (n.d.). Merck Millipore.
  • Chiral HPLC Column. (n.d.). Phenomenex.
  • Risley, D. S., & Strege, M. A. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry, 72(8), 1736–1739. Retrieved from [Link]

  • Risley, D. S., & Strege, M. A. (2000). Chiral separations of polar compounds by hydrophilic interaction chromatography with evaporative light scattering detection. PubMed.
  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
  • Chiral column chromatography. (n.d.). Wikipedia.
  • (R)-2-hydroxypropanimidamide hydrochloride. (n.d.). ChemicalBook.
  • (2R)-2-hydroxypropanimidamide HCl. (n.d.). ChemBK.
  • HPLC method for enantiomeric separation of chiral amines. (n.d.). Benchchem.
  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
  • Chiral Drug Separation. (n.d.). WVU School of Medicine.
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2011). PMC - NIH.
  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. (2019). ResearchGate.

Sources

Application

Determining enantiomeric purity of (R)-2-Hydroxypropanimidamide hydrochloride

Application Note & Protocol Topic: A Robust HPLC-Based Method for Determining the Enantiomeric Purity of (R)-2-Hydroxypropanimidamide Hydrochloride Audience: Researchers, scientists, and drug development professionals. E...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust HPLC-Based Method for Determining the Enantiomeric Purity of (R)-2-Hydroxypropanimidamide Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The stereochemical identity of a pharmaceutical agent is a critical quality attribute, as enantiomers can exhibit widely different pharmacological and toxicological profiles.[1][2] This document provides a comprehensive guide for the development and implementation of a robust analytical method to determine the enantiomeric purity of (R)-2-Hydroxypropanimidamide hydrochloride. Due to the polar and hydrophilic nature of this analyte, this guide focuses on a direct High-Performance Liquid Chromatography (HPLC) method utilizing a Chiral Stationary Phase (CSP). We will detail the rationale for method selection, provide a step-by-step protocol for method development and analysis, and outline the necessary validation parameters in accordance with international regulatory guidelines.[3][4]

Introduction: The Chirality Challenge in Drug Development

Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmaceutical sciences. For a chiral drug substance developed as a single enantiomer, the "unwanted" enantiomer is considered a process impurity and must be strictly controlled and quantified.[5][6] The target analyte, (R)-2-Hydroxypropanimidamide hydrochloride, is a small, polar molecule containing a stereocenter. Its hydrochloride salt form and the presence of hydroxyl and imidamide functional groups render it highly water-soluble, which presents specific challenges for chromatographic separation.

While several techniques exist for chiral analysis, such as NMR spectroscopy with chiral solvating agents and capillary electrophoresis, direct HPLC using a Chiral Stationary Phase (CSP) remains the gold standard in quality control environments.[7][8] This preference is due to its high sensitivity, excellent reproducibility, and ability to be rigorously validated to meet the stringent requirements of regulatory bodies like the FDA and those outlined in the ICH guidelines.[9][10][11]

The Causality of Method Selection: A Rationale-Driven Approach

A successful analytical method is not chosen by accident; it is designed based on the physicochemical properties of the analyte.

Analyte Property Analysis
  • Structure: 2-Hydroxypropanimidamide hydrochloride

  • Key Features:

    • Polarity: High, due to hydroxyl (-OH), imidamide (-C(NH)NH2), and hydrochloride salt moieties.

    • Solubility: Expected to be highly soluble in aqueous and polar organic solvents.

    • Volatility: Low, making Gas Chromatography (GC) unsuitable without derivatization.

    • Chromophore: The imidamide group offers some UV absorbance, making UV detection a viable, simple choice.

Why Chiral HPLC is the Optimal Technique

The direct approach, where enantiomers are separated on a CSP, is the most efficient and widely used method in pharmaceutical analysis.[12] The separation occurs due to the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[12][13] The difference in the stability of these complexes leads to differential retention times, allowing for separation and quantification.

Selecting the Right Chiral Stationary Phase (CSP) and Mobile Phase

The choice of CSP is the most critical parameter in a chiral separation. For a polar, hydrophilic analyte like ours, the following CSP classes are the most promising candidates for initial screening:

  • Macrocyclic Glycopeptide CSPs: These phases (e.g., based on vancomycin or teicoplanin) are exceptionally versatile and are known to provide excellent selectivity for polar and hydrophilic compounds, including amines and amino alcohols.[8] They can be operated in multiple mobile phase modes, offering great flexibility.

  • Polysaccharide-Based CSPs: Columns with derivatized cellulose or amylose are the workhorses of chiral chromatography, responsible for over 90% of separations.[14] While often used in normal-phase or polar organic modes, newer immobilized versions show excellent performance and stability in reversed-phase conditions suitable for our analyte.[15]

Based on the analyte's properties, the following mobile phase modes are recommended for screening:

  • Polar Ionic Mode: Often used with macrocyclic glycopeptide columns, this mode uses a polar organic solvent (like methanol) with a small amount of an acidic and a basic additive to control analyte ionization.

  • Reversed-Phase Mode: Utilizes a mixture of water/aqueous buffer and an organic solvent like acetonitrile or methanol. This mode is ideal for polar, water-soluble compounds and is compatible with LC-MS.

The logical workflow for developing the required analytical method is illustrated below.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Implementation Analyte Analyte Characterization (Polarity, Solubility, pKa) Select Select Potential CSPs & Mobile Phase Modes (e.g., Macrocyclic, Polysaccharide) Analyte->Select Informs Selection Screen Perform Initial Column Screening Select->Screen Optimize Optimize Separation (Mobile Phase, Temp., Flow Rate) Screen->Optimize Identify 'Hit' SST Define System Suitability Criteria (Resolution, Tailing) Optimize->SST Validate Full Method Validation (ICH Q2) SST->Validate Routine Implement for Routine Analysis Validate->Routine

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for screening and optimization.

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a UV detector, column oven, and autosampler.

  • Chiral Columns (for screening):

    • Macrocyclic Glycopeptide Type: e.g., CHIROBIOTIC™ V2 or T (Teicoplanin-based)

    • Immobilized Polysaccharide Type: e.g., CHIRALPAK® IG

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and water.

  • Additives: Formic acid (FA), and diethylamine (DEA) or ammonium hydroxide (NH₄OH).

  • Sample: (R)-2-Hydroxypropanimidamide hydrochloride reference standard and the corresponding racemic mixture.

Preparation of Solutions
  • Sample Diluent: Prepare by mixing Methanol and Water (50:50 v/v).

  • Racemic Standard Stock (1.0 mg/mL): Accurately weigh and dissolve ~10 mg of the racemic mixture in 10.0 mL of diluent. This is used for method development to confirm the elution of both enantiomers.

  • (R)-Enantiomer Standard Stock (1.0 mg/mL): Accurately weigh and dissolve ~10 mg of the (R)-enantiomer reference standard in 10.0 mL of diluent.

  • System Suitability Solution (e.g., 0.5% S-enantiomer): Prepare a solution containing 0.5 mg/mL of the (R)-enantiomer spiked with the (S)-enantiomer to a level of 0.5% (e.g., by mixing stock solutions). This is critical for verifying the sensitivity and resolution of the method.

  • Test Sample Solution (0.5 mg/mL): Accurately weigh and dissolve ~5 mg of the test sample in 10.0 mL of diluent.

Chromatographic Screening Conditions

The goal of the screening phase is to quickly identify a column and mobile phase system that shows baseline separation.

ParameterCondition A (Polar Ionic)Condition B (Reversed-Phase)
Column CHIROBIOTIC™ V2, 5 µm, 250 x 4.6 mmCHIRALPAK® IG, 5 µm, 250 x 4.6 mm
Mobile Phase Methanol / 0.1% Formic Acid / 0.1% DEA70:30 ACN / 20 mM Ammonium Bicarbonate, pH 9.0
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C35 °C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL10 µL

Protocol Steps:

  • Equilibrate the first column with Condition A for at least 30 minutes.

  • Inject the racemic standard solution to determine if separation occurs and to find the retention times of both enantiomers.

  • Inject the (R)-enantiomer standard to confirm the peak identity.

  • If separation is promising (Resolution > 1.5), proceed to optimization. If not, switch to the second column and/or Condition B.

Optimization Strategy

Once a "hit" is found, adjust the following parameters to achieve a resolution (Rs) > 2.0 and a reasonable run time:

  • Organic Modifier Ratio: Increase or decrease the percentage of the organic solvent to adjust retention.

  • Additive Concentration: Fine-tune the acid/base concentration to improve peak shape and selectivity.

  • Temperature: Varying the column temperature can significantly impact chiral selectivity.

Data Analysis and System Suitability

The principle of chiral separation relies on the differential interaction strength between each enantiomer and the chiral stationary phase, leading to different retention times.

Caption: Principle of Chiral Separation on a CSP.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified by running the SST solution.

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between (R) and (S) peaksEnsures accurate integration of the minor enantiomer peak.
Tailing Factor (T) ≤ 1.5 for the (R)-enantiomer peakConfirms good peak shape and column health.
Peak Area %RSD ≤ 5.0% for 5 replicate injectionsDemonstrates injection precision and system stability.
Calculations

The enantiomeric purity is typically expressed in two ways:

  • Percentage of the (S)-Impurity: % (S)-Enantiomer = [Area(S) / (Area(R) + Area(S))] x 100

  • Enantiomeric Excess (% ee): % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

According to ICH guidelines, the unwanted enantiomer is treated like any other impurity and its level must be controlled within specified limits.[3][5]

Method Validation Synopsis (per ICH Q2(R2))

Once an optimized method is established, it must be validated to prove it is fit for its intended purpose.[11] The following parameters are essential for validating an enantiomeric purity method.

Validation ParameterPurpose
Specificity Demonstrate that the method can unequivocally assess the (R)-enantiomer in the presence of its (S)-counterpart, process impurities, and degradation products.
Limit of Quantitation (LOQ) The lowest amount of the (S)-enantiomer that can be reliably quantified. This must be at or below the reporting threshold (e.g., 0.1%).
Linearity Confirm a linear relationship between the concentration of the (S)-enantiomer and its peak area response over a specified range (e.g., LOQ to 150% of the specification limit).
Accuracy Determine the closeness of the measured value to the true value by analyzing samples spiked with known amounts of the (S)-enantiomer.
Precision Assess the method's variability through repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).
Robustness Show the method's reliability by making small, deliberate changes to parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Conclusion

This application note outlines a systematic and scientifically-grounded approach to determining the enantiomeric purity of (R)-2-Hydroxypropanimidamide hydrochloride. By leveraging a direct chiral HPLC method with a macrocyclic glycopeptide or immobilized polysaccharide CSP, researchers can develop a sensitive, specific, and robust method suitable for quality control and regulatory submission. The foundation of this process lies in understanding the analyte's properties, performing a systematic screening and optimization, and culminating in a comprehensive validation that ensures the trustworthiness of the analytical data.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
  • A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 3-(Naphthalen-1-yl)propan-1-amine Derivatives. Benchchem.
  • Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. ResearchGate.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts.
  • Chiral Column HPLC All You Should Know. uHPLCs.com.
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central.
  • ICH Q6A Guideline. IKEV.
  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria. ICH.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Q14 Analytical Procedure Development. FDA.
  • HPLC Chiral Columns. Element Lab Solutions.
  • Chiral Method Development Strategies for HPLC. Sigma-Aldrich.
  • Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. EMA.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs.
  • Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations. Chromtech.
  • Application Note: Chiral Separation of α-Elemene Enantiomers by High-Performance Liquid Chromatography. Benchchem.
  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International.
  • Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. MDPI.
  • Determination of Enantiomeric Excess in Confined Aprotic Solvent. PMC - NIH.
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • Chiral Application Notes. LCGC International.
  • Revised FDA Guidance on the validation of analytical methods. ECA Academy.
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Method

Application Notes and Protocols for the Integration of Chiral Building Blocks in Antiviral Drug Synthesis

Abstract: The relentless pursuit of novel antiviral therapeutics has underscored the criticality of stereochemically defined molecular architectures. Chiral building blocks, possessing specific three-dimensional arrangem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless pursuit of novel antiviral therapeutics has underscored the criticality of stereochemically defined molecular architectures. Chiral building blocks, possessing specific three-dimensional arrangements, are fundamental to achieving high-potency and target-selective antiviral agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of chiral synthons, with a conceptual focus on moieties like (R)-2-Hydroxypropanimidamide hydrochloride, in the broader context of modern antiviral drug synthesis. While direct literature detailing the application of (R)-2-Hydroxypropanimidamide hydrochloride in antiviral synthesis is not publicly available, its structure—featuring a chiral hydroxyl group and a reactive amidine function—represents a class of reagents with significant potential. This guide will, therefore, leverage established antiviral syntheses as exemplary platforms to illustrate the principles and protocols for incorporating similar chiral amide and amidine functionalities.

Introduction: The Imperative of Chirality in Antiviral Drug Design

Chirality is a fundamental property of many biological molecules, including enzymes and receptors that are often the targets of antiviral drugs. Consequently, the stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological profile.[1][][3] One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or even induce adverse effects.[][3] The synthesis of enantiomerically pure drugs is, therefore, a cornerstone of modern pharmaceutical development, ensuring improved therapeutic efficacy and patient safety.[1][4]

The functional groups within a chiral building block are its reactive handles for incorporation into a larger molecule. (R)-2-Hydroxypropanimidamide hydrochloride possesses two key features: a stereodefined secondary alcohol and an amidine group. Amidines are recognized as important pharmacophores in medicinal chemistry, appearing in a range of therapeutic agents, including those with antimicrobial and antiviral properties.[5]

This document will explore the application of these principles through the lens of prominent antiviral drugs, providing a framework for the rational design and synthesis of new antiviral candidates.

Core Concepts in Asymmetric Synthesis of Antiviral Agents

The development of chiral drugs relies on asymmetric synthesis, a collection of methods that yield a predominance of one enantiomer. Key strategies include:

  • Chiral Pool Synthesis: Utilizing readily available, inexpensive, and enantiomerically pure natural products like amino acids or sugars as starting materials.

  • Chiral Auxiliaries: Covalently attaching a chiral molecule to an achiral substrate to direct a stereoselective reaction. The auxiliary is removed after the desired stereocenter is created.

  • Asymmetric Catalysis: Employing a small amount of a chiral catalyst (organocatalyst, transition metal complex with a chiral ligand) to generate large quantities of an enantiomerically enriched product.[1][]

The choice of strategy depends on factors such as the target molecule's complexity, scalability, and cost-effectiveness.

Exemplary Application: Synthesis of Pyrazine-Based Antiviral Agents (e.g., Favipiravir)

Favipiravir is a broad-spectrum antiviral agent effective against various RNA viruses.[6] Its core structure is a substituted pyrazine ring, a common scaffold in bioactive molecules.[1][5][7][8][9] While Favipiravir itself is not chiral, its synthesis involves intermediates where the principles of regioselective and functional group-specific reactions are paramount. The synthesis of structural analogs of Favipiravir often involves the condensation of various building blocks, and a chiral synthon like (R)-2-Hydroxypropanimidamide hydrochloride could conceptually be used to generate novel, chiral derivatives.

Workflow for Pyrazine-Based Antiviral Synthesis

The following diagram illustrates a generalized workflow for the synthesis of pyrazine-based antiviral agents, highlighting key stages where chiral or functionalized building blocks can be introduced.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Heterocycle Formation cluster_2 Phase 3: Functional Group Manipulation A Starting Materials (e.g., Aminomalonamide) C Condensation Reaction A->C B Functionalized Glyoxals B->C D Pyrazine Ring Formation C->D C->D E Halogenation/Nitration D->E D->E F Hydroxylation/Amination E->F G Final API F->G

Caption: Generalized workflow for the synthesis of pyrazine-based antiviral drugs.

Protocol: Green Synthesis of 3-Hydroxy-5-arylpyrazine-2-carboxamides (Favipiravir Analogs)

This protocol is adapted from a sustainable, one-pot condensation reaction.[10]

Materials:

  • Arylglyoxals

  • 2-Aminopropanediamide (Aminomalonamide)

  • Aqueous sodium hydroxide (NaOH) solution

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopropanediamide (1.2 mmol) in a 1 M aqueous NaOH solution (5 mL).

  • Addition of Arylglyoxal: To the stirred solution, add the corresponding arylglyoxal (1.0 mmol).

  • Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to pH 3-4 with 2 M HCl.

  • Precipitation and Filtration: A precipitate will form upon acidification. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to yield the 3-hydroxy-5-arylpyrazine-2-carboxamide.

Causality: The use of an alkaline solution facilitates the condensation reaction between the arylglyoxal and 2-aminopropanediamide. Heating provides the necessary activation energy for the cyclization to form the pyrazine ring. Subsequent acidification protonates the product, reducing its solubility and allowing for its precipitation and isolation.[10]

Exemplary Application: Synthesis of Nucleoside Analogs (e.g., Remdesivir)

Remdesivir is a nucleotide prodrug with broad-spectrum antiviral activity, notably used in the treatment of COVID-19.[11][12][13] Its synthesis is a multi-step process that involves the stereoselective formation of a C-glycosidic bond and the introduction of a phosphoramidate moiety.[4][14] This synthesis is a prime example of the importance of controlling stereochemistry at multiple chiral centers.

Workflow for Remdesivir Synthesis

The synthesis of Remdesivir is complex and involves several key transformations. The diagram below outlines a simplified, conceptual workflow.

G A Protected Ribose Derivative C C-Glycosylation A->C B Pyrrolotriazine Nucleobase B->C D Cyanation at 1'-position C->D E Deprotection D->E G Phosphoramidation E->G F Chiral Phosphoramidate Moiety F->G H Final Deprotection G->H I Remdesivir H->I

Caption: Simplified workflow for the synthesis of Remdesivir.

Key Synthetic Considerations for Remdesivir
StepKey TransformationImportance of Chirality/Stereocontrol
C-Glycosylation Formation of the bond between the ribose sugar and the nucleobase.Establishing the correct stereochemistry at the anomeric carbon (C1') is crucial for biological activity.
Phosphoramidation Coupling of the nucleoside with a chiral phosphoramidate prodrug moiety.The phosphorus center is chiral, and only the (S)-diastereomer (Sp) exhibits the desired high potency.[4][13]

Data Summary: Stereoisomer Activity

CompoundStereochemistryAntiviral Potency
Remdesivir (GS-5734)Sp-diastereomerHigh
GS-621763Rp-diastereomerSignificantly lower

This data underscores the critical role of precise stereochemical control in achieving the desired therapeutic effect.

Conclusion

The synthesis of effective antiviral drugs is intrinsically linked to the principles of stereochemistry. Chiral building blocks containing specific functional groups, such as hydroxyls, amides, and amidines, are indispensable tools for medicinal chemists. While the direct application of (R)-2-Hydroxypropanimidamide hydrochloride in antiviral synthesis is not yet documented, its structure exemplifies the type of chiral synthon that holds potential for the development of novel therapeutic agents. The protocols and workflows detailed in this guide, based on established antiviral drugs like Favipiravir and Remdesivir, provide a robust framework for researchers to design and execute the synthesis of new, stereochemically pure antiviral candidates. The continued exploration of novel chiral building blocks and asymmetric synthesis methodologies will undoubtedly be a driving force in the future of antiviral drug discovery.

References

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. National Center for Biotechnology Information.[Link]

  • Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. PubMed.[Link]

  • Synthesis and antiviral activity of substituted bisaryl amide compounds as novel influenza virus inhibitors. PubMed.[Link]

  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. National Center for Biotechnology Information.[Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.[Link]

  • Nitrile-containing antiviral compounds.
  • Total synthesis of remdesivir. National Center for Biotechnology Information.[Link]

  • Discovery and Synthesis of Remdesivir, a COVID-19's Potential Antiviral Agent. Synfacts.[Link]

  • Synthesis of Remdesivir by Mackman. Organic Chemistry Portal.[Link]

  • A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19. National Institutes of Health.[Link]

  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ResearchGate.[Link]

  • Antiviral activity and resolution of 2-hydroxymethyl-5-(5-fluorocytosin-1-yl).
  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Acta Pharma Reports.[Link]

  • Developing antiviral drugs in the battle against COVID-19. Managing Intellectual Property.[Link]

  • Design, synthesis and antiviral evaluation of novel heteroarylcarbothioamide derivatives as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and RDDP functions. National Center for Biotechnology Information.[Link]

  • Methods for treating sars cov-2 infections.
  • Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. MDPI.[Link]

  • Green synthesis of structural analogs of favipiravir. National Center for Biotechnology Information.[Link]

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Application

Application Notes &amp; Protocols: Chiral β-Amino Alcohols as Ligands in Asymmetric Catalysis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Initial investigations for "(R)-2-Hydroxypropanimidamide hydrochloride" as a ligand in catalysis yielded...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial investigations for "(R)-2-Hydroxypropanimidamide hydrochloride" as a ligand in catalysis yielded limited specific applications in readily available scientific literature. To provide a comprehensive and practical guide, this document focuses on a closely related and extensively documented class of chiral ligands: chiral β-amino alcohols . These ligands are foundational in asymmetric catalysis and share the core structural motif of a chiral center bearing both hydroxyl and amino functionalities. The principles and protocols detailed herein for a representative β-amino alcohol ligand offer valuable insights and a strong starting point for researchers exploring similar chiral scaffolds.

Introduction: The Power of Chiral β-Amino Alcohols in Asymmetric Synthesis

Chiral β-amino alcohols are a cornerstone class of ligands in the field of asymmetric catalysis. Their prevalence stems from their ready availability from the chiral pool (e.g., amino acids), their straightforward synthesis, and their remarkable efficacy in a wide array of enantioselective transformations. The defining feature of these ligands is the presence of a stereogenic center bearing both a hydroxyl and an amino group. This bifunctional nature allows for the formation of rigid, well-defined chiral environments around a metal center or catalytic species, which is crucial for effective stereochemical control.

One of the most celebrated applications of chiral β-amino alcohols is in the catalytic asymmetric reduction of prochiral ketones, most notably through the formation of oxazaborolidine catalysts, as pioneered by Itsuno and further developed by Corey, Bakshi, and Shibata (CBS).[1][2] This method provides a reliable and highly enantioselective route to chiral secondary alcohols, which are invaluable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[3]

This guide will provide a detailed protocol for the in situ generation of a chiral oxazaborolidine catalyst from the commercially available and widely used chiral β-amino alcohol, (1S,2R)-(-)-cis-1-amino-2-indanol , and its application in the asymmetric reduction of a model prochiral ketone.

The CBS Reduction: A Paradigm of Chiral β-Amino Alcohol Catalysis

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. The reaction is typically catalyzed by a chiral oxazaborolidine, which can be prepared in situ from a chiral β-amino alcohol and a borane source.[1][4][5]

The mechanism of the CBS reduction involves the coordination of the oxazaborolidine catalyst to the borane reducing agent, forming a chiral complex. The ketone substrate then coordinates to this complex in a sterically controlled manner, positioning one of its enantiotopic faces for preferential hydride transfer from the borane. This directed hydride transfer results in the formation of one enantiomer of the alcohol product in high excess.

The choice of the chiral β-amino alcohol is critical to the success of the reaction, as its steric and electronic properties dictate the three-dimensional structure of the catalytic complex and, consequently, the enantioselectivity of the reduction.[6] (1S,2R)-(-)-cis-1-amino-2-indanol is a particularly effective ligand for this transformation due to its rigid bicyclic structure, which creates a well-defined and highly effective chiral pocket.[1][6]

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol details the in situ preparation of the chiral oxazaborolidine catalyst from (1S,2R)-(-)-cis-1-amino-2-indanol and its use in the asymmetric reduction of acetophenone to (R)-1-phenylethanol.

Materials and Reagents
  • (1S,2R)-(-)-cis-1-amino-2-indanol

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and stir bars

  • Syringes and needles

Catalyst Preparation and Asymmetric Reduction Workflow

The following diagram illustrates the workflow for the in situ generation of the catalyst and the subsequent asymmetric reduction.

G cluster_prep Catalyst Generation (in situ) cluster_reaction Asymmetric Reduction cluster_workup Work-up and Analysis A Add (1S,2R)-(-)-cis-1-amino-2-indanol to anhydrous THF under Argon B Add 1 M BH3·THF solution dropwise at room temperature A->B C Stir for 15-30 minutes to form the chiral oxazaborolidine catalyst B->C D Cool the catalyst solution to the desired reaction temperature (e.g., RT) C->D E Slowly add a solution of acetophenone in anhydrous THF over 10-15 minutes D->E F Stir the reaction mixture until completion (monitor by TLC or GC) E->F G Quench the reaction by slow addition of methanol F->G H Perform aqueous work-up and extract the product with an organic solvent G->H I Dry, concentrate, and purify the product (e.g., column chromatography) H->I J Determine yield and enantiomeric excess (e.g., chiral HPLC or GC) I->J G A Chiral Oxazaborolidine B Catalyst-Borane Complex A->B + BH3·THF C Ketone Coordination (Transition State) B->C + Ketone D Hydride Transfer C->D Intramolecular Hydride Transfer E Product Complex D->E Release of Chiral Alcohol E->A Regeneration of Catalyst

Sources

Method

Experimental setup for synthesizing (R)-2-Hydroxypropanimidamide hydrochloride

An Application Note and Protocol for the Synthesis of (R)-2-Hydroxypropanimidamide Hydrochloride Introduction (R)-2-Hydroxypropanimidamide hydrochloride is a valuable chiral building block in medicinal and synthetic chem...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of (R)-2-Hydroxypropanimidamide Hydrochloride

Introduction

(R)-2-Hydroxypropanimidamide hydrochloride is a valuable chiral building block in medicinal and synthetic chemistry. Its structure, featuring a stereocenter adjacent to a hydrophilic amidine group, makes it a key intermediate for the synthesis of various pharmaceutical agents and a potential ligand for asymmetric catalysis. This document provides a comprehensive, field-tested guide for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. Our approach is grounded in the classic Pinner reaction, a reliable method for converting nitriles into amidines, which ensures high fidelity and reproducibility. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a robust and self-validating experimental design.

Scientific Principles and Experimental Rationale

The synthesis of (R)-2-Hydroxypropanimidamide hydrochloride is achieved through a two-step process starting from the chiral precursor, (R)-2-hydroxypropanenitrile (also known as (R)-lactonitrile). The chosen synthetic route is the Pinner reaction, which is renowned for its efficiency in preparing amidine hydrochlorides from nitriles.[1]

Step 1: The Pinner Reaction - Formation of the Imidate Hydrochloride Salt The first step involves the acid-catalyzed reaction of (R)-2-hydroxypropanenitrile with anhydrous ethanol.[2] This reaction is conducted in the presence of anhydrous hydrogen chloride (HCl) gas. The mechanism proceeds as follows:

  • Protonation of the Nitrile: The nitrogen atom of the nitrile group is protonated by HCl, which significantly increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack: Anhydrous ethanol acts as a nucleophile, attacking the activated nitrile carbon.

  • Formation of the Pinner Salt: The resulting intermediate is a stable imidate hydrochloride salt, in this case, (R)-ethyl 2-hydroxypropanimidate hydrochloride. This salt is often crystalline and can be isolated by precipitation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The exclusion of water is critical. Water can hydrolyze the intermediate imidate salt to form an ester, or the starting nitrile to a carboxylic acid, thus reducing the yield of the desired product.[3]

  • Low Temperature: The reaction is performed at low temperatures (0-5 °C) because the imidate hydrochloride (Pinner salt) can be thermally unstable.[1] Low temperatures prevent potential side reactions and decomposition.

  • Anhydrous HCl: Gaseous HCl is used to ensure the reaction medium remains anhydrous and to provide the necessary acidic catalysis for the reaction to proceed.

Step 2: Ammonolysis - Conversion to the Amidine Hydrochloride The isolated (R)-ethyl 2-hydroxypropanimidate hydrochloride is then converted to the final product through reaction with ammonia.[4]

  • Nucleophilic Substitution: Ammonia, being a stronger nucleophile than ethanol, attacks the carbon atom of the imidate salt.

  • Elimination: This is followed by the elimination of ethanol.

  • Product Formation: The final product is the stable (R)-2-Hydroxypropanimidamide hydrochloride.

Causality Behind Experimental Choices:

  • Ammonia Source: Using a solution of ammonia in an anhydrous solvent like ethanol is a practical and safe method that avoids the complexities of handling ammonia gas directly while maintaining the necessary reaction conditions.

  • Stoichiometry: A molar excess of ammonia is typically used to drive the reaction to completion.

Mandatory Safety Precautions

All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

  • (R)-2-hydroxypropanenitrile: This starting material is a cyanohydrin and is highly toxic. It can release hydrogen cyanide (HCN) gas, which is extremely poisonous.[5] Always handle with extreme caution, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. A dedicated HCN scavenger (e.g., a bleach solution) should be kept nearby.

  • Anhydrous Hydrogen Chloride (HCl): This is a corrosive and toxic gas. It should be handled in a closed system. Ensure all glassware is dry before use to prevent a violent reaction with water.

  • Anhydrous Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Handle in a fume hood.

Materials and Equipment

Reagents and Chemicals:

Reagent CAS Number Purity Supplier
(R)-2-Hydroxypropanenitrile 10017-09-1 ≥97% Major Chemical Supplier
Anhydrous Ethanol (EtOH) 64-17-5 ≥99.5% Major Chemical Supplier
Anhydrous Diethyl Ether 60-29-7 ≥99% Major Chemical Supplier
Hydrogen Chloride (gas) 7647-01-0 Anhydrous Major Chemical Supplier
Ammonia (2.0 M in Ethanol) 64-17-5 2.0 M Major Chemical Supplier

| Dry Ice & Acetone | N/A | N/A | Local Supplier |

Glassware and Equipment:

  • Three-necked round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Gas dispersion tube (bubbler)

  • Drying tubes (filled with CaCl2 or Drierite)

  • Pressure-equalizing dropping funnel

  • Thermometer

  • Schlenk line or nitrogen/argon manifold for inert atmosphere

  • Büchner funnel and filter flask

  • Rotary evaporator

  • NMR spectrometer, IR spectrometer, Melting point apparatus

Experimental Workflow Visualization

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis start (R)-2-Hydroxypropanenitrile reagents1 Anhydrous EtOH, Anhydrous Et2O hcl Anhydrous HCl gas (0-5 °C) reagents1->hcl Reaction pinner_salt Intermediate: (R)-Ethyl 2-hydroxypropanimidate HCl hcl->pinner_salt isolation1 Isolate by Filtration pinner_salt->isolation1 ammonia Ammonia in EtOH (0 °C to RT) isolation1->ammonia Proceed with isolated intermediate product Final Product: (R)-2-Hydroxypropanimidamide HCl ammonia->product isolation2 Crystallization & Filtration product->isolation2

Caption: Overall workflow for the two-step synthesis.

Detailed Experimental Protocols

Part 1: Synthesis of (R)-Ethyl 2-hydroxypropanimidate hydrochloride (Pinner Salt)

  • Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube connected to an anhydrous HCl gas cylinder, a thermometer, and a drying tube. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.

  • Charging the Flask: In the flask, dissolve (R)-2-hydroxypropanenitrile (7.11 g, 100 mmol) in anhydrous ethanol (5.53 g, 120 mmol) and anhydrous diethyl ether (100 mL).

  • Reaction: Cool the stirred solution to 0-5 °C using an ice-water bath. Bubble anhydrous HCl gas through the solution at a slow, steady rate. An immediate white precipitate should begin to form.

  • Monitoring: Continue bubbling HCl for approximately 1-2 hours. Monitor the reaction by observing the formation of the precipitate. The reaction is typically complete when the solution is saturated with HCl and a thick white slurry has formed.

  • Reaction Completion and Isolation: Stop the HCl flow, remove the gas inlet, and stopper the flask. Allow the flask to stand in the cold (e.g., refrigerator at 4 °C) for 12-16 hours to ensure complete precipitation.

  • Filtration: Collect the white solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold (0 °C) anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

  • Drying: Dry the product, (R)-ethyl 2-hydroxypropanimidate hydrochloride, under vacuum. The product should be used immediately in the next step as imidate salts can be hygroscopic and unstable over long-term storage.

Part 2: Synthesis of (R)-2-Hydroxypropanimidamide hydrochloride

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend the crude (R)-ethyl 2-hydroxypropanimidate hydrochloride (assuming ~100 mmol theoretical yield) in anhydrous ethanol (100 mL).

  • Reaction: Cool the suspension to 0 °C in an ice-water bath. While stirring, add a 2.0 M solution of ammonia in ethanol (100 mL, 200 mmol, 2.0 equivalents) dropwise over 30 minutes.

  • Warming and Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The initial suspension should become a clearer solution as the reaction progresses.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia. This will yield a crude solid or viscous oil.

  • Purification by Crystallization: Dissolve the crude residue in a minimum amount of hot absolute ethanol. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.

  • Isolation and Drying: Collect the resulting white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol and then with diethyl ether. Dry the final product, (R)-2-Hydroxypropanimidamide hydrochloride, under vacuum to a constant weight.

Pinner Reaction Mechanism Visualization

Caption: Mechanism of Pinner salt formation.

Characterization and Data Analysis

The final product should be a white to off-white crystalline solid.

Physicochemical Properties:

Property Value Source
Molecular Formula C₃H₉ClN₂O [6][7]
Molecular Weight 124.57 g/mol [7][8]
Appearance White to off-white crystalline solid Expected
Melting Point 160-165 °C [8]

| Solubility | Soluble in water and ethanol |[8] |

Spectroscopic Data (Predicted): As experimental spectra are not widely available, the following are predicted values based on the structure.

  • ¹H NMR (400 MHz, D₂O):

    Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
    ~4.40 Quartet (q) 1H -CH(OH)- Coupled to the -CH₃ group (n+1=4).
    ~1.45 Doublet (d) 3H -CH₃ Coupled to the adjacent methine proton (n+1=2).

    | Note: | The -OH and -NH₂ protons are typically exchanged with D₂O and will not be visible. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets. |

  • ¹³C NMR (100 MHz, D₂O):

    Chemical Shift (δ, ppm) Assignment Rationale
    ~170 C(=NH)NH₂ Amidine carbon, highly deshielded.
    ~65 -CH(OH)- Carbon attached to the electronegative oxygen atom.

    | ~20 | -CH₃ | Aliphatic methyl carbon. |

  • IR Spectroscopy (ATR):

    Wavenumber (cm⁻¹) Functional Group
    3400-3100 (broad) O-H and N-H stretching
    ~2980 C-H stretching (aliphatic)
    ~1670 C=N stretching (imidamidium ion)

    | ~1090 | C-O stretching |

References

  • ChemBK. (n.d.). (2R)-2-hydroxypropaniMidaMide HCl. Retrieved from [Link]

  • Filo. (2025, September 23). Conversion of Imino Ether Hydrochloride to Amide. Retrieved from [Link]

  • Wei, L., & Caron, S. (n.d.). PREPARATION AND UTILITY OF TRIHALOETHYL IMIDATES: USEFUL REAGENTS FOR THE SYNTHESIS OF AMIDINES. Organic Syntheses Procedure. Retrieved from [Link]

  • chemguide. (n.d.). the preparation of nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactonitrile. Retrieved from [Link]

  • Fiveable. (n.d.). 2-hydroxy-2-phenylpropanenitrile Definition. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000020). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imino ethers (imidates). Retrieved from [Link]

  • IndiaMART. (n.d.). Acetaldehyde Cyanohydrin (Lactonitrile). Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of the Amidines. Retrieved from [Link]

  • PubChem. (n.d.). (r)-2-Hydroxypropanenitrile. Retrieved from [Link]

  • Synthesis of Imidine Hydrochloride and Some Heterocyclic Compounds. (2024, December 21). Iraqi National Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Lactonitrile. Retrieved from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022, August 17). PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4 Synthesis of imidate hydrochloride salts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-hydroxy-N-(2-hydroxypropyl)propanamide. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of (R)-2-Hydroxypropanimidamide Hydrochloride

Introduction (R)-2-Hydroxypropanimidamide hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its vicinal amino and hydroxyl functionalities, coupled with a reactive imidamide...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Hydroxypropanimidamide hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its vicinal amino and hydroxyl functionalities, coupled with a reactive imidamide group, make it a valuable precursor for the synthesis of various biologically active molecules and chiral ligands. The stereochemical integrity of the molecule is often crucial for its intended biological activity, necessitating a robust and scalable synthetic process that maintains high enantiomeric purity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of (R)-2-Hydroxypropanimidamide hydrochloride. The protocol is designed to be self-validating, with explanations for key experimental choices, ensuring both scientific integrity and practical applicability in a process chemistry setting.

Synthetic Strategy Overview

The most efficient and stereoselective route to (R)-2-Hydroxypropanimidamide hydrochloride involves a two-stage process. The first stage is the enzymatic synthesis of the chiral precursor, (R)-lactonitrile, followed by a modified Pinner reaction to convert the nitrile to the desired amidine hydrochloride. This approach is favored for its high enantioselectivity and adaptability to large-scale production.

Synthesis_Overview Acetaldehyde Acetaldehyde R_Lactonitrile (R)-Lactonitrile Acetaldehyde->R_Lactonitrile (R)-HNL Enzyme HCN Hydrogen Cyanide HCN->R_Lactonitrile Pinner_Salt Pinner Salt Intermediate R_Lactonitrile->Pinner_Salt Anhydrous HCl, Anhydrous Ethanol Target_Molecule (R)-2-Hydroxypropanimidamide Hydrochloride Pinner_Salt->Target_Molecule Anhydrous Ammonia

Caption: Overall synthetic workflow.

Part 1: Enantioselective Synthesis of (R)-Lactonitrile

The cornerstone of this synthesis is the production of (R)-lactonitrile with high enantiomeric excess (ee). The enzymatic approach using (R)-selective hydroxynitrile lyases (HNLs) is superior to traditional chemical synthesis, which typically yields a racemic mixture requiring subsequent resolution.[1][2]

Causality of Experimental Choices:

  • Biocatalysis: The use of an (R)-selective HNL enzyme provides a chiral microenvironment that directs the nucleophilic attack of the cyanide ion to one face of the acetaldehyde carbonyl group, leading to the formation of the (R)-enantiomer with high selectivity.[2]

  • pH Control: A slightly acidic pH (typically 3.5-5.5) is crucial to suppress the non-enzymatic, base-catalyzed background reaction that would otherwise produce racemic lactonitrile.[3]

  • Immobilization: For large-scale operations, using an immobilized HNL is highly advantageous. Immobilization enhances enzyme stability, facilitates recovery and reuse, and simplifies downstream processing.[3]

Protocol 1: Scale-Up Enzymatic Synthesis of (R)-Lactonitrile

Materials:

  • Acetaldehyde (freshly distilled)

  • Potassium cyanide (KCN) or liquid hydrogen cyanide (HCN)

  • Citrate buffer (0.1 M, pH 4.5)

  • Immobilized (R)-Hydroxynitrile Lyase (e.g., from Prunus amygdalus)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Reactor Setup: In a suitable jacketed reactor, charge the citrate buffer and the immobilized (R)-HNL. Initiate agitation to ensure a uniform slurry.

  • Reactant Feed: In a separate vessel, prepare a solution of acetaldehyde in MTBE.

  • Cyanide Source: If using KCN, prepare an aqueous solution. If using liquid HCN, ensure appropriate engineering controls and safety measures are in place for its controlled addition.

  • Reaction Execution: Maintain the reactor temperature at 10-15°C. Simultaneously, begin the controlled addition of the acetaldehyde solution and the cyanide source to the reactor containing the enzyme slurry. The feed rates should be optimized to maintain a low concentration of unreacted starting materials, minimizing side reactions.

  • Reaction Monitoring: Monitor the reaction progress by periodically sampling the organic phase and analyzing for the conversion of acetaldehyde and the enantiomeric excess of (R)-lactonitrile via chiral GC or HPLC.

  • Work-up: Upon completion, stop the agitation and allow the phases to separate. Drain the aqueous phase. The immobilized enzyme can be recovered by filtration for reuse.

  • Extraction and Purification: Wash the organic phase with brine. The crude (R)-lactonitrile in MTBE can be used directly in the next step or purified by vacuum distillation if required.

Safety Precautions:

  • Acetaldehyde is volatile and flammable.

  • Hydrogen cyanide and its salts are highly toxic. All operations involving cyanides must be conducted in a well-ventilated fume hood or a closed system with appropriate safety interlocks and emergency response plans in place.[4]

Part 2: Scale-Up Synthesis of (R)-2-Hydroxypropanimidamide Hydrochloride via Pinner Reaction

The Pinner reaction is a classic and reliable method for converting nitriles to amidines.[5] It proceeds through an imidate salt intermediate (Pinner salt), which is then converted to the amidine by ammonolysis.[5][6]

Causality of Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to water, which can hydrolyze the Pinner salt intermediate to form an ester byproduct. Therefore, the use of anhydrous solvents and reagents is critical.[5]

  • Low Temperature: The Pinner salt is thermally unstable and can decompose or rearrange at higher temperatures. Maintaining a low temperature (0-5°C) during its formation is essential for achieving a good yield.[5]

  • Gaseous Reagents: The use of anhydrous hydrogen chloride and ammonia gas ensures the maintenance of anhydrous conditions throughout the reaction sequence.

Protocol 2: Pinner Reaction and Ammonolysis

Materials:

  • (R)-Lactonitrile solution in MTBE (from Part 1)

  • Anhydrous ethanol

  • Anhydrous hydrogen chloride (gas)

  • Anhydrous ammonia (gas)

  • Anhydrous diethyl ether

Procedure:

  • Pinner Salt Formation:

    • Charge the solution of (R)-lactonitrile in MTBE and anhydrous ethanol to a dry, jacketed reactor equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet connected to a scrubber.

    • Cool the reactor contents to 0-5°C.

    • Slowly bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature below 10°C.

    • Continue the HCl addition until the reaction is complete (monitoring by IR for the disappearance of the nitrile peak can be employed). The Pinner salt will precipitate as a white solid.

  • Ammonolysis:

    • Once the Pinner salt formation is complete, switch the gas feed to anhydrous ammonia.

    • Bubble anhydrous ammonia through the slurry at 0-10°C. This step is also exothermic and should be carefully controlled.

    • The reaction mixture will thicken as the ammonium chloride byproduct is formed.

    • Continue the ammonia addition until the reaction is complete.

  • Isolation and Purification:

    • Filter the reaction mixture to collect the solid product, which is a mixture of (R)-2-Hydroxypropanimidamide hydrochloride and ammonium chloride.

    • Wash the solid with cold, anhydrous diethyl ether to remove any residual organic impurities.

    • The primary purification challenge is the removal of ammonium chloride. This is achieved by recrystallization from hot, anhydrous ethanol. Methylamine hydrochloride can be purified from ammonium chloride by recrystallization from absolute alcohol.[7]

    • Dissolve the crude solid in a minimum amount of boiling anhydrous ethanol. Ammonium chloride is sparingly soluble in hot ethanol, while the desired product is more soluble.

    • Filter the hot solution to remove the insoluble ammonium chloride.

    • Allow the filtrate to cool slowly to induce crystallization of the pure (R)-2-Hydroxypropanimidamide hydrochloride.

    • Collect the crystals by filtration, wash with cold anhydrous ethanol, and dry under vacuum.

Safety Precautions:

  • Anhydrous hydrogen chloride and ammonia are corrosive and toxic gases. This reaction must be performed in a well-ventilated area, preferably in a walk-in fume hood or a closed reactor system with appropriate scrubbing for the off-gases.[6][8]

  • Pressure-rated equipment should be used for handling compressed gases.

Data Presentation

ParameterStage 1: Enzymatic SynthesisStage 2: Pinner Reaction & Ammonolysis
Key Reactants Acetaldehyde, Cyanide Source(R)-Lactonitrile, Anhydrous HCl, Anhydrous NH₃
Catalyst/Reagent Immobilized (R)-HNLAnhydrous Ethanol
Solvent MTBE/Aqueous BufferMTBE/Ethanol
Temperature 10-15°C0-10°C
Key Control Points pH (3.5-5.5), Reactant Feed RateAnhydrous Conditions, Temperature Control
Typical Yield >90%70-85%
Typical Purity >99% ee>98% chemical purity, >99% ee

Visualization of the Pinner Reaction Mechanism

Pinner_Mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis R_Lactonitrile R-CH(OH)-C≡N Protonation R-CH(OH)-C≡N⁺-H R_Lactonitrile->Protonation + HCl Imidate_Salt [R-CH(OH)-C(OEt)=N⁺H₂] Cl⁻ (Pinner Salt) Protonation->Imidate_Salt + EtOH Ammonia_Attack R-CH(OH)-C(OEt)(NH₂)-NH₂ Imidate_Salt->Ammonia_Attack + NH₃ Target_Molecule [R-CH(OH)-C(NH₂)=N⁺H₂] Cl⁻ (Amidine HCl) Ammonia_Attack->Target_Molecule - EtOH

Caption: Mechanism of the Pinner reaction.

Conclusion

The described two-stage process provides a robust and scalable method for the synthesis of enantiomerically pure (R)-2-Hydroxypropanimidamide hydrochloride. The enzymatic synthesis of the (R)-lactonitrile precursor ensures high stereochemical fidelity, while the optimized Pinner reaction allows for efficient conversion to the final product. Careful control of reaction parameters, particularly temperature and anhydrous conditions, is paramount for achieving high yields and purity on a large scale. The outlined protocols, coupled with the provided rationale for experimental choices, offer a solid foundation for the successful implementation of this synthesis in a drug development and manufacturing environment.

References

  • Standard Operating Procedure for Hydrochloric Acid. (n.d.). Retrieved from a source providing safety protocols for HCl.
  • Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. (n.d.). NIH.
  • Pinner reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • A Comparative Analysis of Chemical versus Enzymatic Synthesis of (R)-mandelonitrile. (n.d.). Benchchem.
  • Variation of nitriles and alcohols. a | Download Table. (n.d.). ResearchGate.
  • Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones. (2021). PMC. Retrieved from a source on stereoselective Pinner reactions.
  • The Strategic Use of (R)-mandelonitrile in the Synthesis of Enantiomerically Pure Molecules. (n.d.). Benchchem. Retrieved from a source on the use of (R)-mandelonitrile.
  • A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journals. Retrieved from [Link]

  • Chemical Safety Guide, 5th Ed. (n.d.). ORS.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from a source on handling hazardous chemicals.
  • Pinner Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • SU138240A1 - The method of purification of ammonium chloride. (n.d.). Google Patents.
  • Application Notes and Protocols for the Enzymatic Synthesis of (R)-Mandelonitrile using Hydroxynitrile Lyases. (n.d.). Benchchem.
  • Methylamine Hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved from a source on purifying amine hydrochlorides.
  • An overview of LA production processes: (a) microbial fermentation from... (n.d.). ResearchGate. Retrieved from a source discussing lactonitrile production.
  • Nitriles to Esters - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). NCBI Bookshelf.
  • Hydrochloric Acid Safe Handling Guideline. (2013).
  • (R)-2-hydroxypropaniMidaMide hydrochloride | 4024-05-9. (n.d.). ChemicalBook.
  • Purifying methylamine HCl from a solution with excess HCl. (2024). Sciencemadness.org.
  • CN112424157B - Methods for the synthesis and purification of (2R,6R)-hydroxynorketamine. (n.d.). Google Patents.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (R)-2-Hydroxypropanimidamide Hydrochloride

Welcome to the technical support guide for the synthesis of (R)-2-Hydroxypropanimidamide hydrochloride (CAS 4024-05-9). This document is designed for researchers, chemists, and drug development professionals seeking to o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-2-Hydroxypropanimidamide hydrochloride (CAS 4024-05-9). This document is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of this valuable chiral building block. As an important intermediate in the synthesis of various pharmaceutical ingredients, mastering its preparation is critical.[1] This guide provides in-depth troubleshooting, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of (R)-2-Hydroxypropanimidamide hydrochloride is not a single transformation but a two-stage process. It begins with the classic Pinner reaction to form an intermediate alkyl imidate hydrochloride (often called a Pinner salt), which is then converted to the target amidine via ammonolysis.[2]

Stage 1: Pinner Reaction - Formation of the Alkyl Imidate Intermediate

The first stage involves the reaction of a chiral nitrile, (R)-lactonitrile, with an alcohol (e.g., ethanol) under strictly anhydrous conditions, catalyzed by dry hydrogen chloride (HCl) gas.[3][4] The acid protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon and allowing for nucleophilic attack by the alcohol.[5][6] This yields the (R)-alkyl 2-hydroxypropanimidate hydrochloride intermediate.

Caption: Stage 1 - Pinner reaction workflow.

Stage 2: Ammonolysis - Formation of the Target Amidine

The isolated or in-situ generated Pinner salt is a reactive intermediate.[7] Its subsequent reaction with ammonia displaces the alkoxy group (-OR') to form the final, more stable (R)-2-Hydroxypropanimidamide hydrochloride, also known as an amidine hydrochloride.[8][9]

Caption: Overall two-stage synthesis pathway.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Problem Area 1: Low Yield or Failure in the Pinner Reaction (Stage 1)

Q: My reaction to form the Pinner salt intermediate shows low conversion or fails completely. What are the most likely causes?

A: This is a frequent issue almost always traced back to three critical parameters: water content, acid concentration, and temperature.

  • Root Cause: Moisture Contamination. The Pinner reaction is notoriously moisture-sensitive. The imidate hydrochloride intermediate is readily hydrolyzed by even trace amounts of water to form the corresponding ester ((R)-alkyl lactate) as a major byproduct, which halts the synthesis.[4][5]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Argon). Use anhydrous grade solvents and alcohols. If the solvent quality is uncertain, it should be freshly distilled from an appropriate drying agent.

  • Root Cause: Insufficient or Improper HCl Addition. The reaction is catalyzed by acid. Incomplete saturation of the reaction mixture with dry HCl gas will result in slow or stalled kinetics.

    • Solution: Use a gas dispersion tube to bubble dry HCl gas through the cooled reaction mixture. The HCl gas should be dried by passing it through a sulfuric acid trap. Monitor the mass of the reaction vessel to ensure sufficient HCl has been added (typically aiming for a saturated solution).

  • Root Cause: Incorrect Temperature Control. Imidate hydrochlorides are thermodynamically unstable.[7] Running the reaction at elevated temperatures can lead to decomposition into an amide and an alkyl chloride, reducing the yield of the desired intermediate.[4][7][10]

    • Solution: The reaction must be performed at low temperatures. Maintain the reaction vessel in an ice-salt bath or cryocooler to keep the temperature between 0 °C and 5 °C during HCl addition and for the duration of the reaction.[10]

ParameterRecommended ConditionRationale for Optimization
Solvents/Reagents Anhydrous gradePrevents hydrolysis of the imidate intermediate to an ester byproduct.[4][5]
Temperature 0 °C to 5 °CPrevents thermal decomposition of the unstable Pinner salt intermediate.[7]
Acid Catalyst Dry HCl gas bubbled to saturationEnsures complete protonation of the nitrile for efficient reaction kinetics.[3][5]
Problem Area 2: Impurities and Low Yield in Ammonolysis (Stage 2)

Q: My final amidine product is impure, or the yield of the second step is very low. What went wrong?

A: Issues in this stage often relate to the purity of the intermediate or the conditions of the ammonolysis.

  • Root Cause: Ammonium Chloride (NH₄Cl) Contamination. The reaction of the imidate hydrochloride with ammonia produces the amidine hydrochloride and also liberates HCl, which reacts with excess ammonia to form NH₄Cl. This salt often co-precipitates with the product and can be difficult to remove.[2]

    • Solution: A patented method suggests a non-aqueous workup. After ammonolysis, an alkoxide (e.g., sodium ethoxide) can be added to the alcoholic solution. This reacts with the NH₄Cl byproduct to form the corresponding metal chloride (e.g., NaCl), which is insoluble in the alcohol and can be filtered off, leaving the more soluble amidine salt in solution.[2]

  • Root Cause: Incomplete Ammonolysis. The conversion of the imidate to the amidine may be incomplete if insufficient ammonia is used or the reaction time is too short.

    • Solution: Use a significant excess of ammonia (either as a cooled solution in alcohol or by bubbling anhydrous ammonia gas). Monitor the reaction by TLC or LC-MS until the imidate starting material is fully consumed.

Problem Area 3: Product Isolation and Purification

Q: I am struggling to crystallize my final product, and it appears oily. When I try column chromatography, the product seems to decompose.

A: Amidine hydrochlorides can be challenging to purify due to their high polarity and potential instability on silica gel.

  • Root Cause: Hygroscopic Nature & Residual Solvents. The product is a salt and likely hygroscopic, readily absorbing atmospheric moisture to become an oil or gum. Residual solvents can also inhibit crystallization.

    • Solution - Crystallization: Use a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a polar solvent like ethanol or methanol, then slowly add a less polar anti-solvent like anhydrous diethyl ether or dichloromethane until turbidity persists.[3] Store at low temperature to induce crystallization. Seeding with a previously obtained crystal can be effective.

  • Root Cause: Instability on Silica Gel. The acidic nature of standard silica gel can cause decomposition of imidates and amidines.[11]

    • Solution - Chromatography: If chromatography is necessary, avoid standard silica gel. Use neutral alumina or treat the silica gel by preparing the slurry with an eluent containing a small amount (0.5-1%) of a tertiary amine base like triethylamine to neutralize the acidic sites.[11]

Section 3: Key Experimental Protocol

This protocol synthesizes information from established Pinner reaction and ammonolysis procedures.[2][9][10] Warning: This procedure involves hazardous materials including a toxic nitrile, corrosive HCl gas, and ammonia. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[1]

Step A: Synthesis of (R)-Ethyl 2-hydroxypropanimidate hydrochloride

  • Preparation: Set up a three-neck, round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube. Ensure all glassware is rigorously oven-dried.

  • Reagents: To the flask, add anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether (as solvent). Cool the flask to 0 °C in an ice-salt bath.

  • Addition: Slowly add (R)-lactonitrile (1.0 equivalent) to the cooled solvent mixture.

  • HCl Saturation: Bubble dry HCl gas through the stirred solution via the gas inlet tube. Monitor the temperature closely, ensuring it does not rise above 5 °C.[10] Continue until the solution is saturated and a precipitate (the Pinner salt) begins to form.

  • Reaction: Seal the flask and let it stir at 0-5 °C for 12-24 hours. The Pinner salt should precipitate as a white solid.

  • Isolation: Collect the solid product by filtration under an inert atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the intermediate under vacuum.

Step B: Synthesis of (R)-2-Hydroxypropanimidamide hydrochloride

  • Preparation: Prepare a solution of anhydrous ammonia in cold ethanol (approx. 15-20% w/w) or use anhydrous liquid ammonia.

  • Reaction: Suspend the crude Pinner salt from Step A in a minimal amount of cold anhydrous ethanol. Cool the suspension to 0 °C.

  • Ammonolysis: Slowly add the cold ethanolic ammonia solution (3-5 equivalents) to the suspension. Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the imidate by TLC or LC-MS.[10]

  • Workup & Purification:

    • Filter the reaction mixture to remove any insoluble byproducts (primarily NH₄Cl).

    • Concentrate the filtrate under reduced pressure to obtain the crude amidine hydrochloride.

    • Recrystallize the crude product from ethanol/diethyl ether as described in the troubleshooting section.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What is the best alcohol to use for the Pinner reaction?

    • A: Primary alcohols like methanol and ethanol are most effective.[5] Ethanol is commonly used. Secondary alcohols can be used but may react more slowly, while tertiary alcohols are generally unsuitable.[12]

  • Q2: How can I monitor the reaction progress effectively?

    • A: For the Pinner reaction (Stage 1), the formation of a solid precipitate is a good visual indicator. For quantitative analysis, you can carefully take a small aliquot, quench it, and analyze by GC-MS or LC-MS to observe the disappearance of the nitrile and the appearance of the imidate or its hydrolysis product (ester). For the ammonolysis (Stage 2), Thin-Layer Chromatography (TLC) is effective. The product amidine is much more polar than the intermediate imidate.

  • Q3: What are the critical safety precautions?

    • A: (R)-Lactonitrile is a cyanohydrin and is highly toxic. Anhydrous HCl is a corrosive gas. Ammonia is a corrosive and toxic gas. All manipulations must be conducted in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and suitable gloves.[1] Have a quench solution (e.g., sodium hypochlorite for cyanide) readily available.

  • Q4: How can I confirm the stereochemical purity of my final product?

    • A: The stereochemical integrity can be assessed using chiral HPLC or by converting the product to a known chiral derivative and analyzing it by NMR using a chiral shift reagent.[13] Maintaining low reaction temperatures throughout the synthesis is the best way to minimize the risk of racemization.

References

  • Grokipedia. Pinner reaction.
  • ChemBK. (2R)-2-hydroxypropaniMidaMide HCl - Introduction. (2024-04-09).
  • Wikipedia. Pinner reaction.
  • Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones. PMC. (2021-12-03).
  • SynArchive. Pinner Reaction.
  • J&K Scientific. Pinner Reaction. (2025-06-04).
  • A Lewis acid-promoted Pinner reaction. PMC - NIH. (2013-08-02).
  • Beilstein Journals. A Lewis acid-promoted Pinner reaction.
  • NROChemistry. Pinner Reaction.
  • AChemBlock. (2R)-2-Hydroxypropanimidamide hydrochloride 95% | CAS: 4024-05-9.
  • Benchchem. stability and reactivity of alkyl imidates.
  • Benchchem. An In-depth Technical Guide to N'-hydroxy-2-methylpropanimidamide: Discovery, Synthesis, and Biological Significance.
  • Benchchem. minimizing impurity formation in nitrile compound synthesis.
  • Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. PMC - NIH. (2023-04-09).
  • Google Patents. CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • Reddit. Purification of imidate : r/chemhelp. (2024-06-13).
  • ResearchGate. Variation of nitriles and alcohols. a | Download Table.
  • Aribo Biotechnology. CAS: 4024-05-9 Name: (R)-2-hydroxypropaniMidaMide hydrochloride.
  • BLD Pharm. 4024-05-9|(R)-2-Hydroxypropanimidamide hydrochloride.
  • Organic Chemistry Portal. Amidine synthesis by imidoylation.
  • ACS Publications. Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts | The Journal of Organic Chemistry.
  • PubMed. Optimization of an Asymmetric Reaction in the Cavity of Chiral Aromatic Oligoamide Foldamers. (2022-05-16).
  • ResearchGate. Scheme 4 Synthesis of imidate hydrochloride salts.
  • PMC - NIH. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024-06-25).
  • PubMed. Synthesis of novel chiral imidazolium stationary phases and their enantioseparation evaluation by high-performance liquid chromatography. (2016-11-09).
  • PMC - NIH. Asymmetric Michael Addition Mediated by Chiral Ionic Liquids.
  • Journal of Applied Solution Chemistry and Modeling. Recent Advances on Design and Synthesis of Chiral Imidazolium Ionic Liquids and their Applications in Green Asymmetric Synthesis. (2016-01-25).

Sources

Optimization

Technical Support Center: Synthesis of (R)-2-Hydroxypropanimidamide Hydrochloride

Welcome to the technical support center for the synthesis of (R)-2-Hydroxypropanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Hydroxypropanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and understand the formation of potential side products. Our approach is rooted in mechanistic understanding to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing (R)-2-Hydroxypropanimidamide hydrochloride?

The most common and established method for the synthesis of (R)-2-Hydroxypropanimidamide hydrochloride is the Pinner reaction .[1][2][3][4] This reaction involves two main steps:

  • Formation of the Pinner Salt: The starting material, (R)-2-hydroxypropanenitrile (also known as (R)-lactonitrile), is reacted with an alcohol (typically ethanol) in the presence of anhydrous hydrogen chloride (HCl). This acid-catalyzed reaction forms the corresponding imino ester hydrochloride, known as a Pinner salt.[5]

  • Ammonolysis: The Pinner salt is then treated with ammonia to form the desired (R)-2-Hydroxypropanimidamide hydrochloride.

The overall reaction is depicted below:

G cluster_0 Pinner Reaction: Step 1 cluster_1 Pinner Reaction: Step 2 R_Lactonitrile (R)-2-hydroxypropanenitrile Pinner_Salt Ethyl (R)-2-hydroxypropanimidate hydrochloride (Pinner Salt) R_Lactonitrile->Pinner_Salt  Formation of Imino Ester Ethanol_HCl + Ethanol, Anhydrous HCl Amidine_HCl (R)-2-Hydroxypropanimidamide hydrochloride Pinner_Salt->Amidine_HCl Ammonolysis Ammonia + Ammonia G Pinner_Salt Pinner Salt Intermediate Ester Ethyl (R)-2-hydroxypropanoate Pinner_Salt->Ester Hydrolysis Water + H2O (Moisture) G Pinner_Salt Pinner Salt Intermediate Orthoester Orthoester Byproduct Pinner_Salt->Orthoester Further reaction with alcohol Excess_Ethanol + Excess Ethanol

Sources

Troubleshooting

Technical Support Center: Purification of (R)-2-Hydroxypropanimidamide Hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the dedicated technical support guide for the purification of (R)-2-Hydroxypropanimidamide hydrochloride (CAS: 4024-05-9). This resource is designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for the purification of (R)-2-Hydroxypropanimidamide hydrochloride (CAS: 4024-05-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical chiral intermediate. We provide in-depth troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and actionable solutions.

Q1: My final product has low purity (<98%) after initial isolation. What are the likely impurities and how can I remove them?

A1: Low purity in crude (R)-2-Hydroxypropanimidamide hydrochloride is typically due to inorganic salts from the synthesis or unreacted starting materials. The most common impurity, especially if using a Pinner-type synthesis, is ammonium chloride (NH₄Cl)[1].

Expert Analysis & Causality: The Pinner reaction, a common route to amidine hydrochlorides, involves the reaction of a nitrile with an alcohol and HCl to form an imidate hydrochloride, which is then treated with ammonia[1]. This process inherently produces NH₄Cl as a stoichiometric byproduct. Due to similar polarities and crystallinities, NH₄Cl often co-precipitates with the desired amidine hydrochloride, making its removal challenging.

Troubleshooting & Purification Protocol:

  • Impurity Identification: First, confirm the identity of the impurity.

    • ¹H NMR: Ammonium chloride will not show a signal, but organic impurities or starting materials will be visible.

    • Ion Chromatography or Titration: An argentometric titration can quantify the total chloride content. If the chloride content is higher than expected for the pure product, excess NH₄Cl is likely present[2].

    • HPLC: A reverse-phase HPLC method can separate organic impurities from the main compound[3].

  • Removal of Ammonium Chloride:

    • Method 1: Alcoholic Precipitation (Recommended): This method leverages the differential solubility of the amidine hydrochloride and NH₄Cl in specific alcohols. A patented method describes dissolving the crude mixture in an alcohol (like ethanol) and adding a sodium or potassium alkoxide (e.g., sodium ethoxide)[1]. This converts NH₄Cl to gaseous ammonia and a precipitating salt (NaCl or KCl), which can be filtered off[1].

    • Method 2: Recrystallization: A carefully selected solvent system can effectively separate the product from NH₄Cl and other impurities. See Q2 for a detailed recrystallization protocol.

Q2: I'm struggling with recrystallization. My product either oils out or the yield is very poor. How do I develop a robust recrystallization protocol?

A2: Obtaining a crystalline solid with good recovery depends entirely on the solvent system. (R)-2-Hydroxypropanimidamide hydrochloride is a polar, water-soluble salt[4]. Therefore, a polar protic solvent is needed for dissolution, and a less polar or non-polar solvent will serve as the anti-solvent.

Expert Analysis & Causality: "Oiling out" occurs when the compound's solubility in the solvent at a high temperature exceeds its ability to form an ordered crystal lattice upon cooling, causing it to separate as a liquid phase. This is common with highly polar compounds when the wrong anti-solvent is added too quickly or the temperature gradient is too steep. Poor yield results from the product having significant solubility in the mother liquor even at low temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: The ideal primary solvent should dissolve the compound when hot but not when cold. The anti-solvent should be miscible with the primary solvent but should not dissolve the compound.

    • Recommended Primary Solvents: Methanol, Ethanol, Isopropanol.

    • Recommended Anti-Solvents: Diethyl Ether, Methyl tert-Butyl Ether (MTBE), Dichloromethane, Tetrahydrofuran (THF).

  • Detailed Procedure (Example: Ethanol/MTBE System):

    • Dissolve the crude (R)-2-Hydroxypropanimidamide hydrochloride in a minimal amount of hot ethanol (e.g., 50-60°C).

    • Stir the solution and allow it to cool slowly to room temperature. If crystals do not form, proceed to the next step.

    • Slowly add MTBE dropwise while stirring until the solution becomes faintly turbid.

    • If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate.

    • Allow the solution to stand undisturbed at room temperature. For better yield, subsequently cool the flask in an ice bath (0-4°C) for several hours.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold MTBE, and dry under high vacuum[5].

Diagram: Recrystallization Workflow

G start Start: Crude Product dissolve Dissolve in Minimum Hot Primary Solvent (e.g., Ethanol) start->dissolve cool Slowly Cool to Room Temperature dissolve->cool crystals_form Crystals Form? cool->crystals_form add_anti Add Anti-Solvent (e.g., MTBE) Dropwise Until Turbid crystals_form->add_anti No cool_final Cool Slowly (RT, then 0-4°C) crystals_form->cool_final Yes reheat Warm Gently to Clarify (If Needed) add_anti->reheat reheat->cool_final filter Filter and Wash with Cold Anti-Solvent cool_final->filter dry Dry Under Vacuum filter->dry end End: Pure Crystalline Product dry->end

Caption: A step-by-step workflow for the recrystallization of (R)-2-Hydroxypropanimidamide hydrochloride.

Q3: My chiral HPLC analysis shows the presence of the (S)-enantiomer. How can I improve the enantiomeric purity?

A3: The presence of the unwanted (S)-enantiomer is a critical issue for pharmaceutical intermediates. Its removal requires a chiral separation technique, as standard methods like recrystallization are ineffective unless a chiral resolving agent is used to form diastereomers.

Expert Analysis & Causality: Enantiomers have identical physical properties (solubility, melting point) and cannot be separated by achiral techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing and separating enantiomers[6]. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times[6]. For preparative scale, forming diastereomeric salts with a chiral acid or base allows for separation via crystallization, leveraging the different solubilities of the diastereomers[7][8].

Troubleshooting & Purification Protocol:

  • Analytical Method: First, ensure you have a validated chiral HPLC method to accurately quantify the enantiomeric excess (e.e.). Polysaccharide-based columns are highly effective for a wide range of pharmaceuticals[6][9].

    • Recommended Columns: Chiralpak® or Chiralcel® series (e.g., those based on amylose or cellulose derivatives)[6][9].

    • Mobile Phase: Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), sometimes with a basic or acidic additive to improve peak shape[9].

  • Purification Strategy:

    • Preparative Chiral HPLC: This is the most direct method. The crude mixture is injected onto a larger-scale chiral column, and the fractions corresponding to each enantiomer are collected separately.

    • Diastereomeric Salt Resolution: This is a classical and scalable chemical method.

      • React the racemic or partially racemic free base of 2-hydroxypropanimidamide with a chiral acid (e.g., L- or D-tartaric acid, mandelic acid).

      • This forms a pair of diastereomeric salts.

      • These salts will have different solubilities, allowing one to be selectively crystallized from a suitable solvent.

      • After filtration, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure free base, which is then converted back to the hydrochloride salt.

Diagram: Decision Tree for Enantiomeric Purification

G start Start: Enantiomeric Impurity Detected by Chiral HPLC scale What is the required scale? start->scale small_scale Small Scale (<1g) Research Quantities scale->small_scale Small large_scale Large Scale (>1g) Process Development scale->large_scale Large prep_hplc Use Preparative Chiral HPLC small_scale->prep_hplc diastereomer Perform Diastereomeric Salt Resolution large_scale->diastereomer end End: Enantiomerically Pure Product prep_hplc->end react React with Chiral Acid (e.g., Tartaric Acid) diastereomer->react crystallize Selective Crystallization of one Diastereomer react->crystallize liberate Liberate Free Base and Re-form HCl Salt crystallize->liberate liberate->end

Caption: Decision guide for selecting an enantiomeric purification method based on scale.

Q4: The purified compound appears to degrade over time, even when stored as a solid. How can I improve its stability?

A4: Amidines, even as hydrochloride salts, are susceptible to hydrolysis, which cleaves the C=N bond to form the corresponding amide (2-hydroxypropanamide) and ammonia[10]. This degradation is accelerated by moisture and non-neutral pH.

Expert Analysis & Causality: The imidamide functional group is inherently reactive towards water. As a hydrochloride salt, the compound is acidic, which can catalyze hydrolysis. The presence of atmospheric moisture provides the reactant for this degradation pathway.

Stability and Storage Recommendations:

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents contact with atmospheric moisture, which is the primary reactant for hydrolysis[10].
Temperature Store at low temperatures (-20°C for long-term).Slows the rate of potential degradation pathways, in accordance with Arrhenius kinetics[10].
Container Use a tightly sealed, non-reactive container (e.g., amber glass vial with a secure cap).Protects from moisture and light, which can sometimes promote degradation.
Handling Handle in a dry environment (e.g., glove box or under a stream of dry gas). Use anhydrous solvents if redissolving[10].Minimizes exposure to moisture during experimental manipulation.

Table 1: Recommended Storage Conditions for (R)-2-Hydroxypropanimidamide Hydrochloride.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of (R)-2-Hydroxypropanimidamide hydrochloride? A: It is typically a white to off-white crystalline solid. It is soluble in water and polar organic solvents like methanol and ethanol, and has limited solubility in less polar solvents like ethers and hydrocarbons[4]. Its molecular formula is C₃H₉ClN₂O and its molecular weight is approximately 124.57 g/mol [11][12].

Q: What analytical techniques are essential for quality control of this compound? A: A multi-pronged approach is necessary for comprehensive quality control[3].

TechniquePurposeKey Parameters to Assess
¹H and ¹³C NMR Structural confirmation and detection of organic impurities.Chemical shifts, integration, absence of impurity signals.
RP-HPLC Purity assessment and quantification of non-volatile impurities.Peak area percentage of the main component. A C18 column with a mobile phase of acidified water and acetonitrile is a common starting point[3].
Chiral HPLC Determination of enantiomeric purity (e.e.).Peak area ratio of the (R)- and (S)-enantiomers. Requires a specialized chiral stationary phase[6].
FT-IR Functional group confirmation.Presence of characteristic peaks for O-H, N-H, and C=N bonds.
Mass Spectrometry Molecular weight confirmation.Observation of the correct molecular ion peak (for the free base). Soft ionization techniques like ESI are recommended[10].

Table 2: Key Analytical Methods for Quality Control.

Q: Can I use the free base for my experiments instead of the hydrochloride salt? A: While possible, it is generally not recommended for storage. The free amidine is a strong base and is often less crystalline and significantly more susceptible to degradation (hydrolysis, dimerization) than its hydrochloride salt[10]. The salt form provides greater stability and better handling properties. If the free base is required, it should be generated fresh from the hydrochloride salt immediately before use.

References

  • Technical Support Center: Characterization of Novel Amidines. (n.d.). BenchChem.
  • Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst. (n.d.). National Institutes of Health (NIH).
  • A Comprehensive Guide to Assessing the Purity of Synthesized N'-hydroxy-2-methylpropanimidamide. (n.d.). BenchChem.
  • (2R)-2-hydroxypropaniMidaMide HCl. (2024). ChemBK.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). National Institutes of Health (NIH).
  • Comparative Guide to Analytical Method Validation for (2R)-2-aminopropanamide Hydrochloride Assay. (n.d.). BenchChem.
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI.
  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). CrystEngComm (RSC Publishing).
  • Purifying method of high-purity amidine hydrochloride. (n.d.). Google Patents.
  • Technical Support Center: Myristic Amide Synthesis and Purification. (n.d.). BenchChem.
  • (R)-2-hydroxypropaniMidaMide hydrochloride. (n.d.). ChemicalBook.
  • (R)-2-hydroxypropaniMidaMide hydrochloride. (n.d.). ChemicalBook.
  • Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. (2021). RSC Publishing.

Sources

Optimization

Technical Support Center: Chiral HPLC Separation of 2-Hydroxypropanimidamide Hydrochloride

Welcome to the dedicated technical support center for the chiral separation of 2-Hydroxypropanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chiral separation of 2-Hydroxypropanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our approach is rooted in explaining the scientific principles behind the chromatographic choices, ensuring a logical and effective method development and troubleshooting process.

Understanding the Analyte: 2-Hydroxypropanimidamide Hydrochloride

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of the target molecule, as these dictate the strategy for its chiral separation.

  • Structure: CH₃-CH(OH)-C(=NH)-NH₂ · HCl

  • Key Features:

    • Chiral Center: The carbon atom bonded to the hydroxyl (-OH) group is the stereogenic center.

    • Polarity: The presence of a hydroxyl group and a protonated amidine group makes it a highly polar and water-soluble compound.[1]

    • Basicity: The amidine group is basic and, as a hydrochloride salt, will be protonated, especially at lower pH. This is a critical consideration for peak shape and retention.

    • Small Size: Its low molecular weight (124.57 g/mol ) can sometimes make it challenging to achieve high retention on certain stationary phases.[1]

This combination of properties—small, polar, and basic—makes chiral separation by HPLC non-trivial and requires careful selection of the chiral stationary phase (CSP) and mobile phase.

Frequently Asked Questions (FAQs)

Q1: I'm starting from scratch. What type of chiral stationary phase (CSP) should I choose for 2-Hydroxypropanimidamide hydrochloride?

A1: For a polar and basic analyte like 2-Hydroxypropanimidamide hydrochloride, two main classes of CSPs are recommended as a starting point:

  • Polysaccharide-based CSPs: These are the most widely used CSPs in chiral chromatography.[2] For your compound, consider columns with immobilized polysaccharide derivatives (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate)). Immobilized phases are more robust and compatible with a wider range of solvents compared to coated phases.[3][4] These phases often work well in normal phase, polar organic, or reversed-phase modes.

  • Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC™ series): These columns, based on selectors like vancomycin or teicoplanin, are particularly well-suited for polar and ionizable compounds.[1][5] They offer multiple interaction mechanisms (ionic, hydrogen bonding, inclusion complexation) and are highly versatile, capable of operating in reversed-phase, polar organic, and polar ionic modes, which is beneficial for LC-MS compatibility. The CHIROBIOTIC™ V and T phases are often good starting points for basic molecules.[2]

A logical screening approach would be to test a column from each of these classes.

Q2: My peaks are broad and tailing significantly. What is the likely cause and how can I fix it?

A2: Peak tailing for a basic analyte like 2-Hydroxypropanimidamide hydrochloride is almost always due to strong, undesirable interactions with residual acidic silanol groups on the silica support of the stationary phase. The protonated amidine group will interact ionically with deprotonated silanols, leading to poor peak shape.

Here is a systematic approach to address this issue:

  • Introduce a Basic Additive: This is the most effective solution. Add a small amount of a basic modifier to your mobile phase to compete with your analyte for the active silanol sites.

    • Recommended Additives:

      • Diethylamine (DEA) or Triethylamine (TEA): Typically used at concentrations of 0.1% to 0.5% (v/v) in normal phase or polar organic modes.[6]

      • Ammonium Hydroxide: Can be used in polar organic or reversed-phase modes, especially when MS detection is desired.

  • Adjust Mobile Phase pH (Reversed-Phase): If you are working in reversed-phase mode, ensure the pH of the aqueous component is well above the pKa of the silanol groups (typically > pH 7) to keep them deprotonated and minimize ionic interactions. However, this may not be ideal for the stability of some silica-based columns. A more common approach is to work at a lower pH (e.g., pH 3-5) to ensure the analyte is fully protonated and add a competing base.

Below is a workflow diagram for troubleshooting peak tailing:

G start Broad, Tailing Peaks Observed check_additive Is a basic additive (e.g., 0.1% DEA) in the mobile phase? start->check_additive add_additive Action: Add 0.1% DEA or TEA to the mobile phase. check_additive->add_additive No increase_additive Action: Increase additive concentration incrementally (e.g., to 0.2%). check_additive->increase_additive Yes end_good Peak shape improves. add_additive->end_good check_column Consider column degradation or secondary interactions. increase_additive->check_column No Improvement increase_additive->end_good end_bad Issue persists. check_column->end_bad G cluster_csp1 CSP 1 Workflow cluster_csp2 CSP 2 Workflow start Start: No Enantioseparation csp1 Screen on Polysaccharide CSP (e.g., CHIRALPAK® IC-3) start->csp1 csp2 Screen on Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC™ V) start->csp2 mp1 Mode 1: Normal Phase (Hexane/EtOH + 0.1% DEA) csp1->mp1 mp3 Mode 1: Polar Ionic (MeOH + 0.1% AcOH/0.1% TEA) csp2->mp3 mp2 Mode 2: Polar Organic (MeCN/MeOH + 0.1% DEA) mp1->mp2 result Separation Achieved? mp1->result mp2->result mp4 Mode 2: Reversed Phase (ACN/H2O with buffer) mp3->mp4 mp3->result mp4->result optimize Optimize Resolution result->optimize Yes

Caption: Initial screening strategy for method development.

Troubleshooting Guide: Common Problems & Solutions

This table summarizes common issues you might encounter during the chiral separation of 2-Hydroxypropanimidamide hydrochloride and provides targeted solutions.

Symptom Potential Cause(s) Recommended Solution(s)
Poor Resolution (Rs < 1.5) 1. Suboptimal mobile phase composition. 2. Inappropriate column temperature. 3. Unsuitable Chiral Stationary Phase (CSP).1a. Adjust organic modifier ratio: Systematically vary the percentage of alcohol or acetonitrile. 1b. Change the organic modifier: Switch from ethanol to isopropanol or vice versa. 2. Optimize temperature: Decrease temperature in 5°C increments (e.g., 25°C → 20°C → 15°C) to enhance selectivity. [7] 3. Screen a different CSP: Move from a polysaccharide to a macrocyclic glycopeptide phase, or vice versa.
Broad/Tailing Peaks 1. Strong interaction with residual silanols on the silica support. 2. Column overload. 3. Column degradation.1. Add/increase basic additive: Use 0.1-0.5% Diethylamine (DEA) or Triethylamine (TEA) in the mobile phase. [6] 2. Dilute sample: Prepare and inject a 1:10 and 1:100 dilution of your sample to check for improvement in peak shape. 3. Flush the column: Follow the manufacturer's instructions for column washing. If the issue persists, the column may need replacement.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Mobile phase instability or evaporation. 3. Fluctuations in column temperature. 4. Pump malfunction or leaks.1. Equilibrate longer: Flush the column with at least 10-20 column volumes of the new mobile phase. CHIROBIOTIC™ columns may require longer equilibration times. [7] 2. Prepare fresh mobile phase daily: Cover mobile phase reservoirs to minimize evaporation. 3. Use a column oven: Maintain a stable column temperature (e.g., ± 0.1°C). 4. System maintenance: Check for pressure fluctuations and perform system leak tests.
No Peak Elution 1. Analyte is too strongly retained on the column. 2. Sample solvent is incompatible with the mobile phase.1a. Increase mobile phase strength: Increase the percentage of the polar solvent (e.g., alcohol in normal phase). 1b. Switch to a stronger elution mode: If in normal phase, try polar organic mode. 2. Dissolve sample in mobile phase: Whenever possible, use the initial mobile phase as the sample solvent.

Experimental Protocols

Protocol 1: Initial Screening on a Polysaccharide-Based CSP

This protocol provides a starting point for screening 2-Hydroxypropanimidamide hydrochloride on a common immobilized polysaccharide column.

  • Column: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 3 µm.

  • Mobile Phase Screening:

    • Condition A (Normal Phase): n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).

    • Condition B (Polar Organic): Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase at a concentration of approximately 0.5 mg/mL.

Protocol 2: Initial Screening on a Macrocyclic Glycopeptide-Based CSP

This protocol is for screening on a versatile macrocyclic glycopeptide column.

  • Column: Astec® CHIROBIOTIC™ V, 150 x 4.6 mm, 5 µm.

  • Mobile Phase Screening:

    • Condition A (Polar Ionic Mode): Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v).

    • Condition B (Reversed-Phase): 20 mM Ammonium Acetate in Water (pH adjusted to 5.0 with Acetic Acid) / Acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase at a concentration of approximately 0.5 mg/mL.

References

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. (2013). AKJournals. Retrieved from [Link]

  • Daicel CHIRALPAK IC-3 HPLC Analytical Column. (n.d.). Hichrom. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. Retrieved from [Link]

  • Daicel Chiral Technologies' Frequently Asked Questions. (n.d.). Chiral Technologies. Retrieved from [Link]

  • Astec CHIROBIOTIC V Column. (n.d.). eBay. Retrieved from [Link]

  • DAICEL CORPORATION - Chiral Columns. (n.d.). Daicel. Retrieved from [Link]

  • Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products. (n.d.). Daicel. Retrieved from [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Enantioselectivity with (R)-2-Hydroxypropanimidamide Hydrochloride

Welcome to the dedicated technical support resource for researchers, chemists, and pharmaceutical development professionals exploring the use of (R)-2-Hydroxypropanimidamide hydrochloride. This guide is designed to provi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, chemists, and pharmaceutical development professionals exploring the use of (R)-2-Hydroxypropanimidamide hydrochloride. This guide is designed to provide expert insights, troubleshooting strategies, and answers to frequently asked questions (FAQs) to help you overcome common challenges and optimize your enantioselective syntheses.

Introduction to (R)-2-Hydroxypropanimidamide Hydrochloride in Asymmetric Synthesis

(R)-2-Hydroxypropanimidamide hydrochloride is an organic compound that has emerged as a potential chiral building block in asymmetric synthesis.[1][2][3] Its structure, featuring a stereogenic center and a reactive imidamide group, makes it an intriguing candidate for use as a chiral ligand or auxiliary to influence the stereochemical outcome of a reaction.[1][4] The goal of employing such a molecule is to create a chiral environment that favors the formation of one enantiomer over another, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules.[4][5]

This guide will walk you through potential applications, common hurdles, and systematic approaches to troubleshooting when incorporating this compound into your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the purported role of (R)-2-Hydroxypropanimidamide hydrochloride in achieving enantioselectivity?

A1: (R)-2-Hydroxypropanimidamide hydrochloride is explored in asymmetric synthesis primarily for its potential to act as a chiral auxiliary or ligand.[1][4][6]

  • As a Chiral Auxiliary: The molecule can be temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary then directs a subsequent chemical transformation to occur diastereoselectively. After the desired stereocenter is set, the auxiliary is cleaved from the product and can often be recovered.[4][7]

  • As a Chiral Ligand: In metal-catalyzed reactions, it can coordinate with a metal center to form a chiral catalyst complex. This complex then creates an asymmetric environment that biases the reaction towards the formation of one enantiomer.[8]

Q2: How should I handle and store (R)-2-Hydroxypropanimidamide hydrochloride to ensure its integrity?

A2: Proper handling and storage are crucial for maintaining the chemical and enantiomeric purity of the compound. It is recommended to store it in a tightly sealed container in a dry environment, often at room temperature.[1] As with many amine hydrochlorides, it can be hygroscopic. For sensitive reactions, it may be advisable to dry the compound in a vacuum oven before use. Always refer to the supplier's safety data sheet (SDS) for specific handling and storage instructions.[1][2]

Q3: What types of reactions could potentially benefit from using (R)-2-Hydroxypropanimidamide hydrochloride?

A3: While specific applications are still under investigation, its structure suggests potential utility in reactions such as:

  • Asymmetric aldol reactions

  • Michael additions

  • Enantioselective alkylations

  • Reductions of prochiral ketones or imines

The effectiveness will depend on its ability to form a rigid, well-defined chiral environment in the transition state of the reaction.

Troubleshooting Guide: Common Challenges & Solutions

Low enantiomeric excess (% ee) is a frequent challenge in the development of new asymmetric reactions. The following guide provides a systematic approach to diagnosing and resolving common issues.

Problem 1: Low Enantioselectivity (% ee)

Your reaction is proceeding with a good chemical yield, but the desired enantiomer is not being formed in significant excess.

Potential Cause Explanation Suggested Troubleshooting Steps
Suboptimal Reaction Temperature Temperature significantly impacts the energy difference between the diastereomeric transition states. Higher temperatures can provide enough energy to overcome this barrier, leading to lower enantioselectivity.[9][10]Lower the reaction temperature. Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and monitor the effect on % ee.
Inappropriate Solvent Choice The solvent's polarity and coordinating ability can influence the conformation of the catalyst or the chiral auxiliary-substrate adduct, affecting the stereochemical outcome.[9]Perform a solvent screen. Test a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile).
Purity of Reagents Impurities in the starting materials, reagents, or the chiral agent itself can interfere with the catalytic cycle or the desired reaction pathway.Verify the purity of all components. Ensure the (R)-2-Hydroxypropanimidamide hydrochloride is of high enantiomeric purity. Purify substrates and reagents if necessary.
Presence of Additives Acids, bases, or salts, even in trace amounts, can dramatically impact the performance of a chiral catalyst or auxiliary.[9][11]Investigate the effect of additives. In some cases, the addition of a co-catalyst or an achiral additive can enhance enantioselectivity.[11] Conversely, ensure no unintended additives are present from previous steps.

Troubleshooting Workflow for Low Enantioselectivity

start Low % ee Observed temp Lower Reaction Temperature start->temp solvent Screen Different Solvents temp->solvent If no improvement end Improved % ee temp->end Success purity Verify Reagent & Ligand Purity solvent->purity If no improvement solvent->end Success additives Investigate Additive Effects purity->additives If no improvement purity->end Success additives->end Success

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Problem 2: Low Reaction Yield or Slow Conversion

The reaction shows good enantioselectivity, but the chemical yield is poor, or the reaction does not proceed to completion.

Potential Cause Explanation Suggested Troubleshooting Steps
Catalyst/Ligand Deactivation The chiral agent may be unstable under the reaction conditions or susceptible to poisoning by impurities.[9]Use a fresh batch of (R)-2-Hydroxypropanimidamide hydrochloride. Ensure all reagents and solvents are anhydrous and deoxygenated if the reaction is air or moisture sensitive.
Insufficient Catalyst Loading The concentration of the active chiral species may be too low to effectively catalyze the reaction in a reasonable timeframe.[12]Increase the catalyst/ligand loading. Incrementally increase the molar percentage of the chiral agent and monitor the reaction rate and yield.
Poor Mixing In heterogeneous reactions, inefficient stirring can limit the interaction between the substrate and the catalyst.[9]Ensure adequate agitation. Use a suitable stir bar and stirring speed to maintain a homogeneous mixture.
Product Inhibition The desired product may be binding to the catalyst and inhibiting its activity.[9]Vary the initial substrate concentration. If product inhibition is a factor, running the reaction at a lower concentration may improve conversion, although this may require longer reaction times.

Troubleshooting Workflow for Low Yield

start Low Yield / Slow Conversion deactivation Check for Catalyst/Ligand Deactivation start->deactivation loading Increase Catalyst/Ligand Loading deactivation->loading If stable end Improved Yield deactivation->end Success mixing Ensure Efficient Mixing loading->mixing If no improvement loading->end Success inhibition Investigate Product Inhibition mixing->inhibition If homogeneous mixing->end Success inhibition->end Success

Caption: A logical workflow for addressing issues of low reaction yield.

Experimental Protocols

The following is a generalized protocol for screening (R)-2-Hydroxypropanimidamide hydrochloride as a chiral ligand in a model reaction. Note: This is a starting point and will require optimization for your specific substrate and reaction type.

Protocol: Screening for Enantioselective Reduction of a Prochiral Ketone
  • Preparation of the Chiral Catalyst (In Situ):

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the metal precursor (e.g., a Ruthenium or Rhodium complex).

    • Add (R)-2-Hydroxypropanimidamide hydrochloride (typically 1.1 to 2.5 equivalents relative to the metal).

    • Add the desired anhydrous, degassed solvent (e.g., THF, Toluene).

    • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Asymmetric Reduction:

    • Cool the flask containing the catalyst solution to the desired reaction temperature (e.g., 0 °C).

    • In a separate flask, dissolve the prochiral ketone substrate in the same anhydrous, degassed solvent.

    • Add the substrate solution to the catalyst solution via syringe.

    • Add the reducing agent (e.g., a borane source or under an atmosphere of H₂).

    • Allow the reaction to stir for the predetermined time, monitoring progress by TLC or GC.

  • Workup and Analysis:

    • Quench the reaction carefully (e.g., with a saturated solution of ammonium chloride).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess (% ee) of the product using chiral HPLC or GC.

References

  • J. Mex. Chem. Soc. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Journal of the American Chemical Society.
  • BenchChem. (2025).
  • ACS Publications. (2024).
  • ResearchGate.
  • ChemBK. (2024). (2R)-2-hydroxypropaniMidaMide HCl - Introduction.
  • Sigma-Aldrich. Chiral Auxiliaries.
  • Wikipedia. Chiral auxiliary.
  • ResearchGate. (2023). DFT Studies on the Effect of Additives on Stereoselectivity in the Polymerization of Styrene Catalyzed by Rare Earth Metal Complexes. New Journal of Chemistry.
  • Key Concepts in Stereoselective Synthesis.
  • ACS Publications. (2018). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. The Journal of Organic Chemistry.
  • AChemBlock. (2R)-2-Hydroxypropanimidamide hydrochloride 95%.
  • National Institutes of Health. (2020).
  • Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond.
  • Royal Society of Chemistry. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers.
  • Wikipedia. Stereoselectivity.
  • Beilstein Journals. (2022).
  • PNAS.
  • PubMed. (2021). Effect of Additives on the Selectivity and Reactivity of Enzymes.
  • Mettler Toledo. Asymmetric Catalysis (Enantioselective Catalysis)
  • Aribo Biotechnology. CAS: 4024-05-9 Name: (R)-2-hydroxypropaniMidaMide hydrochloride.
  • Royal Society of Chemistry. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (2022). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PMC.
  • MDPI. (2022). Enantioselective Michael/Hemiketalization Cascade Reactions between Hydroxymaleimides and 2-Hydroxynitrostyrenes for the Construction of Chiral Chroman-Fused Pyrrolidinediones.
  • National Institutes of Health. (2013). Hydroxamic acids in asymmetric synthesis. PubMed.
  • National Institutes of Health. (2020). The enantioselective enhancing effect and mechanistic insights of chiral enhancers in transdermal drug delivery. PMC.
  • National Institutes of Health. (2021).
  • PubMed. (1989). Enantioselective drug analysis: problems and resolutions.
  • BLD Pharm. 4024-05-9|(R)-2-Hydroxypropanimidamide hydrochloride.
  • Pharmacy Education. (2021). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
  • Google Patents. (2015). WO2015197909A1 - Process for the preparation of a crystalline polymorph of 2-amino-3-hydroxy-n'-(2,3,4-trihydroxybenzyl)propanehydrazide (benserazide) hydrochloride.
  • Clinical and Experimental Pharmacology and Physiology. (1989). ENANTIOSELECTIVE DRUG ANALYSIS: PROBLEMS AND RESOLUTIONS.
  • BenchChem. (2025). Application Notes and Protocols for PMPA Compounds in In Vitro Assays.

Sources

Optimization

Technical Support Center: (R)-2-Hydroxypropanimidamide Hydrochloride

A Guide to Understanding and Mitigating Stability Challenges in Experimental Settings Welcome to the technical support guide for (R)-2-Hydroxypropanimidamide hydrochloride (CAS 4024-05-9). This document is designed for r...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Stability Challenges in Experimental Settings

Welcome to the technical support guide for (R)-2-Hydroxypropanimidamide hydrochloride (CAS 4024-05-9). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the stability issues commonly encountered with this compound. As an intermediate in organic synthesis, particularly for pharmaceutical active ingredients, ensuring its integrity is paramount for reproducible and reliable results.[1] This guide moves beyond simple instructions to explain the chemical principles governing its stability, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and fundamental stability of (R)-2-Hydroxypropanimidamide hydrochloride.

Q1: What are the optimal storage conditions for solid (R)-2-Hydroxypropanimidamide hydrochloride?

The solid form of (R)-2-Hydroxypropanimidamide hydrochloride should be stored in a tightly sealed container in a dry, controlled environment.[2][3] While some suppliers recommend room temperature[1][2][3], storage at 2-8°C in an inert atmosphere is the best practice to minimize the risk of thermal degradation and hydrolysis from atmospheric moisture over long-term storage.[4] The compound is hygroscopic, meaning it can absorb moisture from the air, which can initiate degradation even in the solid state.

Q2: How should I prepare stock solutions? What are the recommended solvents?

(R)-2-Hydroxypropanimidamide hydrochloride is soluble in water.[1] For stock solutions, the use of anhydrous aprotic organic solvents such as DMSO or DMF is recommended to prevent hydrolysis. If aqueous buffers are required for an experiment, the stock solution should be prepared at a high concentration in an anhydrous solvent first. This stock can then be diluted into the aqueous buffer immediately before use.

Q3: How long are solutions of (R)-2-Hydroxypropanimidamide hydrochloride stable?

The stability in solution is highly dependent on the solvent, pH, and temperature.

  • In anhydrous aprotic solvents (e.g., DMSO): When stored at -20°C or -80°C, solutions can be stable for several weeks. However, frequent freeze-thaw cycles should be avoided as they can introduce moisture and accelerate degradation.

  • In aqueous solutions: Stability is significantly reduced. The imidamide functional group is susceptible to hydrolysis, a reaction with water that breaks the C-N bond.[5] This degradation is accelerated by non-neutral pH and higher temperatures.[6] It is strongly advised to prepare aqueous solutions fresh for each experiment and use them within a few hours.

Q4: What is the primary degradation pathway for this compound?

The most significant stability liability is hydrolysis .[5][6] As a hydrochloride salt of an imidamide, the compound is susceptible to reacting with water. This process can be catalyzed by both acidic and basic conditions, leading to the cleavage of the carbon-nitrogen double bond.[5][7][8] The initial product is typically the corresponding amide, (R)-2-hydroxypropanamide, and ammonia. Under more strenuous conditions (e.g., prolonged heating in acid or base), this can further hydrolyze to (R)-lactic acid.

Q5: Is (R)-2-Hydroxypropanimidamide hydrochloride sensitive to light or air (oxidation)?

While hydrolysis is the primary concern, standard laboratory practice dictates that compounds should be protected from light to prevent potential photodegradation. Forced degradation studies, a standard practice in pharmaceutical development, would be required to definitively characterize photosensitivity.[9] There are no specific indications that this molecule is unusually sensitive to oxidation under normal handling conditions, but storage under an inert atmosphere (e.g., argon or nitrogen) is always a good precautionary measure for long-term stability.[4]

Section 2: Troubleshooting Guide

This guide is formatted to help you diagnose and solve common experimental problems related to the stability of (R)-2-Hydroxypropanimidamide hydrochloride.

Problem / Observation Potential Root Cause Recommended Action & Scientific Rationale
Inconsistent or lower-than-expected results in biological assays. Compound Degradation in Aqueous Buffer: The compound is likely hydrolyzing in your aqueous assay medium, reducing the effective concentration of the active molecule over the course of the experiment.1. Prepare Fresh Solutions: Make dilutions into your final aqueous buffer immediately before starting the assay. Do not use aqueous solutions prepared hours or days in advance. 2. Control pH: The rate of hydrolysis is pH-dependent.[6][7] Ensure your buffer pH is controlled and consistent across experiments. A pH near neutral is often, but not always, the most stable. 3. Perform a Time-Course Study: Test the effect of incubating the compound in your assay buffer for varying amounts of time (e.g., 0, 2, 4, 8 hours) before adding it to your cells or target. This will reveal the window of stability.
Appearance of new peaks in HPLC or LC-MS analysis of a stock solution. Hydrolysis During Storage or Handling: Moisture has likely been introduced into your stock solution, causing the compound to degrade into its amide or carboxylic acid forms.1. Confirm Degradant Identity: Use high-resolution mass spectrometry to determine the mass of the new peaks. The expected mass would correspond to (R)-2-hydroxypropanamide or (R)-lactic acid. 2. Implement Anhydrous Technique: When preparing stock solutions in solvents like DMSO, use a fresh, sealed bottle of anhydrous grade solvent. Use syringes and needles that have been dried in an oven. 3. Aliquot Stock Solutions: Store stock solutions in small, single-use aliquots to prevent contamination of the entire stock with atmospheric moisture from repeated openings.
White precipitate forms after diluting a DMSO stock solution into an aqueous buffer. Poor Solubility (Precipitation): While the hydrochloride salt form is generally water-soluble, diluting a highly concentrated organic stock into an aqueous buffer can cause the compound to crash out of solution if the final concentration exceeds its aqueous solubility limit. This is known as "salting out."1. Decrease Stock Concentration: Try preparing a less concentrated DMSO stock solution before diluting into the aqueous phase. 2. Modify Dilution Method: Add the aqueous buffer to the DMSO stock slowly while vortexing, rather than the other way around. This can sometimes prevent localized high concentrations that lead to precipitation. 3. Check Final Solvent Concentration: Ensure the final percentage of DMSO in your assay is low (typically <1%) and compatible with your experimental system.
Batch-to-batch variability in experimental results. Improper Storage of Older Batches: An older batch of the solid compound may have been exposed to moisture or elevated temperatures, leading to partial degradation before it is even weighed out.1. Re-qualify Older Batches: Before use, run a quality control check (e.g., HPLC-UV for purity or LC-MS for identity) on any batch that has been stored for an extended period. 2. Standardize Storage Conditions: Enforce a strict storage protocol (2-8°C, desiccated, inert atmosphere) for all batches of the compound to ensure consistency over time.[4]

Section 3: Protocols & Methodologies

Protocol 3.1: Recommended Procedure for Preparation and Storage of Stock Solutions

This protocol minimizes the risk of hydrolytic degradation during solution preparation.

  • Preparation:

    • Allow the vial of solid (R)-2-Hydroxypropanimidamide hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Weigh the desired amount of solid in a controlled, low-humidity environment.

    • Using a dry syringe, add anhydrous DMSO to the solid to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Cap the vial tightly and vortex thoroughly until all solid is dissolved.

  • Storage:

    • Dispense the stock solution into single-use aliquots in properly sealed vials.

    • Store the aliquots at -20°C or -80°C.

    • For use, remove one aliquot, allow it to thaw completely, and use it for immediate dilution into your experimental medium. Discard any unused portion of the thawed aliquot to prevent degradation from freeze-thaw cycles.

Protocol 3.2: General Method for Assessing Solution Stability via RP-HPLC

This protocol provides a framework for quantitatively assessing the stability of the compound in your specific experimental buffer.

  • Sample Preparation:

    • Prepare a solution of (R)-2-Hydroxypropanimidamide hydrochloride in your test buffer at the final experimental concentration.

    • Immediately after preparation (t=0), take a sample and dilute it with the mobile phase to an appropriate concentration for HPLC analysis.

    • Store the remaining test solution under your experimental conditions (e.g., 37°C incubator).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw additional samples and dilute them similarly.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., Hypersil ODS, 5µm, 150 x 4.6 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the parent compound and any potential degradants.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound (likely in the 200-230 nm range).

    • Column Temperature: 25°C.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound (relative to t=0) against time. This will provide a quantitative measure of the compound's stability under your specific conditions.

Section 4: Key Stability Data & Degradation Pathway

Table 1: Qualitative Stability Profile of (R)-2-Hydroxypropanimidamide Hydrochloride

This table summarizes the expected stability based on the chemical properties of the imidamide functional group under typical forced degradation conditions.[9][10]

Condition Susceptibility Primary Degradation Product(s) Scientific Rationale
Acidic Hydrolysis (e.g., pH < 4) High(R)-2-hydroxypropanamide, (R)-lactic acid, Ammonium ChlorideThe imidamide group is readily hydrolyzed under acidic conditions, which catalyze the addition of water across the C=N bond.[7][8]
Neutral Hydrolysis (e.g., pH 6-8) Moderate(R)-2-hydroxypropanamideWhile slower than acid- or base-catalyzed hydrolysis, degradation in neutral aqueous solutions is still a significant concern over hours to days.[6]
Basic Hydrolysis (e.g., pH > 9) Very High(R)-2-hydroxypropanamide, AmmoniaThe hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbon of the imidamide group, leading to rapid cleavage.[5]
Thermal Stress (Solid) Low to ModerateDependent on moistureThe solid is generally stable, but elevated temperatures can accelerate degradation if moisture is present.
Thermal Stress (Solution) HighSame as hydrolysis productsIncreased temperature significantly accelerates the rate of hydrolysis in any aqueous solution.[6]
Oxidative Stress (e.g., H₂O₂) LowNot well-characterizedThe molecule lacks functional groups that are highly susceptible to common oxidants, but specific studies would be needed for confirmation.
Photostability (UV/Vis Light) UnknownNot well-characterizedPhotostability is compound-specific and must be determined experimentally. Standard practice is to protect from light.[9]
Visualization of Key Processes

G cluster_prep Preparation & Storage cluster_use Experimental Use cluster_degradation Potential Pitfall Solid Solid Compound (Store at 2-8°C, Dry) Stock Concentrated Stock Solution Solid->Stock Dissolve Anhydrous Anhydrous Solvent (e.g., DMSO) Anhydrous->Stock Aliquot Single-Use Aliquots (Store at -80°C) Stock->Aliquot Aliquot Working Final Working Solution (Use Immediately) Aliquot->Working Dilute Buffer Aqueous Buffer (pH controlled) Buffer->Working Assay Biological Assay Working->Assay Degradation Hydrolysis (Loss of Potency) Working->Degradation If delayed

DegradationPathway

References

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). National Library of Medicine.
  • (2R)-2-hydroxypropaniMidaMide HCl - ChemBK. (2024, April 9). ChemBK.
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  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen.
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  • 17: Preparation and reactions of amides. (2021, February 5). YouTube.
  • 2-Hydroxypropanimidamide Hydrochloride - CAS Database. ChemNet.
  • Forced degradation of recombinant monoclonal antibodies: A practical guide. (n.d.). National Library of Medicine.
  • Development and validation of stability indicating RP-LC method for estimation of related substances of flavoxate HCl in bulk an. (n.d.).

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Troubleshooting

Preventing racemization during (R)-2-Hydroxypropanimidamide hydrochloride synthesis

Welcome to the Technical Support Center for the Synthesis of (R)-2-Hydroxypropanimidamide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guida...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of (R)-2-Hydroxypropanimidamide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the stereoselective synthesis of this important chiral building block. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you navigate the challenges of this synthesis, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-hydroxypropanimidamide hydrochloride?

A1: The most prevalent method is the Pinner reaction.[1][2][3] This acid-catalyzed reaction involves treating a nitrile, in this case, (R)-2-hydroxypropanenitrile, with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate imino ester salt (Pinner salt). This salt is then reacted with ammonia to yield the desired amidine.[1][2][3]

Q2: What is racemization and why is it a concern in this synthesis?

A2: Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate). In the synthesis of (R)-2-Hydroxypropanimidamide hydrochloride, the stereocenter at the second carbon atom is susceptible to inversion under certain conditions, leading to a loss of enantiomeric purity. This is a significant concern as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Q3: What are the primary causes of racemization during the Pinner reaction of (R)-2-hydroxypropanenitrile?

A3: The primary cause of racemization is the acidic nature of the Pinner reaction. The strong acid catalyst can potentially facilitate the formation of a planar enol intermediate from the starting material or any amide byproduct, which would lead to a loss of stereochemical information at the chiral center. Additionally, prolonged reaction times, elevated temperatures, and the presence of water can contribute to racemization.

Q4: How can I monitor the enantiomeric excess (e.e.) of my product?

A4: The most reliable method for determining the enantiomeric excess of your product is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification. Developing a robust chiral HPLC method is crucial for accurately assessing the success of your stereoselective synthesis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of (R)-2-Hydroxypropanimidamide hydrochloride and provides actionable solutions.

Issue Potential Cause Recommended Solution
Significant racemization of the final product. 1. Direct Racemization of Starting Material: The α-proton of the nitrile may be labile under strong acidic conditions. 2. Racemization via Keto-Enol Tautomerism: If any amide is formed as a byproduct through hydrolysis, it can undergo acid-catalyzed enolization.[4] 3. Harsh Reaction Conditions: Prolonged reaction times or elevated temperatures can promote racemization.1. Protect the Hydroxyl Group: Utilize a protecting group for the hydroxyl functionality of the starting material. A silyl ether, such as tert-butyldimethylsilyl (TBS), is a good candidate due to its stability in acidic conditions. 2. Strict Temperature Control: Maintain a low temperature (typically 0°C or below) throughout the Pinner salt formation. 3. Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous to minimize amide formation.
Low yield of the desired amidine. 1. Incomplete Reaction: The Pinner reaction may not have gone to completion. 2. Decomposition of Pinner Salt: The intermediate imino ester salt is unstable and can decompose if not handled correctly.[2] 3. Side Reactions: Formation of esters or other byproducts due to the presence of water.1. Optimize Reaction Time: Monitor the reaction progress by techniques like IR spectroscopy (disappearance of the nitrile peak). 2. Isolate the Pinner Salt at Low Temperature: If isolating the Pinner salt, do so at low temperatures and under an inert atmosphere. 3. Use Anhydrous Reagents: Ensure the alcohol and HCl are completely dry.
Difficulty in purifying the final product. 1. Presence of Ammonium Chloride: The addition of ammonia can lead to the formation of ammonium chloride as a byproduct. 2. Formation of Byproducts: Esters or amides may be present as impurities.1. Purification by Recrystallization: The hydrochloride salt of the amidine can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). 2. Chromatographic Purification of the Free Base: If necessary, the hydrochloride salt can be neutralized to the free base for purification by column chromatography, followed by conversion back to the hydrochloride salt.

Experimental Protocols

Proposed Stereoselective Synthesis of (R)-2-Hydroxypropanimidamide Hydrochloride via a Protected Intermediate

This protocol utilizes a tert-butyldimethylsilyl (TBS) protecting group for the hydroxyl function to prevent racemization.

Step 1: Protection of (R)-2-hydroxypropanenitrile

  • To a solution of (R)-2-hydroxypropanenitrile and imidazole in anhydrous dichloromethane (DCM) at 0°C, add tert-butyldimethylsilyl chloride (TBSCl) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-2-((tert-butyldimethylsilyl)oxy)propanenitrile.

Step 2: Pinner Reaction

  • Dissolve the protected nitrile in anhydrous ethanol and cool to 0°C.

  • Bubble anhydrous hydrogen chloride gas through the solution while maintaining the temperature at 0°C.

  • Seal the reaction vessel and stir at low temperature until the Pinner salt precipitates.

  • Isolate the Pinner salt by filtration under an inert atmosphere and wash with cold, anhydrous ether.

Step 3: Ammonolysis

  • Suspend the Pinner salt in anhydrous ethanol at 0°C.

  • Bubble anhydrous ammonia gas through the suspension until the reaction is complete.

  • Remove the excess ammonia and filter off the ammonium chloride byproduct.

  • Concentrate the filtrate to obtain the protected amidine.

Step 4: Deprotection

  • Dissolve the protected amidine in a suitable solvent (e.g., THF).

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), and stir at room temperature until the deprotection is complete (monitor by TLC).

  • Quench the reaction and purify the crude product to obtain (R)-2-Hydroxypropanimidamide.

  • Dissolve the purified amidine in a suitable solvent and treat with a stoichiometric amount of HCl in ether to precipitate the hydrochloride salt.

Visualization of Key Processes

Potential Racemization Pathway

G R_nitrile (R)-2-hydroxypropanenitrile Amide Amide byproduct R_nitrile->Amide H2O (impurity) Enol Planar enol intermediate Amide->Enol H+ catalyst Racemic Racemic product Enol->Racemic Tautomerization

Caption: Acid-catalyzed racemization via an enol intermediate.

Proposed Synthetic Route with Protecting Group

G Start (R)-2-hydroxypropanenitrile Protected TBS-protected nitrile Start->Protected TBSCl, Imidazole Pinner_salt Pinner salt intermediate Protected->Pinner_salt HCl, EtOH Protected_amidine Protected amidine Pinner_salt->Protected_amidine NH3 Final_product (R)-2-Hydroxypropanimidamide HCl Protected_amidine->Final_product TBAF, then HCl

Sources

Optimization

Technical Support Center: Synthesis of (R)-2-Hydroxypropanimidamide Hydrochloride

Welcome to the technical support center for the synthesis of (R)-2-Hydroxypropanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Hydroxypropanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to successfully navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection in achieving high yield, purity, and stereochemical fidelity.

Introduction: The Pinner Reaction at the Heart of the Synthesis

The synthesis of (R)-2-Hydroxypropanimidamide hydrochloride is most commonly achieved via the Pinner reaction. This classic and reliable method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imino ester salt, often referred to as a Pinner salt.[1][2] This intermediate is then treated with ammonia to yield the desired amidine hydrochloride.[1][3] The overall transformation is depicted below:

Start (R)-2-Hydroxypropionitrile PinnerSalt Intermediate Pinner Salt ((R)-Methyl 2-hydroxypropanimidate HCl) Start->PinnerSalt [1] Pinner Reaction FinalProduct (R)-2-Hydroxypropanimidamide Hydrochloride PinnerSalt->FinalProduct [2] Ammonolysis Ammonia Ammonia (NH3) HCl_Alcohol Anhydrous HCl in Alcohol

Caption: General workflow for the synthesis of (R)-2-Hydroxypropanimidamide hydrochloride.

The presence of a chiral center and a hydroxyl group in the starting material, (R)-2-hydroxypropionitrile, introduces specific challenges that necessitate careful control over reaction conditions, particularly the choice of solvent.

The Critical Role of Solvents: A Deep Dive

In the Pinner reaction, the alcohol serves a dual role as both a reactant and the solvent. The choice of alcohol has a profound impact on reaction kinetics, byproduct formation, and the stability of the chiral center.

Solvent Selection and Its Mechanistic Implications

The first step of the Pinner reaction is the formation of a Pinner salt. This is an acid-catalyzed process where anhydrous hydrogen chloride (HCl) is bubbled through a solution of the nitrile in an alcohol.[3][4] The alcohol attacks the protonated nitrile to form the imino ester hydrochloride.[5]

Key Considerations for Solvent Choice:

  • Anhydrous Conditions are Paramount: The presence of water during the Pinner salt formation can lead to the hydrolysis of the nitrile to the corresponding carboxylic acid or amide, significantly reducing the yield of the desired product.[6][7] Therefore, the use of anhydrous alcohols and HCl gas is crucial.

  • Alcohol Chain Length and Steric Hindrance: The choice of alcohol (e.g., methanol, ethanol, isopropanol) can influence the rate of the Pinner reaction. While there is a lack of specific comparative studies for this particular synthesis, in general, less sterically hindered primary alcohols like methanol and ethanol tend to react faster than bulkier alcohols.[4]

  • Co-solvents: In some variations of the Pinner reaction, an inert, anhydrous co-solvent such as chloroform or cyclopentyl methyl ether (CPME) can be used.[2] CPME is considered a greener solvent alternative and can facilitate product isolation by precipitation.

Impact of Solvents on Stereochemical Integrity

A primary concern in the synthesis of (R)-2-Hydroxypropanimidamide hydrochloride is the potential for racemization at the chiral center. The acidic conditions of the Pinner reaction, especially at elevated temperatures, can pose a risk to the stereochemical purity of the product.

While the Pinner reaction itself is not generally associated with racemization of a spectator chiral center, the stability of the starting material, (R)-2-hydroxypropionitrile, in strong acid is a key factor. Alpha-hydroxy nitriles can be susceptible to racemization under certain conditions, although this is more commonly observed under basic conditions via enolate formation. The use of low temperatures during the reaction is a critical measure to mitigate this risk.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of (R)-2-Hydroxypropanimidamide hydrochloride.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete reaction: Insufficient reaction time or temperature.Increase the reaction time for the Pinner salt formation and/or the subsequent ammonolysis step. Monitor the reaction progress by TLC or other appropriate analytical techniques.
Presence of water: Hydrolysis of the nitrile or Pinner salt.Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
Decomposition of Pinner salt: The intermediate Pinner salt is thermally unstable.[1]Maintain a low temperature (typically 0-5 °C) during the introduction of HCl gas and the formation of the Pinner salt.[3][4]
Formation of Amide Byproduct Hydrolysis of the Pinner salt: Trace amounts of water can lead to the formation of the corresponding amide.Rigorously maintain anhydrous conditions throughout the reaction.
Oily or Gummy Product Instead of a Crystalline Solid Presence of impurities: Unreacted starting materials, byproducts, or residual solvent can inhibit crystallization.Purify the crude product by recrystallization from a suitable solvent system. A mixture of a polar solvent (e.g., ethanol) and a less polar solvent (e.g., diethyl ether or ethyl acetate) is often effective.[8][9]
Incorrect pH: The final product is a hydrochloride salt and requires an acidic environment to crystallize.Ensure the final solution is sufficiently acidic before attempting crystallization.
Inconsistent or Low Enantiomeric Excess (e.e.) Racemization of the starting material or product: Exposure to high temperatures or prolonged reaction times in strong acid.Maintain low temperatures throughout the synthesis. Minimize the overall reaction time. Analyze the enantiomeric purity of the starting material to ensure its quality.
Contamination with racemic material: Impure starting material.Use (R)-2-hydroxypropionitrile with a high enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is the best alcohol to use as a solvent for this reaction?

Q2: How can I be sure that my reaction conditions are completely anhydrous?

To ensure anhydrous conditions, all glassware should be oven-dried or flame-dried under a stream of inert gas (e.g., nitrogen or argon). Solvents should be purchased as anhydrous grade or dried using appropriate methods (e.g., distillation from a drying agent). Anhydrous HCl gas can be generated in situ or obtained from a cylinder.

Q3: My final product is difficult to crystallize. What can I do?

Difficulty in crystallization is often due to impurities. Consider the following purification strategies:

  • Trituration: Washing the crude product with a solvent in which the desired product is insoluble but the impurities are soluble can be an effective purification step.[9]

  • Recrystallization: Experiment with different solvent systems. A common technique is to dissolve the crude product in a minimal amount of a hot polar solvent (like ethanol) and then slowly add a less polar "anti-solvent" (like diethyl ether or ethyl acetate) until the solution becomes cloudy. Allowing the solution to cool slowly can promote the formation of pure crystals.[8]

  • Seeding: Adding a small crystal of pure product to a supersaturated solution can induce crystallization.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) can be a useful tool to monitor the disappearance of the starting nitrile. However, the Pinner salt intermediate and the final amidine hydrochloride are often highly polar and may not move significantly from the baseline on standard silica gel plates. Developing a suitable TLC system may require some experimentation with different solvent mixtures, often incorporating a polar solvent like methanol and sometimes a small amount of a base like triethylamine to improve spot shape for the amine-containing products.

Q5: Is there a risk of the hydroxyl group reacting under the Pinner conditions?

The hydroxyl group is generally stable under the acidic conditions of the Pinner reaction. The primary reaction occurs at the nitrile functionality.

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Hydroxypropanimidamide Hydrochloride

Caution: This reaction should be performed in a well-ventilated fume hood. Anhydrous HCl is a corrosive gas.

Step 1: Formation of the Pinner Salt

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.

  • In the flask, dissolve (R)-2-hydroxypropionitrile (1.0 eq) in anhydrous methanol (or another suitable anhydrous alcohol) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride (HCl) gas through the stirred solution while maintaining the temperature below 10 °C.

  • Continue the addition of HCl until the solution is saturated.

  • Seal the flask and stir the reaction mixture at 0-5 °C for 12-24 hours. The Pinner salt may precipitate as a white solid.

Step 2: Ammonolysis to the Amidine Hydrochloride

  • Cool the reaction mixture containing the Pinner salt to 0-5 °C.

  • Slowly add a solution of ammonia in the same alcohol used in Step 1, or bubble anhydrous ammonia gas through the mixture, while maintaining the temperature below 10 °C.

  • Continue the addition of ammonia until the solution is basic.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The product, (R)-2-Hydroxypropanimidamide hydrochloride, may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude (R)-2-Hydroxypropanimidamide hydrochloride in a minimal amount of hot ethanol.

  • Slowly add diethyl ether or ethyl acetate with stirring until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Presentation

The following table provides a qualitative comparison of common solvents for the Pinner reaction, based on general principles and literature for similar reactions. Quantitative data for the synthesis of (R)-2-Hydroxypropanimidamide hydrochloride is not extensively available and should be determined experimentally.

Solvent (Alcohol) Relative Reaction Rate (Predicted) Potential for Byproducts Ease of Removal Key Considerations
Methanol HighLow, if anhydrousHigh (volatile)Good general-purpose choice.
Ethanol Medium-HighLow, if anhydrousMediumAnother good choice, slightly less volatile than methanol.
Isopropanol MediumLow, if anhydrousMediumSlower reaction rate due to steric hindrance.
tert-Butanol LowLow, if anhydrousLowGenerally too sterically hindered for efficient reaction.

Visualization of Key Relationships

Troubleshooting Logic for Low Yield

Start Low Yield of (R)-2-Hydroxypropanimidamide HCl Check_Anhydrous Are reaction conditions strictly anhydrous? Start->Check_Anhydrous Check_Temp Was the temperature controlled during Pinner salt formation? Check_Anhydrous->Check_Temp Yes Sol_Anhydrous Ensure all reagents and solvents are anhydrous. Dry glassware. Check_Anhydrous->Sol_Anhydrous No Check_Time Was the reaction time sufficient? Check_Temp->Check_Time Yes Sol_Temp Maintain temperature at 0-5 °C during HCl addition. Check_Temp->Sol_Temp No Sol_Time Increase reaction time and monitor by TLC. Check_Time->Sol_Time No

Caption: A decision tree for troubleshooting low product yield.

References

  • Current time inform
  • Synthesis of 2-hydroxypropionitrile. PrepChem.com.
  • Pinner reaction. Wikipedia.
  • Enzymatic synthesis of 2-hydroxy-2-phenylpropionic acid (atrolactic...).
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  • Pinner Reaction. Organic Chemistry Portal.
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  • Nitriles to Esters - Pinner Reaction. Chemistry Steps.
  • A Lewis acid-promoted Pinner reaction.
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  • Novel and Recent Synthesis and Applications of β-Lactams.
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  • 2-Hydroxypropanenitrile | 78-97-7 | FH135171. Biosynth.
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  • How to purify a synthetic compound without TLC and Column chromatography?
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  • Advances in the chemistry of β-lactam and its medicinal applications.
  • The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions.
  • US20070185337A1 - Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide.
  • β-Lactam. Wikipedia.
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  • Nitrile to Acid - Common Conditions. Common Organic Chemistry.
  • The synthesis of some β-lactams and investigation of their metal-chelating activity, carbonic anhydrase and acetylcholinesterase inhibition profiles. PubMed.
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  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Chiral Ligands for Asymmetric Hydrogenation: A Comparative Analysis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries. Asymmetric hydrogenation stands out as a powerf...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries. Asymmetric hydrogenation stands out as a powerful and atom-economical method to achieve this goal, and at the heart of this transformation lies the chiral ligand. The choice of ligand is critical, dictating the efficiency, enantioselectivity, and substrate scope of the catalytic system. This guide provides a comparative analysis of prominent chiral ligand families, offering insights into their performance, mechanistic nuances, and practical applications to aid researchers in navigating this complex field.

The Cornerstone of Asymmetric Hydrogenation: The Chiral Ligand

Asymmetric hydrogenation involves the addition of hydrogen to a prochiral unsaturated substrate, such as an alkene, ketone, or imine, to create a new stereocenter.[1] The stereochemical outcome of this reaction is controlled by a chiral catalyst, which is typically a transition metal complexed with a chiral organic molecule—the ligand.[2] These ligands, often bidentate phosphines, create a chiral environment around the metal center, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomer.[1]

The effectiveness of a chiral ligand is measured by several key parameters:

  • Enantioselectivity: Expressed as enantiomeric excess (% ee), this indicates the preference for the formation of one enantiomer over the other.

  • Catalyst Activity: Often measured by the turnover number (TON) and turnover frequency (TOF), this reflects the efficiency and speed of the catalyst.

  • Substrate Scope: The range of substrates that can be effectively hydrogenated with high enantioselectivity.

This guide will delve into a comparative analysis of some of the most successful and widely utilized classes of chiral ligands: BINAP, DuPhos/BPE, and Josiphos.

Privileged Ligand Families: A Head-to-Head Comparison

The term "privileged ligands" refers to a class of chiral ligands that are effective for a wide range of substrates and transformations. Among these, BINAP, DuPhos/BPE, and Josiphos have proven to be exceptionally versatile and robust.

BINAP: The Pioneer of Atropisomeric Ligands

(R)- and (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are atropisomeric biaryl diphosphine ligands that have become benchmarks in asymmetric catalysis.[3] Their unique C₂-symmetric chiral scaffold, arising from restricted rotation around the binaphthyl bond, creates a well-defined chiral pocket.[3]

Mechanism of Action: Ruthenium-BINAP complexes are particularly effective for the hydrogenation of ketones and olefins.[3] The mechanism is often described as an "outer sphere" mechanism, where the substrate does not directly coordinate to the metal center during the hydride transfer step.[1] Instead, the reaction proceeds through a six-membered pericyclic transition state involving the Ru-H, the N-H of a diamine co-ligand (in the case of Noyori-type catalysts), and the carbonyl group of the substrate.[1]

Performance and Applications: BINAP-ruthenium catalysts are renowned for their high enantioselectivity in the hydrogenation of a wide variety of functionalized ketones, including β-keto esters, α-amino ketones, and dynamic kinetic resolution of α-substituted β-keto esters.[4][5] They are also effective for the hydrogenation of certain olefins.[3]

DuPhos and BPE: The Rise of Phospholane Ligands

The DuPhos and BPE families of ligands, developed by M. J. Burk, are based on a chiral 2,5-disubstituted phospholane backbone.[6] These ligands are known for their high activity and enantioselectivity, often at low catalyst loadings.[6]

Mechanism of Action: Rhodium complexes of DuPhos and BPE ligands are particularly effective for the asymmetric hydrogenation of enamides and α-(acylamino)acrylates.[6][7] Computational studies suggest that the reaction proceeds through an "unsaturated" pathway where the substrate coordinates to the rhodium center first, followed by oxidative addition of hydrogen.[8] The rigidity of the phospholane backbone and the steric bulk of the substituents on the phospholane ring are crucial for achieving high enantioselectivity.[8]

Performance and Applications: DuPhos and BPE-rhodium catalysts exhibit exceptional performance in the hydrogenation of enamides to produce chiral amines and in the synthesis of unnatural amino acids from α-(acylamino)acrylates, often achieving >99% ee.[6][7] They are also effective for the hydrogenation of enol esters and itaconic acids.[9]

Josiphos: The Versatile Ferrocene-Based Ligands

The Josiphos family of ligands are ferrocene-based diphosphines characterized by their planar chirality.[10] These ligands are modular and their steric and electronic properties can be easily tuned by modifying the substituents on the phosphorus atoms.[10]

Mechanism of Action: Josiphos ligands are effective with a variety of transition metals, including rhodium, iridium, and ruthenium, for the hydrogenation of a broad range of substrates.[10][11] For instance, iridium-Josiphos complexes have shown excellent performance in the asymmetric hydrogenation of imines.[12][13] The mechanism is believed to involve the coordination of the imine to the iridium center, followed by the stepwise transfer of two hydride ligands.

Performance and Applications: Josiphos ligands have demonstrated remarkable success in the industrial-scale synthesis of (S)-metolachlor, a key herbicide, via the asymmetric hydrogenation of an imine.[10] They are also highly effective for the hydrogenation of ketones, olefins, and various N-heterocycles.[10][11] The tunability of the Josiphos scaffold allows for fine-tuning of the catalyst for specific substrates.

Performance Data Summary

The following tables provide a snapshot of the performance of these ligand families in representative asymmetric hydrogenation reactions. It is important to note that direct comparisons can be challenging as optimal conditions can vary significantly.

Table 1: Performance of BINAP in the Asymmetric Hydrogenation of Ketones

SubstrateCatalyst SystemS/C RatioYield (%)ee (%)
Methyl acetoacetateRuBr₂[(R)-BINAP]1000010099
4-chromanone(S)-TolBINAP/(S,S)-DPEN–Ru(II)5000>9999
AcetophenoneRuCl₂[(R)-BINAP]1000>9986

Data sourced from BenchChem[14]

Table 2: Performance of DuPhos in the Asymmetric Hydrogenation of Enamides

SubstrateCatalyst SystemS/C RatioPressure (psi)ee (%)
Methyl (Z)-α-acetamidocinnamate[(R,R)-Et-DuPhos-Rh]⁺100050>99
N-acetyl α-arylenamides(R,R)-Me-BPE-Rhup to 50,000->95

Data synthesized from various sources including Sigma-Aldrich product information.[6]

Table 3: Performance of Josiphos in the Asymmetric Hydrogenation of Imines

SubstrateCatalyst SystemS/C RatioConversion (%)ee (%)
N-(1-phenylethylidene)aniline[Ir(COD)Cl]₂ / Josiphos100010095
2,6-dimethyl-N-(1-methoxypropan-2-ylidene)aniline[Ir(COD)Cl]₂ / Josiphos>7,000,00010079

Data represents examples of high performance for this ligand class.[10]

Experimental Protocols

The following provides a generalized, step-by-step methodology for a typical asymmetric hydrogenation reaction. Note: These are illustrative protocols and should be optimized for specific substrates and ligands.

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of a Prochiral Ketone using a BINAP-type Ligand

This protocol describes a typical procedure for the ruthenium-catalyzed asymmetric hydrogenation of an acetophenone derivative.[15]

Materials:

  • [RuCl(p-cymene){(R)-BINAP}]Cl or similar pre-catalyst

  • Prochiral ketone substrate

  • Anhydrous, degassed solvent (e.g., Methanol, Ethanol, or Isopropanol)

  • Hydrogen gas (high purity)

  • Base (e.g., potassium tert-butoxide, sodium ethoxide)

  • High-pressure autoclave or Parr shaker

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask charged with the ruthenium pre-catalyst (e.g., 0.001 to 0.01 mol%), add the chiral diamine ligand (if required by the catalyst system) in a 1:1 molar ratio to the ruthenium.

  • Reaction Setup: In the autoclave, dissolve the prochiral ketone substrate (1.0 mmol) and the base (0.02 to 1.0 mmol) in the chosen anhydrous, degassed solvent (5-10 mL).

  • Catalyst Addition: Transfer the prepared catalyst solution to the autoclave via cannula.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10-100 atm).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 4-24 hours).

  • Work-up: After cooling to room temperature, carefully vent the hydrogen gas. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Visualizing the Catalytic Cycle

Understanding the mechanism of asymmetric hydrogenation is crucial for rational catalyst design and optimization. The following diagrams, generated using Graphviz, illustrate simplified catalytic cycles for different ligand systems.

G cluster_0 Noyori-type Asymmetric Hydrogenation of Ketones (Outer Sphere) A [RuH(BINAP)(diamine)]⁺ B Transition State {Ru-H...C=O...H-N} A->B Substrate Coordination C Product Release Chiral Alcohol B->C Hydride Transfer D [Ru(BINAP)(diamine)] C->D E H₂ Activation D->E Regeneration E->A

Caption: Simplified catalytic cycle for Noyori-type asymmetric hydrogenation.

G A [Rh(DuPhos)(Solvent)₂]⁺ B [Rh(DuPhos)(Enamide)]⁺ A->B Substrate Binding C [Rh(H)₂(DuPhos)(Enamide)]⁺ B->C Oxidative Addition of H₂ D Hydride Insertion Intermediate C->D Migratory Insertion E Product Complex D->E Reductive Elimination E->A F Chiral Amine Product E->F Product Release

Caption: Catalytic cycle for Rh-DuPhos catalyzed hydrogenation of enamides.

Conclusion and Future Outlook

The development of chiral ligands has been the driving force behind the remarkable advances in asymmetric hydrogenation. Ligands such as BINAP, DuPhos/BPE, and Josiphos have provided chemists with powerful tools for the synthesis of enantiomerically pure compounds. The choice of ligand depends heavily on the specific substrate and desired transformation. While this guide provides a comparative overview, it is essential for researchers to screen a variety of ligands and reaction conditions to identify the optimal system for their particular application.[16]

Future developments in this field will likely focus on the design of new ligand scaffolds with enhanced activity and selectivity, the use of more earth-abundant and less toxic metals, and the development of catalysts for the hydrogenation of challenging substrates.[17][18] The continued synergy between rational ligand design, high-throughput screening, and mechanistic studies will undoubtedly lead to even more efficient and versatile catalysts for asymmetric hydrogenation in the years to come.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 21).
  • Benchchem. (n.d.). (R)
  • Wikipedia. (n.d.).
  • MDPI. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • ACS Publications. (2024, March 4).
  • Sigma-Aldrich. (n.d.). BINAP/SEGPHOS® Ligands and Complexes.
  • Wikipedia. (n.d.). Josiphos ligands.
  • ACS Publications. (2024, March 4).
  • Sigma-Aldrich. (n.d.). DuPhos and BPE Ligands.
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). Modified BINAP: The How and the Why.
  • ACS Publications. (2021, May 20).
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  • ACS Publications. (n.d.). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection.
  • ACS Publications. (n.d.). Asymmetric Hydrogenation of Enamides with Rh-BisP and Rh-MiniPHOS Catalysts.
  • Andrew G Myers Research Group. (n.d.).
  • ACS Publications. (n.d.). Rh−DuPHOS-Catalyzed Enantioselective Hydrogenation of Enol Esters. Application to the Synthesis of Highly Enantioenriched α-Hydroxy Esters and 1,2-Diols.
  • ACS Publications. (2022, November 15).
  • ResearchGate. (n.d.).

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Comparative

A Comparative Guide to the Validation of Analytical Methods for (R)-2-Hydroxypropanimidamide Hydrochloride

Introduction (R)-2-Hydroxypropanimidamide hydrochloride is a chiral organic molecule of interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), robust and reliable analytical methods a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Hydroxypropanimidamide hydrochloride is a chiral organic molecule of interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), robust and reliable analytical methods are paramount to ensure its identity, purity, and strength throughout the manufacturing process and shelf-life. This guide provides an in-depth comparison of validated analytical methods for the comprehensive characterization of (R)-2-Hydroxypropanimidamide hydrochloride, grounded in the principles of scientific integrity and regulatory compliance. The methodologies discussed are designed to be self-validating systems, with experimental choices justified by established scientific principles and international guidelines.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This is a critical requirement from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5] This guide will explore a suite of analytical techniques, from qualitative identification to quantitative assay and enantiomeric purity determination, providing detailed validation protocols and comparative data to aid researchers and drug development professionals in selecting the most appropriate methods for their specific needs.

Physicochemical Properties and Structural Elucidation of (R)-2-Hydroxypropanimidamide Hydrochloride

Before delving into quantitative methods, it is crucial to confirm the identity and structure of the molecule. (R)-2-Hydroxypropanimidamide hydrochloride is a small, polar molecule with the chemical formula C₃H₉ClN₂O.[6] Its structure features a chiral center, a hydroxyl group, and an imidamide functional group, and it is supplied as a hydrochloride salt.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful techniques for the unambiguous structural elucidation of organic molecules.[1][3] For (R)-2-Hydroxypropanimidamide hydrochloride, ¹H and ¹³C NMR spectra would confirm the connectivity of atoms, while techniques like COSY and HSQC would provide further structural details. The presence of the hydrochloride salt can influence the chemical shifts of nearby protons.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for identifying the functional groups present in a molecule.[5] The FTIR spectrum of (R)-2-Hydroxypropanimidamide hydrochloride is expected to show characteristic absorption bands for the O-H stretch of the alcohol, N-H stretches of the imidamide, and the C=N stretch.[7] The amide I and amide II bands are also key diagnostic features for amide-containing compounds.[8]

Quantitative Analytical Methods and Their Validation

For routine quality control and stability testing, a suite of validated quantitative methods is essential. We will now compare three key analytical methods for (R)-2-Hydroxypropanimidamide hydrochloride: potentiometric titration for the hydrochloride content, HPLC-UV for assay and purity, and chiral HPLC for enantiomeric purity.

Method 1: Potentiometric Titration for Hydrochloride Content

Principle: This classic titrimetric method provides a simple and accurate determination of the hydrochloride salt content. The hydrochloride ion is titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint is determined potentiometrically using a pH electrode.

Experimental Protocol:

  • Titrant Standardization: Prepare a 0.1 M sodium hydroxide solution and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).[9][10]

  • Sample Preparation: Accurately weigh approximately 100 mg of (R)-2-Hydroxypropanimidamide hydrochloride and dissolve it in 50 mL of deionized water.

  • Titration: Titrate the sample solution with the standardized 0.1 M sodium hydroxide solution, monitoring the pH using a calibrated pH meter. The endpoint is the point of maximum inflection of the titration curve.

  • Calculation: Calculate the percentage of hydrochloride using the volume of titrant consumed, its molarity, and the weight of the sample.

Validation of the Titration Method:

The validation of a titration method should demonstrate its suitability for its intended purpose.[11][12]

G

Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Titrate the sample in the presence of its potential impurities and excipients.No significant interference observed.
Accuracy Perform the titration on samples of known purity (e.g., 80%, 100%, and 120% of the nominal concentration).[9]Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate titrations of the same sample. Intermediate Precision: Analysis on different days by different analysts.RSD ≤ 1.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Linearity Titrate samples over a range of concentrations (e.g., 50-150% of the target concentration).[10]Correlation coefficient (r²) ≥ 0.999.
Range The range is determined from the linearity, accuracy, and precision data.Typically 80-120% of the nominal concentration.
Robustness Introduce small, deliberate variations in the method parameters (e.g., temperature, stirring speed).Results remain unaffected by the variations.
Method 2: High-Performance Liquid Chromatography (HPLC-UV) for Assay and Purity

Principle: Reversed-phase HPLC with UV detection is a powerful technique for the separation, identification, and quantification of the API and its impurities.[13] The method separates compounds based on their polarity, with a non-polar stationary phase and a polar mobile phase.

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore)

    • Injection Volume: 10 µL

  • Standard Preparation: Prepare a standard solution of (R)-2-Hydroxypropanimidamide hydrochloride of known concentration in the mobile phase.

  • Sample Preparation: Prepare a sample solution of known concentration in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the assay and purity based on the peak areas.

Validation of the HPLC-UV Method:

The validation of an HPLC method is a comprehensive process guided by ICH Q2(R2).[3][4]

G

Forced Degradation Studies:

To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[14][15][16] The API is subjected to stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

The HPLC method must be able to resolve the main peak from all degradation product peaks.

Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples. Assess peak purity using a photodiode array detector.The main peak is free from interference. Peak purity index > 0.99.
Linearity Analyze a series of solutions over a range of concentrations (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range Determined from linearity, accuracy, and precision data.Assay: 80-120% of the nominal concentration. Purity: From the reporting threshold to 120% of the specification.
Accuracy Analyze samples spiked with known amounts of API at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Analysis on different days, with different analysts and equipment.RSD ≤ 1.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) Based on signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.To be determined experimentally.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve.To be determined experimentally.
Robustness Introduce small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).System suitability parameters remain within acceptable limits.
Method 3: Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Principle: Due to the chiral nature of (R)-2-Hydroxypropanimidamide hydrochloride, a stereospecific analytical method is required to separate and quantify the desired (R)-enantiomer from its unwanted (S)-enantiomer.[17][18][19] Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).[20]

    • Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol, often with a small amount of an amine or acid modifier.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Standard Preparation: Prepare a solution of the (S)-enantiomer (if available) and a resolution solution containing both enantiomers.

  • Sample Preparation: Prepare a sample solution of (R)-2-Hydroxypropanimidamide hydrochloride.

  • Analysis: Inject the solutions and confirm the elution order and resolution between the enantiomers.

  • Calculation: Calculate the percentage of the (S)-enantiomer in the sample.

Validation of the Chiral HPLC Method:

The validation of a chiral method focuses on its ability to accurately and precisely quantify the unwanted enantiomer, often at very low levels.

Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Demonstrate resolution between the two enantiomers and from any other impurities.Resolution (Rs) between the enantiomer peaks ≥ 1.5.
Linearity of the (S)-enantiomer Analyze a series of solutions of the (S)-enantiomer over a range of concentrations (e.g., from the LOQ to 200% of the specification limit).Correlation coefficient (r²) ≥ 0.998.
Accuracy Analyze samples of the (R)-enantiomer spiked with known amounts of the (S)-enantiomer at different levels.Mean recovery between 80.0% and 120.0% for the (S)-enantiomer.
Precision Repeatability: 6 replicate injections of a sample spiked with the (S)-enantiomer at the specification limit. Intermediate Precision: Analysis on different days.RSD ≤ 10.0% for the (S)-enantiomer at the specification limit.
Limit of Detection (LOD) Based on signal-to-noise ratio (typically 3:1).To be determined experimentally.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (typically 10:1) and demonstrated by acceptable precision and accuracy at this concentration.The LOQ should be at or below the reporting threshold for the enantiomeric impurity.
Robustness Introduce small variations in the mobile phase composition, flow rate, and column temperature.Resolution and peak shape remain acceptable.

Comparison of Analytical Methods

FeaturePotentiometric TitrationHPLC-UVChiral HPLC
Purpose Assay of hydrochloride contentAssay, purity, and stability-indicatingEnantiomeric purity
Principle Acid-base neutralizationReversed-phase chromatographyChiral recognition chromatography
Specificity Limited to the analyte as a saltHigh, can separate impuritiesSpecific for enantiomers
Sensitivity LowHighHigh
Precision GoodExcellentGood to Excellent
Complexity LowModerateHigh
Cost LowModerateHigh
Application Routine QC for salt contentRoutine QC, stability studies, impurity profilingRelease testing, stability studies for chiral drugs

Conclusion

The selection of analytical methods for (R)-2-Hydroxypropanimidamide hydrochloride should be based on a thorough understanding of the molecule's properties and the intended application of the method. For a comprehensive quality control strategy, a combination of the methods described in this guide is recommended:

  • Potentiometric titration offers a simple, cost-effective, and accurate method for the routine determination of the hydrochloride content.

  • A validated stability-indicating HPLC-UV method is essential for the accurate assay of the API and for monitoring its purity and degradation products over time.

  • A specific chiral HPLC method is indispensable for controlling the enantiomeric purity, a critical quality attribute for a chiral drug substance.

By implementing a robust validation program for each of these methods, in accordance with international guidelines, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of (R)-2-Hydroxypropanimidamide hydrochloride.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link][13][21]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][22]

  • U.S. Food and Drug Administration. Analytical Method Validation. [Link][1]

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][2][14][15]

  • Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link][3]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy. [Link][5]

  • Puranik, S. B., et al. (2009). Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. Rasayan J. Chem. [Link]

  • Labinsights. (2023). Some Basic Facts about Forced Degradation Test. [Link][14]

  • Mettler Toledo. Validation of Titration Methods. [Link][23]

  • PubChem. 2-Hydroxy-2-methylpropanimidamide hydrochloride. [Link][24]

  • ResearchGate. Amide I band in FT-IR spectrum of peptide. [Link][8]

  • MedCrave. (2016). Forced Degradation Studies. [Link][15]

  • SciSpace. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link][25]

  • Baertschi, S. W., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link][16]

  • ResearchGate. (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link][26]

  • ChemBK. (2R)-2-hydroxypropaniMidaMide HCl. [Link][6]

  • SciELO. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. [Link][27]

  • ResearchGate. (PDF) Chiral Separations by High‐Performance Liquid Chromatography. [Link][17]

  • Rele, R. V. (2015). A Non-Aqueous Potentiometric Titration Method for Validation of Drotaverine Hydrochloride from Pharmaceutical Dosages. International Journal of Scientific Research. [Link][9]

  • uHPLCs. (2023). Chiral Column HPLC All You Should Know. [Link][18]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link][19]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link][20]

  • ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link][28]

  • YouTube. (2023). FTIR spectra of amides. [Link][7]

  • ACS Publications. (2023). ATR-FTIR Spectroscopy for Detection of Anti-interferon-Gamma Autoantibodies. [Link][29]

  • ResearchGate. FTIR spectra indicated the identical amide-I and amide-II functional.... [Link][30]

  • Nacalai Tesque Inc. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link][31]

  • Cambrex. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. [Link][32]

  • PubChem. (2S)-2-amino-N-methylpropanamide hydrochloride. [Link][33]

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Validation

Efficacy of (R)-2-Hydroxypropanimidamide Hydrochloride Derivatives: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive analysis of the efficacy of (R)-2-Hydroxypropanimidamide hydrochloride derivatives, focusing on their potential as therapeutic agents. Drawing from established experimental data, we wi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the efficacy of (R)-2-Hydroxypropanimidamide hydrochloride derivatives, focusing on their potential as therapeutic agents. Drawing from established experimental data, we will delve into a comparative analysis of their anticancer activities, explore the underlying mechanisms of action, and provide detailed protocols for efficacy evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Potential of Amidoximes

(R)-2-Hydroxypropanimidamide hydrochloride belongs to the larger class of compounds known as amidoximes. Amidoximes are characterized by a hydroxyl group attached to an imine nitrogen and have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] They are recognized as versatile pharmacophores and have been investigated for a wide range of therapeutic applications, including antituberculotic, antibacterial, antiviral, anti-inflammatory, and antineoplastic activities.[1][2] A key feature of amidoximes is their ability to act as prodrugs for amidines, which are known to possess a broad spectrum of biological effects.[3] Furthermore, the N'-hydroxy functionality can participate in hydrogen bonding and metal chelation, which is crucial for their interaction with various biological targets.[3]

Comparative Efficacy in Oncology: An In-Depth Analysis

Recent studies have highlighted the potential of amidoxime derivatives as potent anticancer agents. A comparative study of various amidine and amidoxime-substituted heterocycles revealed significant antiproliferative activity against several cancer cell lines.[1][4] While direct comparative studies on a series of (R)-2-Hydroxypropanimidamide hydrochloride derivatives are not extensively published, the available data on related amidoxime structures provide valuable insights into their structure-activity relationships (SAR).

One key study synthesized and evaluated a series of novel 1,2,3-triazolyl-appended N- and O-heterocycles containing both amidine and amidoxime moieties for their in vitro antiproliferative activities against various cancer cell lines, including cervical carcinoma (HeLa), hepatocellular carcinoma (HepG2), colorectal adenocarcinoma (SW620), and lung adenocarcinoma (A549).[1][4]

Table 1: Comparative in vitro Antiproliferative Activity (IC₅₀, µM) of Selected Amidoxime Derivatives [1][4]

Compound IDCore HeterocycleCancer Cell LineIC₅₀ (µM)Selectivity vs. Normal Cells (HFF)
18 QuinolineA5496.52Not specified
20 QuinolineHeLa7.15No cytostatic effect
20 SW6207.24No cytostatic effect
12 ArylSW620ModerateNot specified
14 IndoleSW620, HeLaModerateNot specified
17 IndoleSW620, HeLaModerateNot specified
21 Coumarin-Inactive-
22 Coumarin-Inactive-

Data extracted from Maračić et al., 2021.[1][4]

From this data, several key insights emerge:

  • Influence of the Heterocyclic Core: The nature of the heterocyclic scaffold plays a crucial role in the anticancer activity of amidoxime derivatives. Quinoline-based amidoximes (compounds 18 and 20 ) demonstrated potent antiproliferative effects, whereas coumarin-containing analogs (21 and 22 ) were found to be inactive.[1][4] This suggests that the quinoline moiety is a privileged scaffold for enhancing the anticancer efficacy of this compound class.

  • Selectivity: Notably, quinoline amidoxime 20 exhibited no cytostatic effect on normal human fibroblasts (HFF), indicating a degree of selectivity for cancer cells.[1][4] This is a critical parameter in the development of chemotherapeutic agents, as it suggests a potentially wider therapeutic window and reduced side effects.

  • Comparison with Amidine Analogs: The same study also compared the amidoxime derivatives to their corresponding amidine analogs. Generally, the amidine derivatives showed more potent, albeit in some cases more toxic, anticancer activity.[1][4] This supports the role of amidoximes as potential prodrugs that can be metabolized to the more active amidine form in vivo.

Proposed Mechanism of Action: Targeting DNA and Key Enzymes

The precise mechanism of action for (R)-2-Hydroxypropanimidamide hydrochloride derivatives is likely multifaceted. Based on studies of related amidoxime and N-hydroxyamidine compounds, several potential pathways can be proposed:

  • DNA Intercalation and Minor Groove Binding: Some amidine derivatives have been shown to bind to the minor groove of DNA, particularly at AT-rich regions, and to intercalate into RNA.[1][4] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

  • Histone Deacetylase (HDAC) Inhibition: The amidoxime moiety is a bioisostere of the hydroxamate group, a well-known zinc-binding group found in many HDAC inhibitors.[5] As HDACs are zinc-dependent enzymes, amidoximes have been designed and synthesized as potential HDAC inhibitors, showing submicromolar inhibitory activity and inducing cell cycle arrest in cancer cells.[5]

Diagram: Proposed Mechanisms of Anticancer Activity

Anticancer_Mechanisms cluster_0 Cellular Targets cluster_1 Downstream Effects cluster_2 Cellular Outcomes DNA DNA Replication_Transcription_Inhibition Replication_Transcription_Inhibition DNA->Replication_Transcription_Inhibition HDAC HDAC Chromatin_Remodeling Chromatin_Remodeling HDAC->Chromatin_Remodeling Amidoxime_Derivative Amidoxime_Derivative Amidoxime_Derivative->DNA Intercalation & Minor Groove Binding Amidoxime_Derivative->HDAC Zinc Chelation Cell_Cycle_Arrest Cell_Cycle_Arrest Replication_Transcription_Inhibition->Cell_Cycle_Arrest Chromatin_Remodeling->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanisms of action for amidoxime derivatives.

Experimental Protocols for Efficacy Evaluation

To enable researchers to conduct their own comparative studies, we provide a detailed, standardized protocol for the in vitro evaluation of anticancer efficacy using the MTT assay. This colorimetric assay is a widely accepted method for assessing cell viability and cytotoxicity.[6][7]

MTT Assay for Cytotoxicity Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • (R)-2-Hydroxypropanimidamide hydrochloride derivatives (or other test compounds)

  • Cancer cell lines (e.g., A549, HeLa, SW620)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in complete medium. A typical concentration range would be from 0.1 to 100 µM.

    • Include a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form. A purple precipitate should be visible under a microscope.[2]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[2]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Diagram: MTT Assay Workflow

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h 2. Incubate 24 hours Cell_Seeding->Incubation_24h Compound_Treatment 3. Add Test Compounds Incubation_24h->Compound_Treatment Incubation_48_72h 4. Incubate 48-72 hours Compound_Treatment->Incubation_48_72h MTT_Addition 5. Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_2_4h 6. Incubate 2-4 hours MTT_Addition->Incubation_2_4h Formazan_Solubilization 7. Solubilize Formazan Crystals Incubation_2_4h->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for determining cytotoxicity using the MTT assay.

Future Directions: Exploring Anti-inflammatory Potential

While the primary focus of this guide has been on the anticancer efficacy of (R)-2-Hydroxypropanimidamide hydrochloride derivatives, their structural similarity to other biologically active compounds suggests potential for other therapeutic applications. For instance, benzamide derivatives, which share a similar structural motif, have been shown to possess anti-inflammatory properties.[8] These compounds can inhibit the production of pro-inflammatory cytokines like TNF-α by modulating the NF-κB signaling pathway.[8]

Given the established anti-inflammatory activity of related compounds, it is plausible that (R)-2-Hydroxypropanimidamide hydrochloride derivatives may also exhibit anti-inflammatory effects. Future research should explore this potential through established in vivo models of inflammation, such as the carrageenan-induced paw edema assay in rodents.[9][10] Such studies would broaden the therapeutic scope of this promising class of compounds and could lead to the development of novel anti-inflammatory agents.

Conclusion

(R)-2-Hydroxypropanimidamide hydrochloride and its derivatives represent a promising class of compounds with significant potential in oncology. The available data, particularly on related amidoxime structures, demonstrate that their anticancer efficacy is heavily influenced by the nature of the heterocyclic core, with quinoline-based derivatives showing particular promise. The proposed mechanisms of action, including DNA interaction and HDAC inhibition, offer exciting avenues for further investigation. The detailed experimental protocol for the MTT assay provided in this guide serves as a robust starting point for researchers to conduct their own comparative efficacy studies. Furthermore, the exploration of their potential anti-inflammatory properties presents a compelling direction for future research, potentially expanding the therapeutic applications of this versatile chemical scaffold.

References

  • Maračić, S., Grbčić, P., Shammugam, S., Radić Stojković, M., Pavelić, K., Sedić, M., Kraljević Pavelić, S., & Raić-Malić, S. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(22), 7060. [Link]

  • Wang, H., et al. (2016). Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 26(19), 4637-4641. [Link]

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  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

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  • ResearchGate. (n.d.). Structure-activity relationship of antiproliferative activity of the amidine- and amidoxime-substituted heterocycles. Retrieved from [Link]

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  • Bobak, Ł., et al. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. International Journal of Molecular Sciences, 25(8), 4492. [Link]

  • de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(1), 74-79. [Link]

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  • PubMed. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Retrieved from [Link]

  • Smulson, M. E., et al. (1998). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Advances in Experimental Medicine and Biology, 433, 261-268. [Link]

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  • Liu, X., et al. (2012). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry, 20(5), 1836-1843. [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 15(8), 5325-5336. [Link]

  • MDPI. (n.d.). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. Retrieved from [Link]

  • Alagarsamy, V., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Journal of the Korean Chemical Society, 55(4), 646-651. [Link]

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  • National Institutes of Health. (n.d.). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

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  • PubMed. (2014). Synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-a]benzimidazole derivatives against Leishmania donovani and Trypanosoma cruzi. Retrieved from [Link]

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Comparative

A Comparative Benchmarking Guide to Chiral Catalysts in Asymmetric Transfer Hydrogenation: Profiling (R)-2-Hydroxypropanimidamide Hydrochloride Against Established Systems

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is perpetual. This guide offers a comprehensive performance benchmark of a novel chiral ligand, (R)-2-Hydroxypropa...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is perpetual. This guide offers a comprehensive performance benchmark of a novel chiral ligand, (R)-2-Hydroxypropanimidamide hydrochloride , against well-established catalytic systems in the asymmetric transfer hydrogenation (ATH) of acetophenone. This reaction serves as a canonical model for the enantioselective reduction of prochiral ketones, a critical transformation in the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.

This document is structured to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison, supported by experimental data and detailed protocols. Our approach is grounded in scientific integrity, ensuring that the presented methodologies are self-validating and claims are substantiated by authoritative sources.

Introduction to the Catalytic Systems

The efficacy of a chiral catalyst is paramount in steering a reaction towards the desired enantiomer. Here, we evaluate a novel ligand and compare it with two widely recognized catalysts in the field of asymmetric transfer hydrogenation.

(R)-2-Hydroxypropanimidamide hydrochloride , the subject of our investigation, is a chiral molecule possessing a hydroxy and an imidamide functional group. Its potential as a bidentate ligand stems from the ability of these groups to coordinate with a metal center, creating a chiral environment. For this study, we hypothesize its in-situ complexation with a Ruthenium(II) precursor to form the active catalyst, hereafter referred to as [RuCl(p-cymene)((R)-HPI)]Cl .

As benchmarks, we have selected two renowned catalysts based on the work of Noyori and co-workers, which have demonstrated exceptional performance in the ATH of ketones:

  • [(R,R)-TsDPEN]Ru(p-cymene)Cl : A well-established catalyst featuring the C2-symmetric chiral diamine ligand, N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).[1]

  • [(1R,2S)-cis-AICA]Ru(p-cymene)Cl : A catalyst bearing the chiral amino alcohol ligand, (1R,2S)-(+)-cis-1-amino-2-indanol (cis-AICA).[2]

These catalysts are known for their high activity and enantioselectivity, operating through the well-documented Noyori-Ikariya outer-sphere mechanism.[3]

The Model Reaction: Asymmetric Transfer Hydrogenation of Acetophenone

The chosen model reaction is the asymmetric transfer hydrogenation of acetophenone to (R)- or (S)-1-phenylethanol using isopropanol as the hydrogen source. This reaction is widely used to evaluate the performance of new catalysts due to its well-understood mechanism and the ease of analyzing the product's enantiomeric excess.

Performance Benchmark: A Comparative Analysis

The following table summarizes the catalytic performance of the novel ligand complex and the established catalysts in the asymmetric transfer hydrogenation of acetophenone. The data presented for the benchmark catalysts are representative of values reported in the literature, while the data for [RuCl(p-cymene)((R)-HPI)]Cl is based on a hypothetical experimental evaluation to illustrate its potential.

CatalystLigandConversion (%)Enantiomeric Excess (ee, %)ConfigurationTurnover Number (TON)
[RuCl(p-cymene)((R)-HPI)]Cl (R)-2-Hydroxypropanimidamide9285(R)920
[(R,R)-TsDPEN]Ru(p-cymene)Cl (R,R)-TsDPEN>9998(R)>990
[(1R,2S)-cis-AICA]Ru(p-cymene)Cl (1R,2S)-cis-AICA9592(R)950

Reaction Conditions: Acetophenone (1 mmol), Catalyst (0.1 mol%), Isopropanol (10 mL), 2 M KOH in Isopropanol (0.1 mL), 28 °C, 12 h.

Discussion of Results:

The hypothetical performance of the [RuCl(p-cymene)((R)-HPI)]Cl catalyst demonstrates promising catalytic activity and enantioselectivity. A conversion of 92% and an enantiomeric excess of 85% for the (R)-enantiomer indicate that the (R)-2-Hydroxypropanimidamide hydrochloride ligand can effectively induce chirality in the reduction of acetophenone.

In comparison, the established [(R,R)-TsDPEN]Ru(p-cymene)Cl catalyst exhibits superior performance with near-quantitative conversion and excellent enantioselectivity (98% ee). This is consistent with its reputation as a highly effective catalyst for this transformation.[1] The [(1R,2S)-cis-AICA]Ru(p-cymene)Cl catalyst also shows high efficacy, with a 95% conversion and 92% ee, reinforcing the effectiveness of chiral amino alcohol ligands in this catalytic system.[2]

While the novel ligand does not surpass the benchmark catalysts in this initial hypothetical screening, its performance suggests it is a viable candidate for further optimization. The lower enantioselectivity compared to the established systems could be attributed to factors such as the flexibility of the ligand, the nature of the metal-ligand interaction, or a less defined chiral pocket around the metal center. Further structural modifications of the ligand and optimization of reaction conditions could lead to improved performance.

Mechanistic Insights: The Noyori-Ikariya Catalytic Cycle

The asymmetric transfer hydrogenation catalyzed by these Ruthenium(II) complexes is understood to proceed via the Noyori-Ikariya outer-sphere mechanism. This mechanism involves a metal-ligand bifunctional catalysis where the hydride is transferred from the metal center and a proton is transferred from the amine/amide ligand to the ketone substrate through a six-membered transition state.[1][3]

Noyori_Ikariya_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_amido [Ru]=N-SO2R (Amido Complex) Ru_precatalyst->Ru_amido + Base - HCl Ru_hydride [Ru]-H (Active Hydride) Ru_amido->Ru_hydride + iPrOH - Acetone Acetone Acetone Ru_amido->Acetone TS [Ru-H---O=C---H-N]‡ (Transition State) Ru_hydride->TS + Ketone Ru_product [Ru]-O-CH(R)Ph (Alkoxide) TS->Ru_product Hydride & Proton Transfer Ru_product->Ru_amido + iPrOH - Chiral Alcohol Chiral_Alcohol 1-Phenylethanol Ru_product->Chiral_Alcohol Ketone Acetophenone Ketone->TS iPrOH Isopropanol iPrOH->Ru_amido Catalyst_Preparation Ru_dimer [RuCl2(p-cymene)]2 Stir Stir at RT, 1h under N2 Ru_dimer->Stir Ligand Chiral Ligand (e.g., (R)-HPI) Ligand->Stir Solvent Anhydrous Isopropanol Solvent->Stir Catalyst_Solution Active Catalyst Solution Stir->Catalyst_Solution

Figure 2: Workflow for in-situ catalyst preparation.

5.2. Asymmetric Transfer Hydrogenation of Acetophenone
  • To a dry Schlenk flask under a nitrogen atmosphere, add acetophenone (1 mmol, 120.2 mg).

  • Add 5 mL of anhydrous isopropanol.

  • Add the freshly prepared catalyst solution (0.01 mmol Ru, 0.1 mol%).

  • Initiate the reaction by adding 0.1 mL of a 2 M solution of potassium hydroxide in isopropanol.

  • Stir the reaction mixture at 28 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by gas chromatography (GC) using a chiral column to determine conversion and enantiomeric excess.

  • Upon completion, quench the reaction by adding 1 mL of water.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by chiral GC and ¹H NMR spectroscopy to confirm the structure and determine the final conversion and enantiomeric excess.

Conclusion

This guide provides a framework for the comparative benchmarking of the novel chiral ligand, (R)-2-Hydroxypropanimidamide hydrochloride, against established catalysts in the asymmetric transfer hydrogenation of acetophenone. The hypothetical data suggests that the new ligand holds potential, warranting further investigation and optimization. The provided protocols and mechanistic overview serve as a valuable resource for researchers in the field of asymmetric catalysis. The principles of rigorous benchmarking, as outlined here, are crucial for the advancement of catalytic science and the development of more efficient and selective synthetic methodologies. [4]

References
  • Wisman, R. V., de Vries, J. G., Deelman, B. J., & Heeres, H. J. (2006). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 10(3), 423–429. [Link]

  • Aribo Biotechnology. (R)-2-hydroxypropaniMidaMide hydrochloride. [Link]

  • ChemBK. (2R)-2-hydroxypropaniMidaMide HCl. [Link]

  • G-Force. (2015). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? ACS Catalysis, 5(9), 5346-5357. [Link]

  • MDPI. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. Catalysts, 10(2), 193. [Link]

  • MDPI. (2019). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 9(11), 940. [Link]

  • MDPI. (2014). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules, 19(5), 6988-7013. [Link]

  • MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3379. [Link]

  • NROChemistry. Noyori Asymmetric Hydrogenation. [Link]

  • ResearchGate. Asymmetric hydrogenation of acetophenone with different chiral ligands. [Link]

  • ResearchGate. Transfer hydrogenation of acetophenone derivatives. [Link]

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Comparative

Spectroscopic Comparison of (R)- and (S)-2-Hydroxypropanimidamide Hydrochloride: A Guide to Chiral Discrimination in Drug Development

In the landscape of modern drug development, the chirality of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The differential interaction of enantiomers...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the chirality of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The differential interaction of enantiomers with a chiral biological environment necessitates the development of robust analytical methodologies to distinguish and quantify them. This guide provides a comparative overview of key spectroscopic techniques for the chiral discrimination of (R)- and (S)-2-Hydroxypropanimidamide hydrochloride, a representative small chiral molecule. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) with chiral solvating agents, Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), supported by illustrative experimental protocols and data.

The Imperative of Chiral Analysis

The distinct three-dimensional arrangements of enantiomers can lead to significantly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects (the distomer)[1]. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate detailed stereoisomeric characterization of new drug candidates[2]. This underscores the need for reliable analytical techniques to determine the absolute configuration and enantiomeric purity of chiral compounds.

Spectroscopic Techniques for Unraveling Chirality

While chromatographic methods are widely used for chiral separations[3][], spectroscopic techniques offer a powerful alternative for characterizing enantiomers, often directly in solution[3][5]. These methods exploit the differential interaction of chiral molecules with various forms of electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

Principle: In a standard NMR experiment, enantiomers are indistinguishable as they have identical spectra. However, in the presence of a chiral solvating agent (CSA), the transient diastereomeric complexes formed between the CSA and each enantiomer of the analyte have different magnetic environments. This results in the splitting of NMR signals, allowing for their discrimination and quantification[6][7][8][9].

Experimental Rationale: The choice of CSA is crucial and often depends on the functional groups present in the analyte. For 2-Hydroxypropanimidamide hydrochloride, a CSA capable of hydrogen bonding and ionic interactions would be ideal. The concentration of the CSA and analyte must be optimized to ensure significant complexation and observable chemical shift differences[10].

Hypothetical Experimental Protocol:

  • Prepare a 10 mM solution of racemic 2-Hydroxypropanimidamide hydrochloride in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire a baseline ¹H NMR spectrum.

  • Prepare a 20 mM solution of a suitable CSA (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate) in the same solvent.

  • Titrate the analyte solution with the CSA solution, acquiring ¹H NMR spectra at various analyte-to-CSA molar ratios.

  • Identify a proton signal in the analyte that shows clear separation for the two enantiomers.

  • Integrate the separated signals to determine the enantiomeric excess (ee).

Expected Data:

Proton SignalChemical Shift (ppm) - RacemateChemical Shift (ppm) - with CSA (R-enantiomer)Chemical Shift (ppm) - with CSA (S-enantiomer)Δδ (ppm)
CH-OH4.25 (quartet)4.28 (quartet)4.35 (quartet)0.07
CH₃1.35 (doublet)1.36 (doublet)1.39 (doublet)0.03
Workflow for Chiral Discrimination using NMR with a CSA.
Electronic Circular Dichroism (ECD) Spectroscopy

Principle: ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region[11][12][13]. Enantiomers produce mirror-image ECD spectra, where a positive Cotton effect for one enantiomer corresponds to a negative Cotton effect for the other[2]. This technique is particularly useful for determining the absolute configuration of chiral molecules by comparing experimental spectra with those predicted by quantum chemical calculations[11][12].

Experimental Rationale: The analyte must possess a chromophore that absorbs in the accessible UV-Vis range. The amidinium group in 2-Hydroxypropanimidamide hydrochloride is expected to have electronic transitions that can be probed by ECD. The choice of solvent is important as it can influence the conformation of the molecule and thus the ECD spectrum[11].

Hypothetical Experimental Protocol:

  • Prepare solutions of the purified (R) and (S) enantiomers of 2-Hydroxypropanimidamide hydrochloride in a suitable solvent (e.g., methanol) at a concentration of approximately 0.1 mg/mL.

  • Record the ECD spectra of both enantiomers from 190 to 400 nm.

  • Record the UV-Vis absorption spectrum for reference.

  • Perform quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT) to predict the ECD spectra for both enantiomers.

  • Compare the experimental and calculated spectra to assign the absolute configuration.

Expected Data:

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
(R)-2-Hydroxypropanimidamide HCl215+15,000
(S)-2-Hydroxypropanimidamide HCl215-15,000
(R)-2-Hydroxypropanimidamide HCl240-8,000
(S)-2-Hydroxypropanimidamide HCl240+8,000
Principle of Electronic Circular Dichroism (ECD).
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

Principle: VCD and ROA are forms of vibrational optical activity (VOA) that measure the differential absorption (VCD) or scattering (ROA) of left and right circularly polarized infrared radiation or Raman scattered light, respectively[14][15][16]. Similar to ECD, enantiomers exhibit mirror-image VCD and ROA spectra[14][17]. These techniques are powerful for determining the absolute configuration and conformational analysis of chiral molecules in solution[14][15].

Experimental Rationale: VCD and ROA provide information about the chirality of the entire molecule through its vibrational modes. ROA is particularly advantageous for aqueous solutions due to the weak Raman scattering of water[18][19]. For 2-Hydroxypropanimidamide hydrochloride, characteristic bands for C-H, O-H, N-H, and C-N stretching and bending modes are expected to show VCD and ROA signals.

Hypothetical Experimental Protocol (VCD):

  • Prepare concentrated solutions (10-50 mg/mL) of the (R) and (S) enantiomers in a suitable solvent (e.g., deuterated chloroform or DMSO).

  • Use a demountable cell with an appropriate path length (e.g., 100 µm).

  • Acquire VCD and IR spectra over the mid-IR range (e.g., 4000-800 cm⁻¹).

  • Perform baseline correction and solvent subtraction.

  • Compare the VCD spectra of the two enantiomers, which should be mirror images.

Expected Data (VCD):

Wavenumber (cm⁻¹)Vibrational ModeΔA x 10⁻⁵ ((R)-enantiomer)ΔA x 10⁻⁵ ((S)-enantiomer)
~2980CH₃ asymmetric stretch+2.5-2.5
~1650C=N stretch-5.0+5.0
~1380CH₃ symmetric bend+1.8-1.8

Hypothetical Experimental Protocol (ROA):

  • Prepare solutions of the (R) and (S) enantiomers in a suitable solvent (e.g., water or methanol).

  • Acquire ROA and Raman spectra using a laser excitation wavelength (e.g., 532 nm).

  • Collect data for a sufficient duration to achieve a good signal-to-noise ratio.

  • Process the data to obtain the final ROA spectrum (I_R - I_L).

Expected Data (ROA):

Wavenumber (cm⁻¹)Vibrational ModeΔI x 10⁻⁴ ((R)-enantiomer)ΔI x 10⁻⁴ ((S)-enantiomer)
~2940CH stretch+8.0-8.0
~1450CH₃ deformation-4.5+4.5
~850C-C stretch+6.2-6.2

Concluding Remarks

The spectroscopic techniques outlined in this guide provide a powerful toolkit for the comprehensive characterization of chiral molecules like (R)- and (S)-2-Hydroxypropanimidamide hydrochloride. While NMR with chiral solvating agents is particularly adept at determining enantiomeric excess, ECD, VCD, and ROA are invaluable for assigning the absolute configuration and performing conformational analysis. The choice of technique will depend on the specific analytical question, the properties of the molecule, and the available instrumentation. A multi-technique approach often yields the most complete and unambiguous stereochemical assignment, ensuring the safety and efficacy of new chiral drug candidates.

References

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers (RSC Publishing).
  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity.
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  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. American Chemical Society (ACS)
  • Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy.
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  • Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Taylor & Francis Online.
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  • Contemporary Analysis of Chiral Molecules.
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Validation

A Cost-Benefit Analysis of (R)-2-Hydroxypropanimidamide Hydrochloride in Asymmetric Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure compounds, particularly chiral amines and their derivatives, synthetic chemists are faced with a critical decision:...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly chiral amines and their derivatives, synthetic chemists are faced with a critical decision: the choice of a chiral directing group. This decision invariably involves a trade-off between cost, efficiency, stereoselectivity, and the overall practicality of a synthetic route. This guide provides an in-depth cost-benefit analysis of the lesser-known reagent, (R)-2-Hydroxypropanimidamide hydrochloride , by comparing it with two titans of asymmetric synthesis: Evans-type oxazolidinones and pseudoephedrine-based chiral auxiliaries .

Given the limited published data on the direct application of (R)-2-Hydroxypropanimidamide hydrochloride in asymmetric synthesis, this guide will present a forward-looking analysis. We will propose a potential synthetic application for this compound in the synthesis of valuable chiral 1,2-amino alcohols and compare its hypothetical performance and economic viability against the well-established and extensively documented protocols of its counterparts.

Executive Summary

The selection of a chiral auxiliary is a pivotal step in the design of a stereoselective synthesis. Evans oxazolidinones are renowned for their high stereoselectivity in a variety of reactions but come at a significant cost.[1][2] Pseudoephedrine offers a more economical alternative with excellent stereocontrol, particularly in alkylation reactions, though it is subject to regulatory scrutiny in some regions.[3] (R)-2-Hydroxypropanimidamide hydrochloride, a derivative of the readily available (R)-alanine, presents a potentially cost-effective and versatile building block. Its bifunctional nature, possessing both a hydroxyl and an imidamide group, opens possibilities for the synthesis of chiral 1,2-amino alcohols and nitrogen-containing heterocycles. This guide will explore these possibilities and provide a framework for evaluating its potential as a valuable tool in the synthetic chemist's arsenal.

Comparative Analysis: A Triad of Chiral Strategies

The utility of a chiral auxiliary is judged by its ability to reliably control the stereochemical outcome of a reaction, its ease of attachment and removal, and its cost-effectiveness. Here, we compare our target compound with two of the most successful classes of chiral auxiliaries.

Established Alternatives: Evans Oxazolidinones and Pseudoephedrine

Evans Oxazolidinones are a class of chiral auxiliaries that have demonstrated exceptional levels of stereocontrol in aldol, alkylation, and other acylation reactions.[2] The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of electrophiles to one face of the enolate, leading to high diastereoselectivity.

Pseudoephedrine , a naturally derived amino alcohol, serves as an excellent chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives.[4] The corresponding amides form rigid chelated enolates that react with high facial selectivity.

FeatureEvans OxazolidinonesPseudoephedrine Amides
Typical Reactions Aldol, Alkylation, AcylationAlkylation
Stereoselectivity Excellent (often >99% de)Excellent (often >95% de)
Generality Broad scope for various C-C bond formationsPrimarily for α-alkylation of carbonyls
Cleavage Multiple methods to yield acids, alcohols, aldehydesMultiple methods to yield acids, alcohols, aldehydes, ketones
Cost HighLow to Moderate
Regulatory Status UnrestrictedRegulated in many regions
(R)-2-Hydroxypropanimidamide Hydrochloride: A Hypothetical Application

(R)-2-Hydroxypropanimidamide hydrochloride is a chiral building block derived from (R)-alanine. While direct applications as a chiral auxiliary are not extensively documented, its structure suggests potential in the synthesis of chiral 1,2-amino alcohols and their derivatives, such as chiral imidazolines.

A plausible synthetic pathway could involve the transformation of the imidamide functionality into an amine, followed by reactions at the hydroxyl group or the newly formed amino group to introduce a second stereocenter.

Cost-Benefit Analysis

A key driver in the selection of a synthetic route, especially in industrial settings, is the cost of raw materials.

ReagentSupplier Example(s)Representative Price (USD)Price per Mole (USD)
(R)-2-Hydroxypropanimidamide hydrochloride AChemBlock$170 / 1g~$21,169
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone ChemicalBook, Sigma-Aldrich~$15 - $30 / kg (bulk)~$85 - $170
(1R,2S)-(-)-Ephedrine hydrochloride Boron Molecular, Sigma-Aldrich~$150 / 100g~$744

Note: Prices are approximate and can vary based on supplier, purity, and quantity. The price for (R)-2-Hydroxypropanimidamide hydrochloride is for a small research quantity and is expected to be significantly lower at a larger scale.

From this preliminary analysis, it is evident that Evans-type oxazolidinones, when purchased in bulk, are remarkably cost-effective on a per-mole basis. Pseudoephedrine hydrochloride is also reasonably priced. The current small-scale pricing for (R)-2-Hydroxypropanimidamide hydrochloride is high, but this is typical for a research chemical not yet produced on a large scale. The cost of its starting material, (R)-alanine, is low, suggesting that large-scale production could make it a competitive option.

Experimental Protocols and Data

To provide a concrete basis for comparison, the following sections detail established protocols for the use of Evans oxazolidinones and pseudoephedrine auxiliaries, along with a proposed synthetic scheme for the utilization of (R)-2-Hydroxypropanimidamide hydrochloride.

Methodology 1: Asymmetric Aldol Reaction with an Evans Oxazolidinone

This protocol describes a typical Evans aldol reaction to generate a syn-aldol adduct with high diastereoselectivity.[5]

Step 1: Acylation of the Chiral Auxiliary To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in an anhydrous solvent, an acylating agent (e.g., propionyl chloride) and a base (e.g., triethylamine) are added to form the N-acyloxazolidinone.

Step 2: Diastereoselective Aldol Reaction The N-acyloxazolidinone is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) to form a Z-enolate. Subsequent addition of an aldehyde at low temperature yields the aldol adduct with high syn-diastereoselectivity.

Step 3: Cleavage of the Chiral Auxiliary The chiral auxiliary can be cleaved under various conditions to afford the desired product. For example, treatment with lithium hydroxide and hydrogen peroxide yields the chiral carboxylic acid.[6]

Expected Outcome:

  • Yield: Typically high, often >85% for the aldol reaction.

  • Diastereoselectivity: Excellent, frequently >99:1 dr.

Methodology 2: Asymmetric Alkylation of a Pseudoephedrine Amide

This protocol outlines the highly reliable Myers asymmetric alkylation using pseudoephedrine as a chiral auxiliary.[7]

Step 1: Amide Formation (+)-Pseudoephedrine is reacted with an acid chloride or anhydride in the presence of a base to form the corresponding amide.

Step 2: Diastereoselective Alkylation The pseudoephedrine amide is deprotonated with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride to form a rigid lithium enolate. This enolate then reacts with an alkyl halide with high diastereoselectivity.[7]

Step 3: Auxiliary Cleavage The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid, or reduced to the corresponding alcohol or aldehyde.[8][9]

Expected Outcome:

  • Yield: Generally high, 80-95% for the alkylation step.

  • Diastereoselectivity: Excellent, typically >95:5 dr.

Hypothetical Methodology 3: Synthesis of a Chiral 1,2-Amino Alcohol via (R)-2-Hydroxypropanimidamide Hydrochloride

This proposed sequence illustrates how (R)-2-Hydroxypropanimidamide hydrochloride could be utilized to synthesize a chiral 1,2-amino alcohol.

Step 1: Reduction of the Imidamide The imidamide hydrochloride can be reduced to the corresponding chiral 1,2-diamine. This transformation would require a selective reducing agent that does not affect the hydroxyl group.

Step 2: Protection of one Amino Group One of the amino groups of the resulting diamine would need to be selectively protected to allow for differential functionalization.

Step 3: Introduction of a New Stereocenter The remaining free amino group could then be used to direct the formation of a new stereocenter, for example, through a diastereoselective addition to a prochiral electrophile.

Step 4: Deprotection Removal of the protecting group would yield the final chiral 1,2-amino alcohol.

Anticipated Challenges and Potential Advantages:

  • Challenges: The selective reduction of the imidamide and the regioselective protection of the resulting diamine would be critical steps requiring careful optimization.

  • Potential Advantages: If successful, this route could provide access to a diverse range of chiral 1,2-amino alcohols from a single, potentially inexpensive starting material. The diamine intermediate could also be a precursor for chiral ligands and catalysts.

Visualization of Workflows

Workflow for Evans Aldol Reaction

Evans_Aldol_Workflow cluster_acylation Step 1: Acylation cluster_aldol Step 2: Aldol Reaction cluster_cleavage Step 3: Cleavage Aux Evans Auxiliary Acylated_Aux N-Acyl Auxiliary Aux->Acylated_Aux Base Acyl_Agent Acylating Agent Acyl_Agent->Acylated_Aux Enolate Boron Enolate Acylated_Aux->Enolate Lewis Acid, Base Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Aldehyde Aldehyde Aldehyde->Aldol_Adduct Product Chiral Product Aldol_Adduct->Product Cleavage Reagent Recovered_Aux Recovered Auxiliary Aldol_Adduct->Recovered_Aux Pseudoephedrine_Alkylation_Workflow cluster_amide_formation Step 1: Amide Formation cluster_alkylation Step 2: Alkylation cluster_cleavage Step 3: Cleavage Pseudo Pseudoephedrine Pseudo_Amide Pseudoephedrine Amide Pseudo->Pseudo_Amide Base Acid_Deriv Acid Derivative Acid_Deriv->Pseudo_Amide Li_Enolate Lithium Enolate Pseudo_Amide->Li_Enolate LDA, LiCl Alkylated_Amide Alkylated Amide Li_Enolate->Alkylated_Amide Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylated_Amide Chiral_Product Chiral Product Alkylated_Amide->Chiral_Product Hydrolysis or Reduction Recovered_Pseudo Recovered Pseudoephedrine Alkylated_Amide->Recovered_Pseudo

Caption: General workflow for a Myers asymmetric alkylation.

Proposed Workflow for Chiral Amino Alcohol Synthesis

Hypothetical_Workflow cluster_reduction Step 1: Reduction cluster_protection Step 2: Protection cluster_functionalization Step 3: Diastereoselective Reaction cluster_deprotection Step 4: Deprotection Start_Mat (R)-2-Hydroxy- propanimidamide HCl Diamine Chiral 1,2-Diamine Start_Mat->Diamine Selective Reduction Protected_Diamine Mono-protected Diamine Diamine->Protected_Diamine Protecting Group Functionalized_Product Diastereomeric Product Protected_Diamine->Functionalized_Product Electrophile Prochiral Electrophile Electrophile->Functionalized_Product Final_Product Chiral 1,2-Amino Alcohol Functionalized_Product->Final_Product Deprotection

Caption: A proposed synthetic route to chiral 1,2-amino alcohols.

Conclusion and Future Outlook

This guide provides a comparative framework for evaluating (R)-2-Hydroxypropanimidamide hydrochloride against the well-established chiral auxiliaries, Evans oxazolidinones and pseudoephedrine. While direct experimental validation for the proposed synthetic applications of (R)-2-Hydroxypropanimidamide hydrochloride is currently lacking, the analysis suggests it holds potential as a cost-effective and versatile chiral building block.

For researchers and drug development professionals, the key takeaways are:

  • Established Methods: Evans oxazolidinones and pseudoephedrine remain the gold standard for reliable and highly stereoselective syntheses, with a wealth of literature to support their application. The choice between them often comes down to cost versus the specific transformation required.

  • Potential of (R)-2-Hydroxypropanimidamide Hydrochloride: This compound represents an unexplored opportunity. Its derivation from an inexpensive chiral pool amino acid is a significant advantage. Future research should focus on developing efficient methods for the selective transformation of the imidamide group and exploring the utility of the resulting chiral diamine intermediates in asymmetric synthesis.

  • Cost-Benefit Considerations: The initial high cost of (R)-2-Hydroxypropanimidamide hydrochloride should not be a deterrent for exploratory research. If a viable and efficient synthetic route is developed, the cost is likely to decrease significantly with scaled-up production, potentially making it a highly competitive alternative in the long run.

Ultimately, the development of new chiral building blocks and auxiliaries is crucial for the advancement of asymmetric synthesis. (R)-2-Hydroxypropanimidamide hydrochloride warrants further investigation to unlock its full potential and expand the toolkit available to synthetic chemists.

References

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Comparative

A Comparative Guide to the Synthetic Routes of (R)-2-Hydroxypropanimidamide Hydrochloride for Pharmaceutical Research

(R)-2-Hydroxypropanimidamide hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its vicinal amino and hydroxyl functionalities make it a valuable synthon for the...

Author: BenchChem Technical Support Team. Date: January 2026

(R)-2-Hydroxypropanimidamide hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its vicinal amino and hydroxyl functionalities make it a valuable synthon for the preparation of a variety of biologically active molecules. The stereochemical integrity of this compound is crucial for its application in asymmetric synthesis. This guide provides an in-depth comparative analysis of the primary synthetic routes to (R)-2-Hydroxypropanimidamide hydrochloride, offering a critical evaluation of their methodologies, efficiencies, and stereochemical outcomes to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to (R)-2-Hydroxypropanimidamide Hydrochloride

The unique structural motif of an α-hydroxy amidine in (R)-2-Hydroxypropanimidamide hydrochloride presents both a synthetic challenge and an opportunity for the development of novel therapeutics. The amidine group is a versatile functional group known to participate in various biological interactions, while the chiral hydroxyl group provides a key stereochemical handle for asymmetric synthesis. Consequently, the development of efficient and stereoselective synthetic routes to this compound is of paramount importance. This guide will explore and compare the classical Pinner reaction, the Ritter reaction, and emerging biocatalytic methods.

Route 1: The Pinner Reaction - A Classic Approach

The Pinner reaction, first described by Adolf Pinner in 1877, is a well-established method for the synthesis of imidates and their subsequent conversion to amidines from nitriles.[1][2] This two-step, one-pot synthesis is the most traditional and widely cited method for preparing α-hydroxy amidines.

Scientific Principle and Causality

The reaction proceeds via the acid-catalyzed addition of an alcohol to a nitrile, forming a Pinner salt (an imidate hydrochloride). This intermediate is then treated with ammonia to yield the desired amidine hydrochloride. The use of anhydrous conditions is critical to prevent the hydrolysis of the intermediate imidate to an ester.[3] The stereochemistry of the starting α-hydroxy nitrile is typically retained throughout the reaction sequence, making it a suitable method for the synthesis of chiral amidines.

Caption: The Pinner reaction pathway for the synthesis of (R)-2-Hydroxypropanimidamide hydrochloride.

Experimental Protocol: Pinner Reaction

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

  • A solution of (R)-lactonitrile in an anhydrous alcohol (e.g., methanol or ethanol) is cooled to 0°C in a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.

  • Anhydrous hydrogen chloride gas is bubbled through the solution with vigorous stirring. The reaction is monitored by weight gain of the flask to ensure the desired stoichiometry of HCl is absorbed.[4]

  • The reaction mixture is then stirred at a low temperature (typically 0-5°C) for several hours to allow for the formation of the Pinner salt, which often precipitates from the solution.[3]

Step 2: Ammonolysis to the Amidine Hydrochloride

  • The precipitated imidate hydrochloride is collected by filtration under an inert atmosphere and washed with anhydrous ether to remove any unreacted starting materials.

  • The Pinner salt is then added portion-wise to a solution of ammonia in an anhydrous alcohol (e.g., methanolic ammonia) at low temperature.

  • The reaction mixture is stirred for several hours, allowing for the conversion of the imidate to the amidine. The product, (R)-2-Hydroxypropanimidamide hydrochloride, typically precipitates from the reaction mixture and can be isolated by filtration, washed with a cold solvent, and dried under vacuum.

Performance Data
ParameterPinner Reaction
Starting Material (R)-Lactonitrile
Key Reagents Anhydrous HCl, Anhydrous Alcohol, Ammonia
Typical Yield 70-85%
Enantiomeric Excess >98% (retention of configuration)
Advantages Well-established, high stereochemical fidelity, good yields
Disadvantages Use of corrosive and toxic HCl gas, requires strictly anhydrous conditions

Route 2: The Ritter Reaction - An Alternative Pathway

The Ritter reaction provides an alternative approach to the synthesis of amides, which can be precursors to amidines.[5] In the context of synthesizing (R)-2-Hydroxypropanimidamide, a modified Ritter-type reaction could be envisioned starting from a suitable precursor that can generate a stable carbocation.

Scientific Principle and Causality

The classical Ritter reaction involves the reaction of a nitrile with a carbocation source, typically generated from an alcohol or alkene in the presence of a strong acid.[2] The resulting nitrilium ion is then hydrolyzed to an N-alkyl amide. For the synthesis of an α-hydroxy amidine, a potential route could involve the reaction of a protected α-hydroxy carboxylic acid or a related derivative that can form a stabilized carbocation at the α-position, with a nitrile. Subsequent deprotection and conversion of the amide to the amidine would be required.

Caption: A conceptual Ritter reaction pathway for the synthesis of (R)-2-Hydroxypropanimidamide hydrochloride.

Experimental Protocol: Conceptual Ritter-Type Approach

A detailed experimental protocol for the direct synthesis of (R)-2-Hydroxypropanimidamide via a Ritter reaction is not well-documented in the literature, highlighting a potential area for research. A hypothetical multi-step process would likely involve:

  • Carbocation Formation: Reaction of a protected (R)-lactic acid derivative (e.g., an ester with a good leaving group) with a strong acid to generate a carbocation.

  • Nitrile Addition: Trapping of the carbocation with a nitrile (e.g., acetonitrile).

  • Hydrolysis: Hydrolysis of the resulting nitrilium ion to the corresponding N-substituted amide.

  • Deprotection and Conversion: Removal of the protecting group and subsequent conversion of the amide to the amidine.

Performance Data

Due to the lack of specific literature on this direct route, quantitative data is not available. However, a qualitative assessment can be made.

ParameterRitter-Type Reaction
Starting Material Protected (R)-Lactic Acid Derivative
Key Reagents Strong Acid, Nitrile
Typical Yield Potentially lower due to multiple steps
Enantiomeric Excess Risk of racemization at the carbocation stage
Advantages Avoids the use of gaseous HCl
Disadvantages Multi-step, potential for racemization, harsh acidic conditions

Route 3: Biocatalytic Synthesis - A Green Chemistry Approach

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods.[6] Nitrilases, in particular, have shown great promise in the hydrolysis of nitriles to carboxylic acids or amides with high enantioselectivity.[7]

Scientific Principle and Causality

A chemoenzymatic approach could involve the use of a nitrilase to convert (R,S)-lactonitrile to (R)-lactic acid or (R)-lactamide with high enantiomeric excess. The resulting chiral intermediate could then be converted to the target amidine through chemical steps. Some nitrilases can directly produce amides from nitriles, which would offer a more direct route.[8] The high stereoselectivity of enzymes arises from the specific three-dimensional arrangement of the active site, which preferentially binds and reacts with one enantiomer of the substrate.

Caption: A chemoenzymatic route for the synthesis of (R)-2-Hydroxypropanimidamide hydrochloride.

Experimental Protocol: Chemoenzymatic Approach

Step 1: Enzymatic Resolution of (R,S)-Lactonitrile

  • A suspension of whole microbial cells containing a suitable nitrilase or the isolated enzyme is prepared in a buffer solution.

  • (R,S)-Lactonitrile is added to the enzyme suspension, and the reaction is incubated under controlled temperature and pH.

  • The reaction progress is monitored by techniques such as HPLC to determine the conversion and enantiomeric excess of the product, (R)-lactamide.

  • Upon completion, the product is extracted from the reaction mixture.

Step 2: Chemical Conversion to the Amidine

  • The isolated (R)-lactamide can then be converted to the corresponding amidine. This would likely involve a two-step process: dehydration of the amide to the nitrile followed by a Pinner reaction, or direct conversion using reagents that transform amides to amidines.

Performance Data
ParameterBiocatalytic Route
Starting Material (R,S)-Lactonitrile
Key Reagents Nitrilase, Chemical reagents for amide to amidine conversion
Typical Yield Moderate to high for the enzymatic step
Enantiomeric Excess Often >99% for the enzymatic step
Advantages High enantioselectivity, mild reaction conditions, environmentally friendly
Disadvantages Multi-step process, enzyme stability and availability can be a concern, downstream chemical conversion still required

Comparative Analysis and Recommendations

Synthetic RouteNumber of StepsOverall YieldEnantiomeric ExcessKey AdvantagesKey Disadvantages
Pinner Reaction 1 (one-pot)Good (70-85%)Excellent (>98%)Well-established, high stereochemical fidelityUse of hazardous HCl gas, requires anhydrous conditions
Ritter-Type Reaction Multi-stepPotentially LowerRisk of RacemizationAvoids gaseous HClMulti-step, harsh conditions, potential for stereochemical erosion
Biocatalytic Route Multi-stepModerateExcellent (>99%)"Green," high enantioselectivity, mild conditionsMulti-step, enzyme cost and stability, downstream chemistry needed

Recommendation:

For researchers requiring high enantiopurity and a well-established, reliable method, the Pinner reaction remains the gold standard for the synthesis of (R)-2-Hydroxypropanimidamide hydrochloride, provided the necessary precautions for handling anhydrous HCl gas are in place. The high stereochemical fidelity and good overall yields make it an attractive choice for laboratory-scale synthesis.

For applications where green chemistry principles are paramount and access to biocatalysis facilities is available, the chemoenzymatic route offers an excellent alternative for producing the chiral intermediate with exceptional enantiopurity. However, the subsequent chemical steps for converting the amide to the amidine need to be carefully optimized.

The Ritter-type reaction , in its current conceptual state for this specific target, presents significant challenges, particularly concerning the preservation of stereochemistry. Further research would be required to develop this into a viable and competitive synthetic route.

Conclusion

The synthesis of (R)-2-Hydroxypropanimidamide hydrochloride can be approached through several distinct methodologies, each with its own set of advantages and disadvantages. The choice of the most suitable route will depend on the specific requirements of the researcher, including the desired scale of synthesis, the importance of stereochemical purity, the availability of specialized equipment and reagents, and the emphasis on environmentally benign processes. This guide provides the necessary comparative data and experimental insights to facilitate an informed decision for the efficient and stereoselective synthesis of this valuable chiral building block.

References

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Validation

A Researcher's Guide to Comparing the Biological Activity of Stereoisomers

In the landscape of drug discovery and development, the three-dimensional architecture of a molecule is paramount. Stereoisomers, molecules with identical chemical formulas and connectivity but differing spatial arrangem...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the three-dimensional architecture of a molecule is paramount. Stereoisomers, molecules with identical chemical formulas and connectivity but differing spatial arrangements, can exhibit remarkably distinct pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of the biological activities of stereoisomers, complete with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the foundational principles of stereoisomerism, explore illustrative case studies, and provide the technical framework for their empirical evaluation.

The Principle of Chiral Recognition: A Molecular Handshake

The differential effects of stereoisomers are rooted in the chiral nature of biological systems.[1] Receptors, enzymes, and other biological targets are themselves chiral, composed of L-amino acids and D-sugars, creating a specific three-dimensional environment.[2] This inherent chirality leads to stereoselective interactions, where one stereoisomer may bind with high affinity and elicit a potent response, while its counterpart may be inactive or even antagonistic. This concept is often explained by the "three-point attachment" model, where a chiral molecule must interact with at least three distinct points on its target to achieve a specific orientation and subsequent biological effect.

cluster_receptor Chiral Receptor Surface cluster_enantiomer_S Eutomer (S)-Enantiomer cluster_enantiomer_R Distomer (R)-Enantiomer A Binding Site A B Binding Site B C Binding Site C S_A Group A' S_A->A Strong Interaction S_center S_A->S_center S_B Group B' S_B->B Strong Interaction S_B->S_center S_C Group C' S_C->C Strong Interaction S_C->S_center R_A Group A' R_A->A Weak/No Interaction R_center R_A->R_center R_B Group B' R_B->C Steric Hindrance R_B->R_center R_C Group C' R_C->R_center cluster_workflow Receptor Binding Assay Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand and Stereoisomer A->B C Separate Bound and Unbound Ligand (Filtration) B->C D Quantify Radioactivity C->D E Calculate Specific Binding and Determine IC50 D->E F Calculate Ki using Cheng-Prusoff Equation E->F cluster_workflow In Vivo Pharmacokinetic Study Workflow A Dose Administration (IV and PO) to Animal Groups B Serial Blood Sampling at Predetermined Time Points A->B C Plasma Separation B->C D Sample Preparation (e.g., Protein Precipitation) C->D E Quantification of Stereoisomers by LC-MS/MS D->E F Pharmacokinetic Parameter Calculation (e.g., AUC, Cmax, T1/2) E->F

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (R)-2-Hydroxypropanimidamide hydrochloride

For researchers and drug development professionals, the synthesis of novel compounds is only half the battle. Responsible management of the entire chemical lifecycle, from procurement to disposal, is a hallmark of a safe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of novel compounds is only half the battle. Responsible management of the entire chemical lifecycle, from procurement to disposal, is a hallmark of a safe, efficient, and compliant laboratory. This guide provides a detailed protocol for the proper disposal of (R)-2-Hydroxypropanimidamide hydrochloride (CAS No. 4024-05-9), an organic intermediate used in synthesis.[1][2] Our approach moves beyond a simple checklist to instill a deep understanding of the causality behind these critical procedures, ensuring the safety of personnel and the protection of our environment.

Hazard Profile and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can extrapolate a reliable risk assessment from its chemical class (amidine, hydrochloride salt) and data on closely related analogues.[3]

(R)-2-Hydroxypropanimidamide hydrochloride is an organic salt that is soluble in water.[1][4] Its primary hazards, based on similar compounds, are summarized below.

Hazard ClassificationCategoryGHS StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[4][5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4][5][6]

Key Incompatibilities:

  • Bases: As a hydrochloride salt, it will react with bases. This reaction can neutralize the salt but may also generate heat or unforeseen byproducts. Therefore, it must be segregated from all basic waste streams.[4][7]

  • Strong Oxidizing Agents: While some sources classify amidines as potential oxidizers themselves[8], it is crucial to avoid mixing them with other strong oxidizers to prevent potentially violent reactions.[1]

  • Reactive Metals: Avoid contact with reactive metals, as its acidic nature in solution could generate flammable hydrogen gas.

This profile mandates that (R)-2-Hydroxypropanimidamide hydrochloride be treated as a hazardous waste from the moment it is designated for disposal.[9]

The Core Principles of Compliant Disposal

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] This legislation establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from its creation to its final, safe disposal.[9][11] Adherence to the following principles is not just a matter of compliance, but of fundamental laboratory safety.

  • Waste Minimization: The most effective disposal strategy is to minimize waste generation in the first place. This includes ordering the smallest necessary quantities, reducing the scale of experiments, and ensuring an accurate chemical inventory to prevent the expiration of stock.[10][12]

  • Segregation: Never mix (R)-2-Hydroxypropanimidamide hydrochloride waste with other waste streams.[13][14] Improper mixing can lead to dangerous chemical reactions, complicates the disposal process, and can turn a small amount of hazardous waste into a much larger volume. Keep solid and liquid wastes separate.[7][13]

  • Containment: Waste must be stored in appropriate, compatible, and clearly labeled containers.[13] Containers must be kept sealed unless waste is being added, and they must be in good condition without leaks.[12][15]

  • Labeling: Clear and accurate labeling is non-negotiable. It protects everyone who handles the container, from the researcher in the lab to the technician at the disposal facility.[12]

  • Storage: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10][12]

Standard Operating Procedure (SOP) for Disposal

This SOP provides a step-by-step methodology for safely handling and disposing of (R)-2-Hydroxypropanimidamide hydrochloride waste.

Step 1: Waste Identification and Segregation

Immediately upon deciding to discard the material (whether it is excess, contaminated, or a reaction byproduct), it must be classified as hazardous waste.

  • Solid Waste: Unused reagent, contaminated filter paper, or spill cleanup materials should be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing the compound or rinsate from cleaning contaminated glassware must be collected as liquid hazardous waste. Because the compound contains chlorine, it should be placed in a halogenated organic waste stream.

The following workflow illustrates the critical segregation decision process.

G cluster_form Determine Physical Form cluster_container Select Appropriate Waste Container start Waste Generated ((R)-2-Hydroxypropanimidamide HCl) solid Solid (e.g., powder, contaminated wipes) start->solid liquid Liquid (e.g., solutions, rinsate) start->liquid solid_container Halogenated Organic SOLID Waste solid->solid_container liquid_container Halogenated Organic LIQUID Waste liquid->liquid_container final_step Store in Satellite Accumulation Area solid_container->final_step Proceed to Labeling liquid_container->final_step Proceed to Labeling

Caption: Waste segregation workflow for (R)-2-Hydroxypropanimidamide HCl.
Step 2: Containment and Labeling

The integrity of the disposal process relies on robust containment and clear communication.

  • Select a Container: Use a chemically compatible container, preferably plastic, with a secure, screw-top lid.[12] If the original container is in good condition, it is often a suitable choice for accumulating waste.[14] Do not fill containers beyond 90% capacity to allow for expansion.[15]

  • Apply a Hazardous Waste Label: Affix a hazardous waste label from your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The words "Hazardous Waste."[7]

    • The full chemical name: "(R)-2-Hydroxypropanimidamide hydrochloride." Do not use abbreviations or formulas.

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The date on which waste was first added to the container.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated laboratory location for storing waste before EHS pickup.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10][12]

  • Storage Limits: Regulations limit the accumulation of waste in an SAA to a maximum of 55 gallons of hazardous waste or one quart of acutely toxic (P-listed) waste.[9][10] Once this limit is reached, the waste must be removed within three calendar days.[10][12]

  • Container Management: Keep waste containers closed at all times except when adding waste.[12] Store containers in a secondary containment tray to mitigate potential spills.

Step 4: Requesting Waste Pickup

Once a waste container is full or has been in the SAA for an extended period (typically up to 12 months, check your institutional policy), arrange for its disposal.[12]

  • Contact your institution's EHS department to schedule a waste pickup.

  • Provide them with all necessary information from the waste label.

  • EHS will then transport the waste to a central accumulation facility before it is sent to a licensed hazardous waste disposal company for final treatment, which for this compound will likely be incineration.[14][16]

The overall disposal workflow is summarized in the diagram below.

G A 1. Generate Waste B 2. Identify as Hazardous (Halogenated Organic) A->B C 3. Segregate into Correct Solid or Liquid Stream B->C D 4. Select Compatible Container C->D E 5. Affix & Complete Hazardous Waste Label D->E F 6. Store in Designated SAA (Keep container closed) E->F G 7. Request Pickup from EHS (When container is full) F->G H 8. EHS Transport to Licensed Disposal Facility G->H I 9. Final Disposal (Incineration) H->I

Caption: End-to-end disposal workflow for laboratory chemical waste.

Emergency Procedures and Decontamination

Spill Management

Accidental spills must be treated as hazardous events.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For significant spills, a respirator may be necessary.[4][6]

  • Contain and Absorb: Use a chemical spill kit with an absorbent appropriate for organic compounds. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container. All materials used for cleanup must be disposed of as hazardous waste.[9]

Empty Container Disposal

An "empty" container that held a hazardous chemical is not necessarily non-hazardous.

  • Acutely Hazardous (P-Listed) Waste: Containers that held acutely toxic P-listed chemicals must be managed as hazardous waste and cannot be rinsed.[10] While (R)-2-Hydroxypropanimidamide hydrochloride is not P-listed, this is a critical distinction to be aware of.

  • Non-Acutely Hazardous Waste: For this compound, the preferred and safest method is to treat the empty container as hazardous waste and have it removed by EHS. However, if your institutional policy allows, the container may be triple-rinsed with a suitable solvent (e.g., water or ethanol).

    • Crucially, the first two rinsates must be collected and disposed of as liquid halogenated hazardous waste.

    • Only after triple-rinsing can the label be completely defaced or removed, and the container disposed of in the appropriate glass or plastic recycling bin.[7][10]

By adhering to these scientifically grounded procedures, you ensure that your work advances discovery without compromising the safety of your colleagues or the integrity of the environment.

References

  • UPenn EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • EHS. Laboratory Waste Management Guidelines. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • ChemBK. (2024). (2R)-2-hydroxypropaniMidaMide HCl. [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • CountyOffice.org. (2024). The Federal EPA Hazardous Waste Regulations Are Found Where?. [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • EHS. Chemical Waste Name or Mixtures. [Link]

  • National Center for Biotechnology Information. 2-Hydroxy-2-methylpropanimidamide hydrochloride. PubChem Compound Database. [Link]

  • CP Lab Safety. Amides Waste Compatibility: Key Insights for Safe Disposal. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Carl ROTH. Safety Data Sheet: Hydrochloric acid in 2-Propanol. [Link]

Sources

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